DL-Homocysteine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-4-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHZYDWPBMWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859946 | |
| Record name | (+/-)-Homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-29-5, 6027-13-0, 454-28-4 | |
| Record name | (±)-Homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocysteine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | homocysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Homocysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | homocysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-homocysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOCYSTEINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Double-Edged Sword: DL-Homocysteine's Role in Neurodegenerative Disease Models
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, have emerged as a significant independent risk factor for a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] This technical guide provides an in-depth analysis of the multifaceted role of DL-homocysteine in preclinical models of these devastating disorders. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular mechanisms, key experimental findings, and established protocols to investigate homocysteine-induced neurotoxicity.
Core Mechanisms of this compound Neurotoxicity
This compound exerts its neurotoxic effects through a variety of interconnected pathways, creating a cascade of cellular dysfunction that ultimately leads to neuronal death. The primary mechanisms include:
-
Excitotoxicity: Homocysteine and its derivatives act as agonists at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate (B1630785) receptor.[1][4] This leads to excessive calcium (Ca²⁺) influx into neurons, triggering a cascade of damaging events, including the activation of apoptotic pathways.[1][5]
-
Oxidative Stress: The auto-oxidation of homocysteine's sulfhydryl group generates reactive oxygen species (ROS), leading to significant oxidative stress within neurons.[2] This oxidative damage affects lipids, proteins, and DNA, contributing to cellular injury.
-
DNA Damage and Apoptosis: Homocysteine can induce DNA strand breaks, which in turn activates the enzyme poly-ADP-ribose polymerase (PARP). This activation can deplete cellular NAD+ and ATP, culminating in an energy crisis and programmed cell death (apoptosis).[6] Studies have shown that homocysteine can alter the expression of key apoptosis-regulating proteins like Bax and Bcl-2, further promoting cell death.[7]
-
Tau Hyperphosphorylation and Aggregation: In models relevant to Alzheimer's disease, homocysteine has been shown to promote the hyperphosphorylation of the tau protein.[8][9] It achieves this by activating major tau kinases such as glycogen (B147801) synthase kinase 3β (GSK3β) and cyclin-dependent kinase 5 (cdk5), while inactivating protein phosphatase 2A (PP2A), a primary tau phosphatase.[8][10][11] This leads to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[8]
-
Enhancement of Amyloid-β Pathology: Homocysteine can exacerbate the pathology associated with amyloid-beta (Aβ), another key player in Alzheimer's disease. It has been shown to increase Aβ production and deposition.[9][12]
-
Endothelial Dysfunction and Vascular Damage: Hyperhomocysteinemia is known to damage endothelial cells and impair the function of the blood-brain barrier.[2][13] This can lead to reduced cerebral blood flow and contribute to the vascular component of neurodegeneration.[1]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative findings from various in vitro and in vivo studies, providing a comparative overview of the concentrations used and their observed effects.
Table 1: In Vitro Models of Homocysteine-Induced Neurotoxicity
| Cell Type | Homocysteine Concentration | Duration of Exposure | Key Findings | Reference(s) |
| Rat Hippocampal Neurons | 0.5 µM - 250 µM | 24 - 30 hours | Induction of apoptosis, increased vulnerability to excitotoxicity and oxidative stress. | |
| Differentiated SH-SY5Y Cells | ~20 µM | 5 days | 35% loss of cell viability, four-fold increase in reactive oxygen species. | |
| Human Neuroblastoma M1C Cells | 10 µM - 1000 µM | Not Specified | Increased total and phosphorylated tau levels. | [8][10][11] |
| N2A-APPswe Cells | 50 µM | 24 hours | Increased Aβ formation and altered APP processing. | [9] |
| Cortical Neurons | 50 µM | 18 hours | Significant neuronal cell death mediated by NMDA receptor and ERK activation. | [14] |
Table 2: In Vivo Models of Hyperhomocysteinemia
| Animal Model | Method of Induction | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Adult Mice | Intracerebroventricular Injection | Not Specified | Exacerbated kainate-induced damage to CA3 pyramidal neurons. | | | 3xTg Mouse Model of AD | Diet deficient in folate and B vitamins | Not Specified | Impaired cognition, increased Aβ levels and deposition, increased tau phosphorylation. |[9] | | Wild-type Mice | Diet deficient in folate, B6, B12 and supplemented with excess methionine | 11 weeks | Spatial memory deficit, cerebral microhemorrhages, neuroinflammation. |[15] | | Rats | Intranigral infusion of Hcy (1.0 µmol in 2 µl) | Not Specified | Inhibition of mitochondrial complex-I, striatal dopamine (B1211576) depletion, loss of dopaminergic neurons, motor abnormalities. | | | Rats | Intracerebroventricular Injection | Not Specified | Induced apoptosis in substantia nigra cells and Parkinson's-like behavior. |[7] |
Key Experimental Protocols
This section provides detailed methodologies for commonly cited experiments in homocysteine research.
Induction of Hyperhomocysteinemia in Animal Models
Objective: To create an in vivo model of elevated homocysteine to study its chronic effects on the central nervous system.
Method 1: Dietary Induction [15][16][17][18]
-
Animal Model: C57BL/6 mice or other appropriate rodent strains.
-
Diet Formulation: A custom diet deficient in B-vitamins (folate, B6, and B12) and supplemented with an excess of methionine is commonly used. A typical formulation might contain 0% folate, 0 mg/kg vitamin B6, 0 µg/kg vitamin B12, and 1.75% methionine.
-
Control Diet: A control diet with normal levels of B-vitamins and methionine should be used for the control group.
-
Duration: Animals are typically maintained on the respective diets for a period of 8-12 weeks to induce a stable state of moderate to severe hyperhomocysteinemia.
-
Monitoring: Plasma homocysteine levels should be monitored periodically via blood sampling (e.g., tail vein or retro-orbital) and analysis using HPLC or ELISA.
Method 2: Genetic Models [16][17]
-
Animal Models: Utilize genetically modified mice with deficiencies in key enzymes of the homocysteine metabolism pathway. Common models include:
-
Cystathionine β-synthase (CBS) deficient mice (Cbs-/-).
-
Methylene-tetrahydrofolate reductase (MTHFR) deficient mice (Mthfr-/-).
-
-
Husbandry: These animals are bred and maintained according to standard protocols. Heterozygous littermates often serve as controls.
-
Phenotyping: Regular monitoring of plasma homocysteine levels and assessment of neurological and behavioral phenotypes are crucial.
Assessment of Homocysteine-Induced Neuronal Apoptosis in Vitro
Objective: To quantify the extent of programmed cell death in cultured neurons following exposure to this compound.
Materials:
-
Primary neuronal cultures (e.g., rat hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y).
-
This compound solution.
-
Cell culture medium and supplements.
-
Hoechst 33342 or Propidium Iodide (PI) stain.
-
Fluorescence microscope.
Protocol:
-
Cell Culture: Plate neurons at an appropriate density in multi-well plates and allow them to adhere and differentiate.
-
Treatment: Expose the cultured neurons to varying concentrations of this compound (e.g., 10 µM to 500 µM) for a predetermined duration (e.g., 24-48 hours). A vehicle-treated group should serve as a control.
-
Staining:
-
For Hoechst staining, add the dye directly to the culture medium and incubate for 15-30 minutes.
-
For PI staining, add the dye to the medium. PI will only enter cells with compromised membranes.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained with Hoechst, while necrotic cells will be stained with PI.
-
Quantification: Count the number of apoptotic/necrotic cells versus the total number of cells (e.g., counterstained with a nuclear marker like DAPI) in multiple fields of view to determine the percentage of cell death.
Western Blot Analysis of Tau Phosphorylation
Objective: To measure the changes in the phosphorylation status of tau protein in response to homocysteine treatment.
Materials:
-
Cell or tissue lysates from homocysteine-treated and control samples.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for total tau (e.g., Tau-5) and various phosphorylated tau epitopes (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/Ser404, AT180 for Thr231).[9]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-pTau) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated tau to total tau and a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmrhs.com [ijmrhs.com]
- 3. Homocysteine levels and amyotrophic lateral sclerosis: A possible link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine, Cognitive Functions, and Degenerative Dementias: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Imbalance of Homocysteine, Vitamin B12 and Folic Acid in Parkinson Plus Syndromes: A Review beyond Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homocysteine Intracerebroventricular Injection Induces Apoptosis in the Substantia Nigra Cells and Parkinson's Disease LikeBehavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Homocysteine Exacerbates β-Amyloid Pathology, Tau Pathology, and Cognitive Deficit in a Mouse Model of Alzheimer Disease with Plaques and Tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 11. [PDF] Homocysteine Increases Tau Phosphorylation, Truncation and Oligomerization | Semantic Scholar [semanticscholar.org]
- 12. Homocysteine Induced Cerebrovascular Dysfunction: A Link to Alzheimer’s Disease Etiology [openneurologyjournal.com]
- 13. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of hyperhomocysteinemia models vascular dementia by induction of cerebral microhemorrhages and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Ability of dietary factors to affect homocysteine levels in mice: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Homocysteine: A Historical and Mechanistic Overview
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Homocysteine, a sulfur-containing amino acid, has journeyed from a mere metabolic intermediate to a significant biomarker and a putative causative agent in a spectrum of human pathologies. This technical guide provides an in-depth exploration of the history of homocysteine's discovery and the elucidation of its biological significance. It details the pivotal experiments that linked elevated homocysteine levels, or hyperhomocysteinemia, to cardiovascular and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes detailed experimental methodologies, quantitative data summaries, and visualizations of key metabolic and signaling pathways.
A Historical Perspective: From Obscurity to Clinical Relevance
The story of homocysteine begins in 1932 when it was first identified by Vincent du Vigneaud as a product of methionine degradation.[1][2] For decades, it remained an obscure amino acid, primarily of interest to biochemists studying sulfur metabolism.[1] Its clinical significance was not recognized until 1962, with the discovery of "homocystinuria," an inherited metabolic disorder.[3][4] Children with this condition presented with a range of severe symptoms, including intellectual disability, skeletal abnormalities, and a striking predisposition to arterial and venous thrombosis.[1][4][5]
A pivotal moment in homocysteine research came in 1969 when Kilmer McCully observed advanced arteriosclerosis in children with different inherited enzymatic defects in homocysteine metabolism.[1] This led him to propose the "Homocysteine Theory of Arteriosclerosis," which posited that elevated levels of homocysteine were a direct cause of vascular damage and atherosclerotic plaque formation.[1][6] This groundbreaking hypothesis spurred a massive wave of research, elevating homocysteine's status from a rare metabolic curiosity to a potential key player in common cardiovascular diseases.[1] Subsequent research has implicated hyperhomocysteinemia in a variety of other conditions, including neural tube defects, dementia, and Alzheimer's disease.[3][7]
The Metabolic Crossroads of Homocysteine
Homocysteine sits (B43327) at a critical junction in the metabolism of sulfur-containing amino acids, primarily derived from the essential amino acid methionine.[3][8] Its concentration in the body is tightly regulated by two main pathways: the remethylation pathway and the transsulfuration pathway .
The Remethylation Pathway
In this pathway, homocysteine is recycled back to methionine. This process is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and protein methylation.[8] The remethylation of homocysteine can be catalyzed by two different enzymes:
-
Methionine Synthase (MS): This enzyme utilizes 5-methyltetrahydrofolate (a derivative of folate) as a methyl donor and requires vitamin B12 (cobalamin) as a cofactor.[8]
-
Betaine-Homocysteine Methyltransferase (BHMT): This enzyme uses betaine (B1666868) as the methyl donor and is primarily active in the liver and kidneys.[8]
The Transsulfuration Pathway
When methionine is in excess, homocysteine is irreversibly catabolized via the transsulfuration pathway to produce cysteine.[3] Cysteine is a precursor for the synthesis of proteins, glutathione (B108866) (a major intracellular antioxidant), and taurine. This pathway involves two key vitamin B6-dependent enzymes:
-
Cystathionine (B15957) β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.
-
Cystathionine γ-lyase (CGL): This enzyme cleaves cystathionine to produce cysteine and α-ketobutyrate.
The intricate interplay of these pathways, and the availability of essential cofactors like folate, vitamin B12, and vitamin B6, are critical for maintaining normal homocysteine levels.[2]
Caption: Overview of Homocysteine Metabolism.
The Genetic Underpinnings of Hyperhomocysteinemia
Genetic defects in the enzymes responsible for homocysteine metabolism are a primary cause of severe hyperhomocysteinemia. The most well-characterized genetic disorders include:
-
Cystathionine β-synthase (CBS) Deficiency: This is the most common cause of homocystinuria. Mutations in the CBS gene lead to a blockage in the transsulfuration pathway, causing a significant accumulation of homocysteine and methionine.
-
Methylenetetrahydrofolate Reductase (MTHFR) Deficiency: Mutations in the MTHFR gene impair the formation of 5-methyltetrahydrofolate, the methyl donor for the MS-catalyzed remethylation of homocysteine. A common polymorphism in the MTHFR gene, C677T, results in a thermolabile variant of the enzyme with reduced activity, and is a well-established genetic risk factor for mild hyperhomocysteinemia, particularly in individuals with low folate status.
-
Defects in Vitamin B12 Metabolism: Inherited disorders that affect the absorption, transport, or intracellular processing of vitamin B12 can lead to a functional deficiency of methionine synthase, resulting in elevated homocysteine levels.
Pathophysiological Mechanisms of Homocysteine
The precise mechanisms by which elevated homocysteine levels contribute to disease are multifaceted and continue to be an active area of research. The leading hypotheses center on its detrimental effects on the vasculature.
Endothelial Dysfunction
Homocysteine is known to impair the function of the vascular endothelium, the inner lining of blood vessels that plays a crucial role in regulating vascular tone, inflammation, and coagulation. Homocysteine-induced endothelial dysfunction is thought to occur through several mechanisms:
-
Reduced Nitric Oxide (NO) Bioavailability: Homocysteine can decrease the production and bioavailability of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule. This can occur through the uncoupling of endothelial nitric oxide synthase (eNOS) and the increased production of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS.
-
Inflammation: Homocysteine can promote an inflammatory phenotype in endothelial cells, leading to the increased expression of adhesion molecules and the recruitment of inflammatory cells to the vessel wall.
Caption: Homocysteine-Induced Endothelial Dysfunction.
Oxidative Stress
Homocysteine can promote oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules. The thiol group of homocysteine can auto-oxidize, generating superoxide (B77818) radicals and hydrogen peroxide. Furthermore, homocysteine can increase the activity of ROS-producing enzymes like NADPH oxidase and decrease the levels of antioxidants such as glutathione.
Caption: Mechanisms of Homocysteine-Induced Oxidative Stress.
Vascular Smooth Muscle Proliferation
Homocysteine has been shown to stimulate the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of atherosclerotic plaques. This effect is thought to be mediated by the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to the upregulation of cell cycle proteins.
Caption: Homocysteine and Vascular Smooth Muscle Cell Proliferation.
Quantitative Data Summary
The following tables summarize key quantitative data from epidemiological and clinical studies on homocysteine.
| Table 1: Plasma Homocysteine Levels in Different Populations | |
| Population | Typical Plasma Homocysteine Levels (µmol/L) |
| Normal | < 15 |
| Mild Hyperhomocysteinemia | 15 - 30 |
| Intermediate Hyperhomocysteinemia | 31 - 100 |
| Severe Hyperhomocysteinemia (Homocystinuria) | > 100 |
| Table 2: Association between Hyperhomocysteinemia and Cardiovascular Disease (CVD) Risk | ||
| Study/Analysis | Risk Metric | Finding |
| Meta-analysis | Odds Ratio (OR) | For every 5 µmol/L increase in homocysteine, the risk of coronary heart disease increases by approximately 22%. |
| Community-based study | Odds Ratio (OR) | Individuals with high homocysteine levels had a 2.499-fold increased risk of high CVD risk. |
| Meta-analysis | Risk Ratio (RR) | For each 5 μmol/L increment in homocysteine, the pooled RR for cardiovascular mortality was 1.32. |
| Table 3: Impact of MTHFR C677T Polymorphism on Homocysteine Levels and Enzyme Activity | ||
| Genotype | Effect on MTHFR Enzyme Activity | Impact on Homocysteine Levels |
| CC (Wild-type) | Normal | Normal homocysteine levels |
| CT (Heterozygous) | Reduced to ~65% of normal | Mildly elevated homocysteine, especially with low folate |
| TT (Homozygous) | Reduced to ~30% of normal | Moderately elevated homocysteine, especially with low folate |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in homocysteine research.
Measurement of Total Plasma Homocysteine by High-Performance Liquid Chromatography (HPLC)
Principle: This method involves the reduction of all forms of homocysteine (free, protein-bound, and oxidized) to free homocysteine, followed by derivatization with a fluorescent reagent and quantification by reverse-phase HPLC with fluorescence detection.
Generalized Protocol:
-
Sample Collection: Collect blood in EDTA-containing tubes and immediately place on ice.
-
Plasma Separation: Centrifuge the blood sample at 4°C to separate the plasma.
-
Reduction: Treat the plasma sample with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce all disulfide bonds and release free homocysteine.
-
Protein Precipitation: Add a protein precipitating agent, such as trichloroacetic acid (TCA), to remove proteins from the sample.
-
Derivatization: Neutralize the supernatant and add a fluorescent derivatizing agent, such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), to label the free thiol group of homocysteine.
-
HPLC Analysis: Inject the derivatized sample onto a reverse-phase HPLC column. Separate the fluorescently labeled homocysteine from other thiols using an isocratic or gradient elution with a suitable mobile phase.
-
Detection and Quantification: Detect the fluorescent signal using a fluorescence detector. Quantify the homocysteine concentration by comparing the peak area to that of a known standard.
Caption: Workflow for Homocysteine Measurement by HPLC.
Cystathionine β-Synthase (CBS) Activity Assay
Principle: This assay measures the rate of cystathionine formation from homocysteine and serine, catalyzed by CBS. The product, cystathionine, can be detected directly or indirectly through a coupled enzyme reaction.
Generalized Protocol (Coupled Enzyme Assay):
-
Enzyme Source: Prepare a cell or tissue lysate containing CBS.
-
Reaction Mixture: Prepare a reaction buffer containing L-homocysteine, L-serine, and pyridoxal (B1214274) 5'-phosphate (PLP), the cofactor for CBS.
-
Initiate Reaction: Add the enzyme source to the reaction mixture and incubate at 37°C.
-
Coupled Reaction: The cystathionine produced by CBS is then cleaved by the addition of cystathionine γ-lyase (CGL) to produce cysteine.
-
Detection: The resulting cysteine is quantified using a colorimetric reagent, such as ninhydrin, which forms a colored product that can be measured spectrophotometrically.
-
Calculate Activity: The CBS activity is calculated based on the rate of color formation.
MTHFR C677T Genotyping by Real-Time PCR
Principle: This method uses allele-specific TaqMan probes to differentiate between the C and T alleles at position 677 of the MTHFR gene.
Generalized Protocol:
-
DNA Extraction: Isolate genomic DNA from a blood sample.
-
Real-Time PCR: Set up a PCR reaction containing the extracted DNA, PCR master mix, and a specific primer and probe set for the MTHFR C677T polymorphism. The probe for the C allele is labeled with one fluorescent dye (e.g., FAM), and the probe for the T allele is labeled with another (e.g., VIC).
-
Amplification and Detection: During the PCR cycling, the probes bind to their specific target sequences. The 5' to 3' exonuclease activity of the Taq polymerase cleaves the probe, releasing the fluorescent dye and generating a signal. The real-time PCR instrument detects the fluorescence from each dye.
-
Genotype Determination: The genotype of the individual is determined by analyzing the amplification plots for each fluorescent dye. A signal from only the FAM dye indicates a CC genotype, a signal from only the VIC dye indicates a TT genotype, and signals from both dyes indicate a CT genotype.
Conclusion and Future Directions
The discovery of homocysteine's biological significance represents a paradigm shift in our understanding of cardiovascular disease and other complex disorders. From its humble beginnings as a metabolic intermediate, homocysteine has emerged as a key player in vascular pathobiology. While the causal link between moderately elevated homocysteine and cardiovascular disease is still debated, the strong association is undeniable. The elucidation of the metabolic and signaling pathways involving homocysteine has opened up new avenues for research and therapeutic intervention. Future research will likely focus on further dissecting the intricate molecular mechanisms of homocysteine-induced pathology and on developing targeted therapeutic strategies to mitigate its detrimental effects. The continued investigation of this fascinating molecule holds great promise for improving human health.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Promotion of vascular smooth muscle cell growth by homocysteine: a link to atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine induces DNA synthesis and proliferation of vascular smooth muscle cells by interfering with MAPK kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteine induces DNA synthesis and proliferation of vascular smooth muscle cells by a hydrogen peroxide-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homocysteine impaired endothelial function through compromised vascular endothelial growth factor/Akt/endothelial nitric oxide synthase signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homocysteine enhances cell proliferation in vascular smooth muscle cells: role of p38 MAPK and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Mechanisms of DL-Homocysteine Induced Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated levels of DL-Homocysteine (Hcy), a sulfur-containing amino acid, are an independent risk factor for a variety of pathologies, particularly cardiovascular diseases.[1][2] A primary mechanism underlying Hcy's pathogenicity is the induction of cellular oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[3] This guide provides a comprehensive overview of the core cellular mechanisms by which Hcy instigates oxidative stress. It details the pathways of ROS generation, the impairment of antioxidant defense systems, and the key signaling cascades involved. Furthermore, this document summarizes quantitative data from pertinent studies, outlines detailed experimental protocols for assessing these mechanisms, and provides visual representations of the key pathways to facilitate a deeper understanding for research and therapeutic development.
Introduction to Homocysteine and Oxidative Stress
Homocysteine is a non-proteinogenic amino acid formed during the metabolism of methionine.[4] Under normal physiological conditions, Hcy is remethylated back to methionine or catabolized via the transsulfuration pathway to cysteine.[4] However, genetic defects or nutritional deficiencies (e.g., folate, vitamin B6, and B12) can disrupt these metabolic routes, leading to hyperhomocysteinemia (HHcy).[2]
Oxidative stress is a central theme in Hcy-induced cellular damage.[3][5] Hcy promotes oxidant injury to vascular cells through several mechanisms, including its auto-oxidation, the formation of Hcy mixed disulfides, and the generation of Hcy thiolactone.[2] This sustained oxidative environment damages cellular components like lipids, proteins, and DNA, leading to endothelial dysfunction, inflammation, and apoptosis—key events in the pathogenesis of diseases like atherosclerosis.[3][6]
Core Mechanisms of Hcy-Induced Oxidative Stress
The cellular response to elevated Hcy is multifactorial, involving increased ROS production, compromised antioxidant defenses, and the dysregulation of critical signaling pathways.
Increased Generation of Reactive Oxygen Species (ROS)
Hcy enhances ROS production through several interconnected mechanisms:
-
Enzymatic ROS Production via NADPH Oxidase: Hcy is a potent activator of NADPH oxidase, a key enzymatic source of superoxide (B77818) anions (O₂⁻) in vascular cells and monocytes.[7][8] Hcy stimulates the phosphorylation and translocation of cytosolic subunits of NADPH oxidase, such as p47phox and p67phox, to the cell membrane, leading to the assembly of the active enzyme complex.[7][8][9] This activation is often mediated by Protein Kinase C (PKC), particularly the PKCβ isoform.[7][8]
-
Mitochondrial Dysfunction: Mitochondria are both a primary source and a target of Hcy-induced ROS. Hcy can impair the mitochondrial electron transport chain (ETC), leading to an increased "leak" of electrons and the subsequent formation of superoxide.[3][10][11] This dysfunction is characterized by decreased mitochondrial respiration, reduced ATP production, and damage to mitochondrial DNA and proteins.[11][12] The resulting mitochondrial damage can also trigger the release of pro-apoptotic factors like cytochrome c.[12][13]
-
Uncoupling of Nitric Oxide Synthase (eNOS): In endothelial cells, Hcy can cause the "uncoupling" of endothelial nitric oxide synthase (eNOS). This occurs partly through the accumulation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS, which happens when Hcy reduces the expression of the ADMA-degrading enzyme DDAH.[14][15] An uncoupled eNOS produces superoxide instead of the vasoprotective nitric oxide (NO), further contributing to oxidative stress and reducing NO bioavailability.[14][15]
-
Auto-oxidation: The sulfhydryl group of Hcy can undergo auto-oxidation in the presence of transition metals, generating superoxide radicals and hydrogen peroxide (H₂O₂).[3] While this was once considered a primary mechanism, it is now understood to be one of several contributing factors.[16]
Impairment of Antioxidant Defense Systems
Hcy not only increases ROS production but also weakens the cell's antioxidant shield.
-
Inhibition of Key Antioxidant Enzymes: Hcy has been shown to inhibit the activity of primary antioxidant enzymes.
-
Glutathione (B108866) Peroxidase-1 (GPx-1): This selenocysteine-containing enzyme, which detoxifies hydrogen peroxide, is a key target of Hcy.[1] Hcy can decrease GPx-1 expression and activity, impairing the cell's ability to neutralize H₂O₂.[1][16][17]
-
Catalase (CAT): Studies have shown that Hcy can inhibit catalase activity, leading to the accumulation of its substrate, hydrogen peroxide.[18]
-
Superoxide Dismutase (SOD): While some studies show compensatory increases in SOD activity, others report inhibition upon Hcy exposure, suggesting context-dependent effects.[18][19]
-
-
Depletion of Glutathione (GSH): Glutathione is a major intracellular non-enzymatic antioxidant. While some cellular responses to Hcy involve an initial increase in GSH levels as a protective mechanism, prolonged exposure can lead to its depletion, compromising the cellular redox buffering capacity.[20][21]
Dysregulation of Key Signaling Pathways
Hcy-induced oxidative stress triggers and modulates several critical intracellular signaling pathways that govern cell fate, inflammation, and antioxidant responses.
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[22][23] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of numerous cytoprotective genes, including antioxidant enzymes like NQO1, HO-1, and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis.[20][24] Hcy exposure can induce the Nrf2 pathway as a compensatory protective response.[20][25] However, the effectiveness of this response may be overwhelmed by sustained high levels of Hcy.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPKs are a family of serine/threonine kinases that transduce extracellular signals to cellular responses.[26][27] Oxidative stress is a potent activator of MAPK pathways.[28] Hcy has been shown to activate all three major MAPK cascades:
-
ERK1/2: Often associated with cell proliferation and survival, but can also contribute to stress responses.[13][29]
-
JNK (c-Jun N-terminal kinase): Primarily activated by stress stimuli and involved in apoptosis and inflammation.[27]
-
p38 MAPK: Also activated by stress and inflammatory cytokines, mediating inflammation and apoptosis.[9][27] Activation of these pathways contributes to Hcy-induced inflammation and cell death.[9][29]
-
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Hcy can disrupt protein folding within the ER by interfering with disulfide bond formation, leading to an accumulation of misfolded proteins—a condition known as ER stress.[16][30][31] This activates the UPR, a signaling network designed to restore ER homeostasis.[32][33] However, prolonged or severe ER stress, as can be induced by Hcy, can switch the UPR from a pro-survival to a pro-apoptotic response, contributing to cell death.[31][34] The UPR is mediated by three sensor proteins: IRE1, PERK, and ATF6.[31]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the effects of this compound on cellular oxidative stress markers.
Table 1: Effect of Homocysteine on ROS Production and Antioxidant Enzyme Activity
| Parameter Measured | Cell Type | Hcy Concentration | Duration | Observed Effect | Reference |
| ROS Levels | Retinal Müller Cells | 50 µM / 1 mM | 3 hours | ~10-15% decrease | [25] |
| ROS Levels | Human Endothelial Cells | Not Specified | Not Specified | 1.85-fold increase | [35] |
| Glutathione (GSH) Levels | Retinal Müller Cells | 50 µM / 1 mM | 24 hours | ~20% increase | [20][25] |
| Nrf2 Gene Expression | Retinal Müller Cells | 50 µM | 3-8 hours | ~2-fold increase | [20][25] |
| Antioxidant Gene Expression (Nqo1, Cat, Sod2, Hmox1, Gpx1) | Retinal Müller Cells | 50 µM | 3-8 hours | Significant increase | [20][25] |
| GPx-1 Activity | In vitro (purified enzyme) | 50-500 µM | N/A | Inhibition (at low GSH) | [17] |
| Catalase (CAT) Activity | SH-SY5Y Neurons | >100 µM | 24 hours | Significant inhibition | [18] |
| Superoxide Anion Release | Human Neutrophils | 100 µM | 30-60 min | Significant increase | [9] |
Table 2: Effect of Homocysteine on Signaling Molecules
| Parameter Measured | Cell Type | Hcy Concentration | Duration | Observed Effect | Reference |
| Erk Activity | Mesangial Cells | 50 µM | 20 minutes | Maximal increase | [29] |
| p38-MAPK & ERK1/2 Phosphorylation | Human Neutrophils | 100 µM | 5-30 min | Increased phosphorylation | [9] |
| GRP78/BiP mRNA | HepG2 Cells | 5 mM | Not Specified | 6.7-fold increase | [30] |
| GADD153 mRNA | HepG2 Cells | 5 mM | Not Specified | 3.4-fold increase | [30] |
| NADPH Oxidase Activity | THP-1 Monocytes | 20-100 µM | Not Specified | Increased activity | [7][8] |
| iNOS Expression | Cardiac Microvascular Endothelial Cells | 10-100 µM | 24 hours | Significant increase | [14][15] |
| eNOS Expression | Cardiac Microvascular Endothelial Cells | 10-100 µM | 24 hours | Significant decrease | [14][15] |
Diagrams of Key Pathways and Workflows
Signaling Pathways
Caption: Overview of Hcy-induced oxidative stress pathways.
Caption: The Nrf2 antioxidant response pathway activation.
Experimental Workflows
Caption: Workflow for measuring intracellular ROS levels.
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)
This protocol is adapted from methods used to measure ROS in response to Hcy.[14][15]
-
Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping DCFH. In the presence of ROS (like H₂O₂), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
-
Materials:
-
Cell culture medium (e.g., MCDB-131 for endothelial cells)
-
This compound solution
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Cultured cells (e.g., MVEC, HUVEC) in 96-well plates or on coverslips
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Starvation (Optional): Serum-starve the cells for 4-6 hours if required to synchronize them or reduce background from serum components.
-
Treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound (e.g., 0, 50, 100 µM). Include a positive control (e.g., H₂O₂). Incubate for the desired time (e.g., 3-24 hours).
-
Dye Loading: Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium or HBSS.
-
Remove the Hcy-containing medium and wash the cells gently twice with warm HBSS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with warm HBSS to remove any extracellular probe.
-
Add HBSS to the wells and immediately measure the fluorescence using a microplate reader (Excitation ~485 nm, Emission ~530 nm) or visualize using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the untreated control.
-
Protocol 2: Western Blot for Nrf2 Nuclear Translocation
This protocol outlines the key steps to assess the activation of the Nrf2 pathway by measuring its accumulation in the nucleus.
-
Principle: Upon activation, Nrf2 translocates from the cytoplasm to the nucleus. Western blotting of separated cytoplasmic and nuclear fractions allows for the quantification of this translocation.
-
Materials:
-
Cultured cells treated with Hcy
-
Nuclear and Cytoplasmic Extraction Kit (many commercial kits available)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Grow and treat cells with Hcy as described in Protocol 1.
-
Fractionation: Harvest the cells and perform subcellular fractionation to separate nuclear and cytoplasmic extracts according to the manufacturer's protocol of the extraction kit.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensity for Nrf2 in the nuclear fraction. Normalize to the Lamin B1 loading control. Compare the levels in Hcy-treated samples to the control. Confirm the purity of fractions by checking for Lamin B1 (absent in cytoplasm) and GAPDH (absent in nucleus).
-
Conclusion and Future Directions
This compound induces oxidative stress through a complex and interconnected network of cellular events, including the activation of ROS-producing enzymes, impairment of mitochondrial function, and the disruption of antioxidant defenses. This oxidative onslaught triggers signaling cascades like the MAPK and UPR pathways, ultimately leading to the cellular dysfunction, inflammation, and apoptosis that characterize Hcy-related pathologies. The Nrf2 pathway represents a critical, albeit sometimes insufficient, endogenous defense mechanism against this stress.
For drug development professionals, targeting these mechanisms offers promising therapeutic avenues. Strategies could include:
-
Developing specific inhibitors for Hcy-activated isoforms of NADPH oxidase or PKC.
-
Designing mitochondria-targeted antioxidants to protect against Hcy-induced mitochondrial decay.
-
Identifying small molecule activators of the Nrf2 pathway to bolster the cell's intrinsic antioxidant capacity.
-
Exploring therapies that alleviate ER stress to prevent the pro-apoptotic switch in the UPR.
Further research should focus on the intricate crosstalk between these pathways and the specific molecular targets of Hcy that initiate these cascades, paving the way for more precise and effective interventions against Hcy-driven diseases.
References
- 1. Homocysteine and glutathione peroxidase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homocysteine and reactive oxygen species in metabolic syndrome, type 2 diabetes mellitus, and atheroscleropathy: The pleiotropic effects of folate supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 7. Homocysteine stimulates phosphorylation of NADPH oxidase p47phox and p67phox subunits in monocytes via protein kinase Cβ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homocysteine stimulates phosphorylation of NADPH oxidase p47phox and p67phox subunits in monocytes via protein kinase Cbeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homocysteine enhances superoxide anion release and NADPH oxidase assembly by human neutrophils. Effects on MAPK activation and neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmj.com [bmj.com]
- 11. Homocysteine induces mitochondrial dysfunction involving the crosstalk between oxidative stress and mitochondrial pSTAT3 in rat ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homocysteine effects on cellular glutathione peroxidase (GPx-1) activity under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Excess homocysteine upregulates the NRF2-antioxidant pathway in retinal Müller glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease | MDPI [mdpi.com]
- 24. Activation of Nrf2-Antioxidant Response Element Mediated Glutamate Cysteine Ligase Expression in Hepatoma Cell line by Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. journals.physiology.org [journals.physiology.org]
- 27. m.youtube.com [m.youtube.com]
- 28. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Activation of mesangial cell MAPK in response to homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Hyperhomocysteinemia, endoplasmic reticulum stress, and alcoholic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Homocysteine causes neuronal leptin resistance and endoplasmic reticulum stress | PLOS One [journals.plos.org]
- 33. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 35. Reactive oxygen species mediates homocysteine-induced mitochondrial biogenesis in human endothelial cells: modulation by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Stability of DL-Homocysteine in Different Buffer Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability of DL-Homocysteine in various aqueous buffer systems. Understanding the stability of this critical, non-proteinogenic amino acid is paramount for accurate experimental design, reliable analytical measurements, and the development of therapeutic strategies targeting homocysteine-related pathologies. This document summarizes key factors influencing its degradation, presents available quantitative data, outlines experimental protocols for stability assessment, and visualizes the principal degradation pathway.
Introduction to this compound and Its Instability
This compound (Hcy) is a sulfur-containing amino acid derived from the metabolism of methionine.[1][2] In solution, its thiol group (-SH) is highly reactive, making the molecule susceptible to degradation, primarily through oxidation. The principal degradation product is its disulfide dimer, homocystine.[3] This autoxidation process can be influenced by a variety of factors including pH, temperature, the presence of metal ions, and the specific components of the buffer system. For researchers working with homocysteine solutions, ensuring its stability is crucial for obtaining reproducible and accurate results.
Primary Degradation Pathway of this compound
The primary chemical degradation pathway for this compound in aqueous buffer systems is its oxidation to the disulfide dimer, DL-Homocystine. This reaction involves the formation of a disulfide bond between two homocysteine molecules. This process is often referred to as autoxidation and can be catalyzed by trace amounts of transition metal ions.
References
The Nexus of DL-Homocysteine and Endothelial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homocysteine, a sulfur-containing amino acid derived from the metabolism of methionine, has emerged as a significant and independent risk factor for cardiovascular diseases.[1][2][3] Elevated plasma levels of homocysteine, a condition known as hyperhomocysteinemia (HHcy), are strongly associated with the pathogenesis of atherosclerosis, thrombosis, and other vascular complications.[4][5] At the heart of this association lies the profound impact of homocysteine on the vascular endothelium, the critical interface regulating vascular homeostasis. Endothelial dysfunction is widely recognized as the initial step in the development of atherosclerosis.[5][6] This guide provides an in-depth exploration of the molecular mechanisms linking this compound to endothelial dysfunction, details common experimental protocols used in this field of research, and presents key quantitative data to inform future investigations and therapeutic development.
Core Mechanisms of Homocysteine-Induced Endothelial Dysfunction
The detrimental effects of homocysteine on the endothelium are not mediated by a single pathway but rather a complex interplay of multiple pathological processes. These include the induction of oxidative stress, endoplasmic reticulum (ER) stress, inflammation, and the direct impairment of nitric oxide (NO) bioavailability.
Oxidative Stress
A primary mechanism by which homocysteine inflicts endothelial damage is through the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[7][8][9][10] This occurs through several interconnected pathways:
-
eNOS Uncoupling: Homocysteine disrupts the function of endothelial nitric oxide synthase (eNOS). Specifically, it reduces the intracellular availability of the critical cofactor tetrahydrobiopterin (B1682763) (BH4).[11][12] This reduction leads to the "uncoupling" of eNOS, causing it to produce superoxide (B77818) anions (O₂⁻) instead of the vasodilator and anti-inflammatory molecule, nitric oxide (NO).[8][11][12][13]
-
Activation of ROS-Producing Enzymes: Homocysteine activates pro-oxidant enzymes, notably NADPH oxidase, which is a major source of superoxide in endothelial cells.[7][8][9][14]
-
Impairment of Antioxidant Systems: The amino acid can inhibit the activity of key cellular antioxidant enzymes, such as glutathione (B108866) peroxidase, thereby diminishing the cell's capacity to neutralize ROS.[4][10][15]
These events create a vicious cycle where increased ROS production further depletes NO, promotes inflammation, and contributes to cellular damage.
Endoplasmic Reticulum (ER) Stress
Homocysteine is a potent inducer of ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[16][17][18] This triggers a complex signaling network known as the Unfolded Protein Response (UPR).[17]
-
UPR Activation: Homocysteine exposure elevates the levels of key UPR molecules, including the chaperones GRP78 and GRP94.[17] This indicates an attempt by the cell to manage the protein folding load.
-
Apoptotic Signaling: Prolonged or severe ER stress, as induced by homocysteine, activates pro-apoptotic pathways. This involves the UPR effector pathways IRE1 and PERK, leading to the upregulation of the apoptotic transcription factor CHOP/GADD153.[17][18] The activation of CHOP is a critical step that pushes the cell towards apoptosis, contributing to the physical loss of the endothelial lining.[17]
Impaired Nitric Oxide (NO) Bioavailability
A central feature of homocysteine-induced endothelial dysfunction is the dramatic reduction in the bioavailability of NO.[1] This is a consequence of multiple mechanisms:
-
eNOS Uncoupling: As described above, this is a primary cause of reduced NO production.[11]
-
Increased Asymmetric Dimethylarginine (ADMA): Homocysteine can lead to the accumulation of ADMA, an endogenous inhibitor of eNOS.[1][5][8][14] It achieves this by suppressing the activity of dimethylarginine dimethylaminohydrolase (DDAH), the enzyme responsible for degrading ADMA.[8][14]
-
NO Quenching: The superoxide produced during oxidative stress rapidly reacts with NO to form peroxynitrite, a highly damaging oxidant that further contributes to cellular injury and reduces the available pool of bioactive NO.[4][19]
Pro-inflammatory and Pro-thrombotic Effects
Homocysteine promotes a pro-inflammatory and pro-thrombotic state in the endothelium. It stimulates the expression of inflammatory cytokines and adhesion molecules, facilitating the recruitment and attachment of monocytes to the vessel wall, a key event in atherosclerotic plaque formation.[2][7][8][20] This inflammatory signaling is often mediated through the activation of transcription factors like NF-κB.[8][21] Furthermore, homocysteine can induce the expression of tissue factor, contributing to a pro-thrombotic endothelial surface.[22]
Quantitative Data on Homocysteine and Endothelial Function
The following tables summarize key quantitative findings from various studies, providing a reference for the concentrations and effects observed.
Table 1: Plasma Homocysteine Concentrations [4]
| Classification | Plasma Homocysteine (tHcy) Level (μmol/L) |
| Normal | 5 - 15 |
| Moderate Hyperhomocysteinemia | 16 - 30 |
| Intermediate Hyperhomocysteinemia | 31 - 100 |
| Severe Hyperhomocysteinemia | > 100 |
Table 2: Selected In Vitro Effects of Homocysteine on Endothelial Cells
| Parameter | Cell Type | Hcy Concentration | Duration | Observed Effect | Reference |
| Tetrahydrobiopterin (BH4) | HUVECs | Not specified | 24 h | ↓ 80% reduction in intracellular BH4 | [11] |
| Total Biopterins | HUVECs | Not specified | 24 h | ↓ 45% reduction in total biopterins | [11] |
| Endothelin-1 (ET-1) mRNA & Secretion | HUVECs | 500 μmol/L | 24 h | ↑ Significant increase in ET-1 mRNA and secretion | [4] |
| Intracellular Hcy | HUVEC/TERT2 | 2 mM | 24 h | Induced moderate hyperhomocysteinemic condition | [23] |
| Glutathione Peroxidase mRNA | Porcine Aortic ECs | 5.0 mmol/L | Not specified | ↓ 90% decrease in steady-state mRNA | [10] |
Experimental Protocols for Investigation
Studying the link between homocysteine and endothelial dysfunction involves a range of in vivo and in vitro models and assays.
In Vivo Models: Inducing Hyperhomocysteinemia
Animal models are crucial for understanding the systemic effects of elevated homocysteine.
-
Dietary Induction: This is a common and effective method.
-
Protocol: Place animals (e.g., wild-type mice) on a specially formulated diet deficient in folate, vitamin B6, and vitamin B12, often supplemented with excess methionine.[24][25]
-
Duration: Typically 11 weeks or longer to induce moderate to severe HHcy.[25]
-
Verification: Plasma homocysteine levels are measured periodically via methods like high-performance liquid chromatography (HPLC) or ELISA to confirm the hyperhomocysteinemic state.[22][23]
-
-
Genetic Models: These models provide insight into the effects of chronic, lifelong elevation of homocysteine.
-
Model: Mice with a heterozygous or homozygous deletion of the cystathionine (B15957) β-synthase (CBS) gene (Cbs-/+ or Cbs-/-) are widely used.[15][24][26] These mice have a genetic defect in the homocysteine metabolism pathway, leading to spontaneous HHcy.
-
In Vitro Assays: Assessing Endothelial Cell Function
In vitro studies using cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are fundamental for dissecting molecular mechanisms.[6][11][13][16][23]
-
Measurement of Oxidative Stress:
-
Protocol: Culture endothelial cells and treat with varying concentrations of homocysteine. To measure superoxide production, incubate cells with a fluorescent probe like Dihydroethidium (DHE) or 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA).[13][14] Fluorescence intensity, which correlates with ROS levels, can be quantified using fluorescence microscopy or a plate reader.
-
-
Nitric Oxide (NO) Production Assay:
-
Protocol: NO production is often measured indirectly by quantifying its stable metabolites, nitrite (B80452) and nitrate, in the cell culture supernatant. The Griess assay is a common colorimetric method for this purpose.[14] Cell lysates can be collected and assayed according to the manufacturer's protocol.
-
-
Angiogenesis (Tube Formation) Assay:
-
Protocol: This assay assesses the ability of endothelial cells to form capillary-like structures. Coat a 48-well plate with Matrigel™. Seed homocysteine-treated endothelial cells onto the gel. After a suitable incubation period (e.g., 6-12 hours), the formation of "tubes" is visualized by microscopy and quantified by measuring parameters like total tube length or number of branch points.[23]
-
-
Cell Apoptosis Assay:
-
Protocol: Apoptosis can be quantified by measuring the activity of caspases, the key executioner enzymes of apoptosis. For instance, aortic cross-sections or cell lysates can be incubated with a fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for caspase-1-like activity).[19] The resulting fluorescence is proportional to caspase activity.
-
-
Gene and Protein Expression Analysis:
-
Protocol: To determine the effect of homocysteine on the expression of specific genes and proteins involved in the pathways described above (e.g., eNOS, NADPH oxidase subunits, GRP78, CHOP), standard molecular biology techniques are used. Real-time quantitative RT-PCR is used for gene expression analysis, and Western blotting is used for protein expression and phosphorylation status.[14][27]
-
Conclusion and Future Directions
The evidence overwhelmingly indicates that this compound is a potent inducer of endothelial dysfunction through a multifaceted assault on cellular homeostasis. The induction of oxidative and ER stress, coupled with the reduction of nitric oxide bioavailability and the promotion of inflammation, creates a pathological environment that initiates and accelerates vascular disease.
For researchers and drug development professionals, understanding these intricate mechanisms is paramount. Future research should continue to dissect the complex interplay between these signaling pathways. Therapeutic strategies may involve not only lowering plasma homocysteine levels through vitamin supplementation but also targeting the downstream consequences of its elevation. Developing inhibitors of NADPH oxidase, enhancers of BH4 bioavailability, or modulators of the UPR could represent novel approaches to mitigating the vascular damage associated with hyperhomocysteinemia and improving cardiovascular outcomes.
References
- 1. Homocysteine-Induced Endothelial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Homocysteine Attack on Vascular Endothelium-Old and New Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperhomocysteinemia and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. ovid.com [ovid.com]
- 14. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyperhomocystinemia Impairs Endothelial Function and eNOS Activity via PKC Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Homocysteine-induced endoplasmic reticulum stress and growth arrest leads to specific changes in gene expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. ER stress and endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of oxidative stress by homocyst(e)ine impairs endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) [frontiersin.org]
- 21. ahajournals.org [ahajournals.org]
- 22. Endothelial dysfunction in experimental hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Induction of hyperhomocysteinemia models vascular dementia by induction of cerebral microhemorrhages and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Endothelial dysfunction in a murine model of mild hyperhomocyst(e)inemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Enzymatic Metabolism of D- and L-Homocysteine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocysteine, a sulfur-containing amino acid, is a critical intermediate in one-carbon metabolism. While the L-isomer of homocysteine (L-Hcy) is a well-studied component of essential metabolic pathways, the metabolic fate and physiological significance of its stereoisomer, D-homocysteine (D-Hcy), are less understood. This technical guide provides a comprehensive overview of the enzymatic metabolism of both D- and L-homocysteine, highlighting the stereospecificity of the enzymes involved. We detail the established pathways for L-Hcy metabolism—transsulfuration and remethylation—and delineate the putative metabolic route for D-Hcy via D-amino acid oxidase. This guide includes a compilation of available quantitative data, detailed experimental protocols for the study of homocysteine metabolism, and visualizations of the key pathways and experimental workflows.
Introduction
Homocysteine is a non-proteinogenic amino acid derived from the demethylation of methionine. Elevated levels of total homocysteine in the plasma, a condition known as hyperhomocysteinemia, are an independent risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[1][2] The vast majority of research has focused on L-homocysteine, the naturally occurring enantiomer. However, the potential presence and metabolic consequences of D-homocysteine warrant thorough investigation, particularly in the context of drug development and toxicology, where non-natural isomers can have significant biological effects.
This guide will explore the distinct enzymatic pathways governing the metabolism of L- and D-homocysteine, providing researchers with the foundational knowledge and practical methodologies to investigate their differential effects.
Enzymatic Metabolism of L-Homocysteine
The intracellular metabolism of L-homocysteine is primarily regulated by two competing pathways: transsulfuration and remethylation.[2] The balance between these pathways is crucial for maintaining cellular homeostasis. The enzymes involved in these pathways are stereospecific for the L-isomer of homocysteine.
Transsulfuration Pathway
The transsulfuration pathway converts L-homocysteine to cysteine. This pathway is most active in the liver and kidneys.[3]
-
Cystathionine β-synthase (CBS): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the initial and rate-limiting step, which is the condensation of L-homocysteine with L-serine to form L-cystathionine.[4]
-
Cystathionine γ-lyase (CGL): This enzyme then cleaves L-cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia (B1221849).
Remethylation Pathway
The remethylation pathway reconverts L-homocysteine back to L-methionine, thus conserving this essential amino acid. This pathway utilizes two different methyltransferases:
-
Methionine Synthase (MS): Present in all tissues, this vitamin B12-dependent enzyme transfers a methyl group from 5-methyltetrahydrofolate to L-homocysteine.[5]
-
Betaine-Homocysteine Methyltransferase (BHMT): Primarily found in the liver and kidneys, BHMT uses betaine (B1666868) as the methyl donor to remethylate L-homocysteine.[5]
Enzymatic Metabolism of D-Homocysteine
The enzymes of the transsulfuration and remethylation pathways are stereospecific for L-homocysteine and do not metabolize the D-isomer.[6] The primary route for the metabolism of D-amino acids in mammals is through oxidative deamination by D-amino acid oxidase (DAAO).[7]
D-Amino Acid Oxidase (DAAO) Pathway
The proposed reaction is as follows: D-Homocysteine + O₂ + H₂O → α-keto-γ-mercaptobutyric acid + NH₃ + H₂O₂
The product, α-keto-γ-mercaptobutyric acid, can then potentially enter other metabolic pathways or be excreted.
Quantitative Data on Enzymatic Metabolism
While extensive kinetic data exists for the enzymes involved in L-homocysteine metabolism, there is a notable lack of specific data for D-homocysteine. The following tables summarize the available information.
Table 1: Kinetic Parameters of Enzymes in L-Homocysteine Metabolism
| Enzyme | Substrate(s) | Km (mM) | Vmax or kcat | Organism/Source |
| Cystathionine β-synthase (CBS) | L-Homocysteine | 2.1 (Ki) | - | Human (recombinant) |
| Methionine Synthase (MS) | L-Homocysteine | ~1.0 µM (Kapp) | - | E. coli |
| D-Amino Acid Oxidase (DAAO) | D-Cysteine | 0.7 mM | 1.1 s⁻¹ | Human (recombinant) |
| D-Amino Acid Oxidase (DAAO) | D-Alanine | 1.7 mM | 7.3 s⁻¹ | Pig Kidney |
| D-Amino Acid Oxidase (DAAO) | D-Serine | 17.5 mM | 1.2 s⁻¹ | Human (recombinant) |
Note: Data for D-homocysteine with DAAO is not currently available. The data for D-cysteine is provided as the closest structural analog.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of D- and L-homocysteine metabolism.
Chiral Separation of D- and L-Homocysteine by HPLC
This protocol is adapted from a method for the separation of underivatized amino acid enantiomers.[7]
Objective: To separate and quantify D- and L-homocysteine in a biological sample.
Materials:
-
HPLC system with a fluorescence or mass spectrometry detector
-
Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm I.D., 5 µm particles)
-
Mobile Phase: Water:Methanol:Formic Acid (30:70:0.02, v/v/v)
-
Sample reduction and derivatization reagents (if using fluorescence detection, e.g., SBD-F)
-
D- and L-homocysteine standards
Procedure:
-
Sample Preparation:
-
For total homocysteine, treat plasma or tissue homogenate with a reducing agent (e.g., TCEP or DTT) to release protein-bound homocysteine.
-
Deproteinize the sample by adding trichloroacetic acid or by ultrafiltration.
-
If using fluorescence detection, derivatize the sample with a fluorescent tag according to the manufacturer's protocol.
-
-
HPLC Analysis:
-
Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min at 25°C.
-
Inject the prepared sample onto the column.
-
Monitor the elution of D- and L-homocysteine using the appropriate detector settings.
-
-
Quantification:
-
Generate a standard curve using known concentrations of D- and L-homocysteine standards.
-
Calculate the concentration of each enantiomer in the sample based on the peak areas from the standard curve.
-
In Vitro Metabolism of D-Homocysteine using Liver Microsomes
This protocol is a general method for studying the metabolism of a compound using liver microsomes and can be adapted for D-homocysteine.[1]
Objective: To determine if D-homocysteine is metabolized by liver microsomes and to identify potential metabolites.
Materials:
-
Cryopreserved liver microsomes (human or other species)
-
100 mM Phosphate (B84403) buffer, pH 7.4
-
D-Homocysteine stock solution
-
20 mM NADPH solution
-
Organic solvent for reaction termination (e.g., acetonitrile (B52724) or methanol)
-
LC-MS/MS system for metabolite identification
Procedure:
-
Thawing Microsomes: Rapidly thaw the microsomes in a 37°C water bath and immediately place on ice. Dilute to the desired protein concentration with phosphate buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and D-homocysteine.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Start the reaction by adding the NADPH solution.
-
Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold organic solvent.
-
Vortex and centrifuge to pellet the protein.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining D-homocysteine and identify any metabolites formed, such as α-keto-γ-mercaptobutyric acid.
-
Conclusion and Future Directions
The enzymatic metabolism of homocysteine is highly stereospecific. L-homocysteine is an integral part of the well-defined transsulfuration and remethylation pathways. In contrast, D-homocysteine is not a substrate for the enzymes in these pathways and is likely metabolized via oxidative deamination by D-amino acid oxidase.
A significant knowledge gap remains regarding the specific kinetic parameters of DAAO for D-homocysteine. Future research should focus on determining these parameters to better understand the metabolic flux and potential physiological or toxicological consequences of D-homocysteine. The experimental protocols provided in this guide offer a framework for conducting such investigations. A thorough understanding of the differential metabolism of homocysteine enantiomers is essential for a complete picture of its role in health and disease and will be invaluable for the development of safer and more effective therapeutics.
References
- 1. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
DL-Homocysteine and its Impact on Blood-Brain Barrier Integrity: A Technical Guide
Executive Summary: Elevated levels of the sulfur-containing amino acid DL-Homocysteine (Hcy), a condition known as hyperhomocysteinemia (HHcy), have been identified as a significant independent risk factor for a range of cerebrovascular and neurodegenerative diseases, including stroke, vascular dementia, and Alzheimer's disease.[1][2] A critical aspect of Hcy-mediated pathology is its detrimental effect on the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. This guide provides an in-depth technical overview of the molecular mechanisms through which Hcy compromises BBB integrity, summarizes key quantitative data from preclinical and in vitro studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. The primary mechanisms discussed include N-methyl-D-aspartate receptor (NMDAr)-mediated junctional protein regulation, oxidative stress-induced activation of matrix metalloproteinases (MMPs), and activation of the NLRP3 inflammasome pathway.
Mechanisms of this compound-Induced BBB Disruption
This compound employs a multi-pronged approach to dismantle the integrity of the BBB. The following sections detail the primary signaling cascades that have been elucidated by researchers.
NMDA Receptor (NMDAr)-Mediated Pathway
One of the most well-documented mechanisms involves the direct interaction of Hcy with N-methyl-D-aspartate receptors (NMDAr) expressed on the surface of brain microvascular endothelial cells.[3][4] Hcy acts as an NMDAr agonist, triggering a cascade that ultimately disrupts both adherens and tight junctions.
The sequence of events is as follows:
-
NMDAr Activation: Hcy binds to and activates endothelial NMDAr. Studies have also shown that Hcy can increase the expression of NMDAr on the cell surface, potentially sensitizing the endothelium to its effects.[3]
-
Adherens Junction Destabilization: NMDAr activation leads to the dissociation of β-catenin from the adherens junction protein VE-cadherin at the cell membrane.[3][4]
-
β-catenin Translocation: The freed β-catenin translocates from the membrane and cytoplasm into the nucleus.[3]
-
Transcriptional Repression: In the nucleus, β-catenin binds to the promoter region of the gene encoding claudin-5, a critical tight junction protein. This binding event represses the transcription of claudin-5.[3][4]
-
Tight Junction Degradation: The resulting reduction in claudin-5 protein levels weakens the tight junctions between endothelial cells, leading to a significant increase in paracellular permeability of the BBB.[3]
This entire pathway has been shown to be preventable by the application of NMDAr antagonists such as memantine (B1676192) and MK-801, confirming the central role of the NMDAr in this process.[3]
Oxidative Stress and Matrix Metalloproteinase (MMP) Activation
Hcy is a potent inducer of oxidative stress within the vasculature.[1][5] The auto-oxidation of Hcy generates reactive oxygen species (ROS), which act as signaling molecules to trigger downstream pathways that degrade both the cellular junctions and the surrounding extracellular matrix (ECM).
The key steps in this mechanism are:
-
ROS Generation: Elevated Hcy levels lead to increased production of ROS, creating a state of oxidative stress in endothelial cells.[1]
-
MMP Activation: Oxidative stress is a primary activator of matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9.[1][6] Hcy can also contribute to this by suppressing the endogenous Tissue Inhibitors of Metalloproteinases (TIMPs).[1][7]
-
ECM and Junctional Protein Degradation: Activated MMPs are proteolytic enzymes that degrade components of the ECM. Crucially, they also directly target and cleave tight junction proteins, including occludin and claudin-5, and adherens junction proteins.[8][9]
-
Barrier Compromise: The enzymatic degradation of these structural components leads to the physical breakdown of the BBB, increasing its permeability.[10]
NLRP3 Inflammasome Pathway
More recent evidence has implicated the innate immune signaling platform, the NLRP3 inflammasome, in Hcy-induced BBB dysfunction.[11][12] This pathway links Hcy to inflammation and subsequent enzymatic damage.
The proposed mechanism includes:
-
Inflammasome Activation: Hcy triggers the assembly and activation of the NLRP3 inflammasome complex within brain microvascular endothelial cells.[12]
-
Caspase-1 Activation: The active inflammasome proteolytically cleaves pro-caspase-1 into its active form, Caspase-1.[11]
-
Downstream Protease Activity: Active Caspase-1 can then promote the activity of other proteolytic enzymes, including MMP-9 and calpain 1.[12]
-
Tight Junction Cleavage: These downstream enzymes target and degrade tight junction proteins, such as Zonula occludens-1 (ZO-1), leading to hyperpermeability.[11][12] This pathway can be mitigated by NLRP3-specific inhibitors like MCC950.[11]
Quantitative Impact Assessment
The effects of this compound on BBB integrity have been quantified in numerous studies using both animal models and in vitro systems. The following tables summarize key findings.
Table 1: Summary of Quantitative Data from In Vivo Studies
| Animal Model | Hcy Induction Method | Plasma Hcy Level | Key Quantitative Finding(s) | Measurement Method | Reference(s) |
| Cbs+/- Mouse | Genetic + Diet | 98.4 ± 22 µM | 25% increase in BBB permeability in the cortex vs. WT controls. | Evans blue dye permeation | [2][13][14] |
| Wild-type Mouse | Methionine-enriched diet (14 weeks) | 13.56 ± 0.61 µmol/L | Significant degradation of tight junction proteins occludin and claudin-5. | Western Blot | [9] |
| Cbs+/- Mouse | Genetic | ~10 µM | Significant increase in permeability to sodium fluorescein (B123965) and endogenous IgG. | Tracer extravasation | [3] |
Table 2: Summary of Quantitative Data from In Vitro Studies
| Cell Type | Hcy Concentration | Duration | Key Quantitative Finding(s) | Measurement Method | Reference(s) |
| bEnd.3 (Mouse) | 20 µM | 3 days | Significant increase in monolayer permeability; significant decrease in claudin-5 expression. | NaFl flux; Western Blot | [3] |
| HBMEC (Human) | 100 µM | N/A | Significant induction of endothelial monolayer hyperpermeability. | FITC-dextran flux | [11] |
| bEND3 (Mouse) | Dose-dependent | 24 hours | Dose-dependent decrease in endothelial junction integrity. | TEER | [15] |
| HCMEC (Human) | Aβ + Hcy | N/A | Hcy additively diminishes barrier resistance when combined with amyloid-beta. | ECIS (TEER) | [16] |
Key Experimental Protocols
Reproducing and building upon existing research requires a thorough understanding of the methodologies employed. This section outlines the core protocols used to investigate Hcy's effect on the BBB.
Animal Models of Hyperhomocysteinemia
-
Genetic Model (Cbs+/-): Cystathionine beta-synthase heterozygous (Cbs+/-) mice are a widely used model for mild to moderate HHcy.[2][17] These mice have a genetic defect that mimics a common cause of HHcy in humans. They typically exhibit plasma Hcy levels approximately two-fold higher than wild-type littermates.[2]
-
Diet-Induced Model: Wild-type mice (e.g., C57BL/6) are fed a specially formulated diet for 8-14 weeks. This diet is typically enriched with methionine (an Hcy precursor) and deficient in key cofactors for Hcy metabolism, such as folate, vitamin B6, and vitamin B12.[2][9] This method allows for the study of HHcy independent of a specific genetic background.
In Vitro BBB Models
-
Endothelial Monolayer on Transwells: The most common in vitro model involves culturing brain microvascular endothelial cells (such as HBMECs or bEnd.3 cells) on the microporous membrane of a Transwell insert.[18] The cells form a monolayer with functional tight junctions, creating two distinct compartments: an apical (luminal/blood) side and a basolateral (abluminal/brain) side. This setup is essential for measuring permeability.[18][19]
Measurement of BBB Permeability
-
In Vivo - Evans Blue Permeation:
-
Evans blue (EB) dye, which binds tightly to serum albumin, is injected intraperitoneally or intravenously into the animal.[2]
-
After a set circulation time (e.g., 3 hours), the animal is perfused to remove dye from the vasculature.
-
The brain is harvested, and the extravasated EB dye is extracted from the brain parenchyma using a solvent like formamide.[2]
-
The concentration of the extracted dye is quantified spectrophotometrically. The result is typically expressed as optical density per gram of tissue, normalized to the plasma concentration of the dye, to reflect the degree of BBB leakage.[2]
-
-
In Vitro - Transendothelial Electrical Resistance (TEER):
-
An electrode pair is used to measure the electrical resistance across the endothelial monolayer cultured on a Transwell insert.
-
A high TEER value is indicative of well-formed, restrictive tight junctions and low permeability.[19]
-
Following treatment with Hcy, TEER is measured over time. A decrease in TEER signifies a loss of barrier integrity and an increase in paracellular permeability.[15][16]
-
Molecular Analysis Techniques
-
Western Blotting: Used to quantify the relative abundance of specific proteins. This is critical for measuring changes in the expression of tight junction proteins (claudin-5, occludin, ZO-1), adherens junction proteins (β-catenin, VE-cadherin), and signaling molecules.[3]
-
Gelatin Zymography: A specialized electrophoresis technique used to measure the enzymatic activity of MMP-2 and MMP-9. It involves running protein samples on a gel co-polymerized with gelatin. After electrophoresis, the gel is incubated, allowing active MMPs to digest the gelatin, which appears as clear bands upon staining.[6]
Therapeutic Implications and Future Directions
The elucidation of these molecular pathways provides a roadmap for developing targeted therapeutic strategies to mitigate Hcy-induced BBB damage.
-
Hcy Level Reduction: The most direct approach is lowering systemic Hcy levels. Supplementation with vitamins B6, B12, and folate, which are cofactors in Hcy metabolism, has been shown to reduce Hcy levels and, in some cases, improve BBB function in patients.[2][20]
-
NMDAr Antagonism: The use of FDA-approved NMDAr antagonists, such as memantine, has been shown to rescue claudin-5 expression and prevent Hcy-induced BBB permeability in preclinical models, presenting a novel therapeutic angle.[3]
-
Targeting Downstream Pathways: Other potential interventions include the use of antioxidants like N-acetylcysteine (NAC) to counter oxidative stress[21], MMP inhibitors to prevent ECM degradation[6], and NLRP3 inflammasome inhibitors to block the inflammatory cascade.[11]
References
- 1. Homocysteine Induced Cerebrovascular Dysfunction: A Link to Alzheimer’s Disease Etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated levels of homocysteine compromise blood-brain barrier integrity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperhomocysteinemia increases permeability of the blood-brain barrier by NMDA receptor-dependent regulation of adherens and tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperhomocysteinemia increases permeability of the blood-brain barrier by NMDA receptor-dependent regulation of adherens and tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Homocysteine alters cerebral microvascular integrity and causes remodeling by antagonizing GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase-9 in Homocysteine-Induced Intestinal Microvascular Endothelial Paracellular and Transcellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Homocysteine and Age-Related Central Nervous System Diseases: Role of Inflammation [mdpi.com]
- 11. Homocysteine Induces Brain and Retinal Microvascular Endothelial Cell Barrier Damage and Hyperpermeability via NLRP3 Inflammasome Pathway Differentially - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Elevated levels of homocysteine compromise blood-brain barrier integrity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Homocysteine potentiates amyloid β‐induced death receptor 4‐ and 5‐mediated cerebral endothelial cell apoptosis, blood brain barrier dysfunction and angiogenic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neuromics.com [neuromics.com]
- 20. researchgate.net [researchgate.net]
- 21. digitalcommons.usf.edu [digitalcommons.usf.edu]
The Prothrombotic Effects of Elevated DL-Homocysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated levels of the sulfur-containing amino acid DL-Homocysteine (Hcy), a condition known as hyperhomocysteinemia (HHcy), have been identified as an independent risk factor for both arterial and venous thromboembolism.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted prothrombotic effects of elevated Hcy, detailing the underlying molecular mechanisms, experimental protocols for investigation, and key signaling pathways involved. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target Hcy-mediated thrombosis.
Core Prothrombotic Mechanisms of Hyperhomocysteinemia
Elevated Hcy contributes to a prothrombotic state through a combination of effects on the vascular endothelium, platelets, and the coagulation cascade. These effects are largely mediated by the induction of oxidative stress, inflammation, and disruption of normal anticoagulant pathways.[2][3][4]
Endothelial Dysfunction
The vascular endothelium plays a crucial role in maintaining vascular homeostasis and preventing thrombosis. Hcy impairs endothelial function through several mechanisms:
-
Reduced Nitric Oxide (NO) Bioavailability: Hcy decreases the production and bioavailability of nitric oxide (NO), a potent vasodilator and inhibitor of platelet aggregation.[5][6] This is achieved through the uncoupling of endothelial nitric oxide synthase (eNOS), where the enzyme produces superoxide (B77818) anions instead of NO.[7][8] Hcy can also lead to the accumulation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS.[4][6]
-
Increased Oxidative Stress: Hcy promotes the generation of reactive oxygen species (ROS), leading to oxidative stress within the vascular wall.[2][9] This oxidative stress contributes to endothelial cell damage and activation.
-
Inflammation: Hcy induces the expression of inflammatory cytokines and adhesion molecules on the endothelial surface, promoting the recruitment and adhesion of leukocytes, a key step in the development of atherosclerotic plaques and thrombosis.[2][9][10] This inflammatory response is partly mediated by the activation of the transcription factor nuclear factor-kappaB (NF-κB).[9][11]
Platelet Activation
Elevated Hcy directly and indirectly leads to platelet activation and aggregation, further contributing to the prothrombotic state:
-
Direct Activation: Hcy can directly activate platelets, leading to shape change, granule release, and aggregation.[12][13]
-
Enhanced Agonist-Induced Aggregation: Hcy potentiates platelet aggregation in response to other agonists like collagen.[13]
-
Signaling Pathways: The activation of platelets by Hcy involves signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and cytosolic phospholipase A2 (cPLA2) pathway, leading to the production of pro-aggregatory molecules like thromboxane (B8750289) A2.[14][15]
Pro-coagulant Effects
Hcy shifts the hemostatic balance towards coagulation by affecting various components of the coagulation cascade:
-
Increased Tissue Factor Expression: Hcy stimulates the expression of tissue factor (TF) in vascular smooth muscle cells and monocytes, initiating the extrinsic pathway of coagulation.[16][17][18][19]
-
Enhanced Factor V Activity: Hcy can increase the activity of Factor V, a critical cofactor in the prothrombinase complex, leading to increased thrombin generation.[20][21]
-
Inhibition of Anticoagulant Pathways: Hcy impairs the natural anticoagulant mechanisms. It has been shown to inhibit the activation of protein C by the thrombin-thrombomodulin complex and reduce the expression of thrombomodulin on the endothelial surface.[22][23][24][25][26]
Quantitative Data on the Prothrombotic Effects of this compound
The following tables summarize quantitative data from various studies investigating the effects of Hcy on different prothrombotic markers.
| Parameter | Cell/System | Hcy Concentration | Observation | Reference |
| Endothelial Dysfunction | ||||
| NO Release (Bradykinin-stimulated) | Endothelial Cells | 50 µM | 52.9% suppression | [5] |
| eNOS Uncoupling | Endothelial Cells | Dose-dependent | Increased superoxide production | [7] |
| NF-κB Activation | Endothelial Cells | 100 µM | Increased nuclear translocation | [9][11] |
| Platelet Activation | ||||
| p38 MAPK Phosphorylation | Platelets | Time and dose-dependent | Increased phosphorylation | [14] |
| cPLA2 Activation | Platelets | Dose-dependent | Increased arachidonic acid release | [14] |
| Coagulation Factors | ||||
| Tissue Factor mRNA Expression | Vascular Smooth Muscle Cells | 10, 100, 500 µM | Significant increase | [16] |
| Factor V Activity | Cultured Endothelial Cells | 0.5-10 mM | Increased activity | [20] |
| Protein C Activation | Cell-free assay | 5 mM | Irreversible inactivation | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the prothrombotic effects of elevated Hcy.
Induction of Hyperhomocysteinemia in Rats (High-Methionine Diet)
Objective: To create an in vivo model of hyperhomocysteinemia to study its systemic effects.
Protocol:
-
Animal Model: Use male Wistar rats (160-200 g).
-
Diet: Prepare a high-methionine diet (HMD) by supplementing a standard control diet (e.g., AIN-93G) with 1-3% L-methionine.[27][28] Alternatively, L-methionine can be administered in drinking water at a dose of 1-2 g/kg of body weight per day.[1][29]
-
Duration: Feed the rats the HMD for a period of 4 to 6 weeks.[27][28][29]
-
Confirmation of Hyperhomocysteinemia: At the end of the feeding period, collect blood samples via retro-orbital venous plexus puncture. Measure plasma homocysteine levels using fluorescence polarization immunoassay or other validated methods. A significant increase in plasma Hcy levels compared to a control group fed the standard diet confirms the model.[1][29]
-
Tissue Collection: Following confirmation, tissues such as the aorta can be harvested for further analysis (e.g., wire myography, immunohistochemistry).
Assessment of Endothelial Function using Wire Myography
Objective: To assess endothelium-dependent and -independent vasodilation in isolated arterial segments ex vivo.
Protocol:
-
Vessel Isolation: Euthanize the animal and carefully dissect the thoracic aorta or other arteries of interest in ice-cold physiological salt solution (PSS), such as Krebs-Henseleit solution.[30][31][32][33][34]
-
Mounting: Cut the vessel into 2-3 mm rings and mount them on two stainless steel wires in the chambers of a wire myograph system filled with PSS, aerated with 95% O2 and 5% CO2, and maintained at 37°C.[30][31]
-
Equilibration and Normalization: Allow the vessels to equilibrate for at least 40 minutes. Then, stretch the vessels to a predetermined optimal preload to ensure maximal active tension development.[30]
-
Viability and Endothelial Integrity Check: Test the viability of the vessels by inducing contraction with a high-potassium physiological salt solution (KPSS). Assess endothelial integrity by inducing relaxation with acetylcholine (B1216132) (ACh) after pre-contraction with an agent like phenylephrine.[30]
-
Experimental Procedure:
-
To study the acute effects of Hcy, incubate the vessel rings with varying concentrations of this compound for a defined period.
-
To assess endothelial dysfunction in hyperhomocysteinemic animals, use vessels isolated from the diet-induced model.
-
Generate concentration-response curves to vasodilators (e.g., acetylcholine for endothelium-dependent relaxation) and vasoconstrictors.
-
-
Data Analysis: Record the changes in isometric tension. Express vasodilator responses as a percentage of the pre-contraction induced by phenylephrine.
In Vitro Platelet Aggregation Assay
Objective: To measure the effect of Hcy on platelet aggregation in response to various agonists.
Protocol:
-
Blood Collection: Draw whole blood from healthy human donors into tubes containing 3.8% sodium citrate (B86180) as an anticoagulant.[12][35][36]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 240g for 10 minutes) at room temperature to obtain PRP. Keep the PRP at room temperature and use it within 4 hours.[35][37]
-
Platelet Aggregometry:
-
Use a light transmission aggregometer (LTA). Place a sample of PRP in a cuvette with a stir bar at 37°C.
-
Establish a baseline of light transmission.
-
Add this compound at desired concentrations and incubate for a specific time.
-
Add a platelet agonist (e.g., collagen, ADP, arachidonic acid) to induce aggregation.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
-
Data Analysis: Quantify the maximal aggregation percentage and the slope of the aggregation curve.
Measurement of Tissue Factor Expression in Vascular Smooth Muscle Cells (VSMCs)
Objective: To quantify the Hcy-induced expression of tissue factor in cultured VSMCs.
Protocol:
-
Cell Culture: Culture human umbilical artery VSMCs using the tissue explanting method. Identify the cells by alpha-actin immunohistochemistry.[16][17]
-
Homocysteine Treatment: Incubate the cultured VSMCs with various concentrations of this compound (e.g., 10, 100, 500 µM) for a specified duration.[16][17]
-
RNA Isolation and RT-PCR: Isolate total RNA from the cells and perform semi-quantitative reverse transcription-polymerase chain reaction (RT-PCR) to measure the mRNA levels of tissue factor.[16][17]
-
Flow Cytometry for Surface Protein Expression: To measure the surface expression of tissue factor protein, detach the cells and stain them with a fluorescently labeled antibody against tissue factor. Analyze the cells using a flow cytometer.[16][17]
-
Western Blot for NF-κB Activation: To investigate the upstream signaling, prepare nuclear extracts from the treated cells and perform Western blotting to detect the expression of the activated form of NF-κB (e.g., p65 subunit).[16][17]
Signaling Pathways and Visualizations
The prothrombotic effects of elevated Hcy are mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways.
Caption: Homocysteine-induced endothelial dysfunction pathway.
Caption: Homocysteine-induced platelet activation pathway.
Caption: Homocysteine's effects on the coagulation cascade.
Conclusion
Elevated this compound is a significant contributor to a prothrombotic state through its detrimental effects on the vascular endothelium, platelets, and the coagulation system. The mechanisms are complex and interconnected, primarily driven by oxidative stress and inflammation. This guide provides a foundational understanding of these processes, along with practical experimental protocols and visual representations of the key signaling pathways. Further research into these mechanisms is crucial for the development of novel therapeutic strategies to mitigate the thrombotic risk associated with hyperhomocysteinemia.
References
- 1. mdpi.com [mdpi.com]
- 2. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocysteine and thrombosis: from basic science to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Homocysteine impairs the nitric oxide synthase pathway: role of asymmetric dimethylarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial dysfunction due to eNOS uncoupling: molecular mechanisms as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperhomocysteinemia activates nuclear factor-kappaB in endothelial cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Homocysteine activates platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of p38 MAPKinase/cPLA2 pathway in homocysteine-treated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual role of the p38 MAPK/cPLA2 pathway in the regulation of platelet apoptosis induced by ABT-737 and strong platelet agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Homocysteine-induced enhanced expression of tissue factor in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Homocysteine-induced enhanced expression of tissue factor in human vascular smooth muscle cells | Semantic Scholar [semanticscholar.org]
- 18. ashpublications.org [ashpublications.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Activation of endogenous factor V by a homocysteine-induced vascular endothelial cell activator - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hyperhomocysteinaemia and factor V Leiden mutation are associated with Budd-Chiari syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of thrombomodulin surface expression and protein C activation by the thrombogenic agent homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of thrombomodulin surface expression and protein C activation by the thrombogenic agent homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Probing the activation of protein C by the thrombin-thrombomodulin complex using structural analysis, site-directed mutagenesis, and computer modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Mild hyperhomocysteinemia induced by feeding rats diets rich in methionine or deficient in folate promotes early atherosclerotic inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A novel rat model of heart failure induced by high methionine diet showing evidence of association between hyperhomocysteinemia and activation of NF-kappaB - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methionine Diet Evoked Hyperhomocysteinemia Causes Hippocampal Alterations, Metabolomics Plasma Changes and Behavioral Pattern in Wild Type Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reprocell.com [reprocell.com]
- 31. A versatile tool for 𝘪𝘯 𝘷𝘪𝘵𝘳𝘰 vascular research [scintica.com]
- 32. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
- 34. researchgate.net [researchgate.net]
- 35. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 36. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]
- 37. de-vhl.nl [de-vhl.nl]
The Vicious Cycle: DL-Homocysteine as an Inducer of Endoplasmic Reticulum Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, are an established independent risk factor for a multitude of pathologies, including cardiovascular and neurodegenerative diseases. A growing body of evidence implicates the induction of endoplasmic reticulum (ER) stress as a central mechanism through which homocysteine exerts its cytotoxic effects. This technical guide provides a comprehensive overview of the molecular pathways and cellular consequences of DL-homocysteine-induced ER stress. We will delve into the core signaling cascades of the Unfolded Protein Response (UPR), present quantitative data on the modulation of key ER stress markers, and provide detailed experimental protocols for studying this phenomenon. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the pathological roles of homocysteine and exploring therapeutic strategies to mitigate its detrimental effects.
Introduction: The Endoplasmic Reticulum and the Burden of Homocysteine
The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state referred to as ER stress. In response, the cell activates a sophisticated signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, under conditions of chronic or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic program, culminating in cell death.
This compound has been shown to induce ER stress by disrupting disulfide bond formation and promoting protein misfolding.[1] This intracellular perturbation triggers the activation of the three canonical branches of the UPR, which are orchestrated by the ER-resident sensor proteins: PERK, IRE1α, and ATF6.
The Core Signaling Pathways of Homocysteine-Induced ER Stress
Homocysteine-induced ER stress activates all three major branches of the Unfolded Protein Response (UPR).[2] The activation of these pathways is mediated by the dissociation of the master ER chaperone, Glucose-Regulated Protein 78 (GRP78), also known as BiP, from the luminal domains of the ER stress sensors.[1]
The PERK Pathway: Translational Attenuation and Apoptotic Induction
Upon activation, Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) dimerizes and autophosphorylates. This leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which in turn attenuates global protein synthesis, thereby reducing the protein load on the ER.[3][4] Paradoxically, phosphorylated eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4).[5] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, critically, apoptosis, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[3][4] Chronic activation of the PERK-eIF2α-ATF4-CHOP axis is a key mechanism of homocysteine-induced apoptosis.[3][4]
The IRE1α Pathway: XBP1 Splicing and ER-Associated Degradation
Inositol-requiring enzyme 1α (IRE1α) is another ER transmembrane protein that, upon activation, exhibits both kinase and endoribonuclease (RNase) activity. The RNase domain of IRE1α unconventionally splices the mRNA of X-box binding protein 1 (XBP1).[3] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[6] This includes the upregulation of ER chaperones and components of the ERAD machinery, which helps to clear the accumulation of misfolded proteins.
The ATF6 Pathway: Transcriptional Upregulation of ER Chaperones
Activating Transcription Factor 6 (ATF6) is a type II transmembrane glycoprotein (B1211001) that, upon ER stress, translocates to the Golgi apparatus.[6] In the Golgi, it is cleaved by site-1 and site-2 proteases, releasing its cytosolic N-terminal fragment (ATF6f).[7] ATF6f then migrates to the nucleus, where it functions as a transcription factor to upregulate the expression of ER chaperones such as GRP78 and GRP94, as well as XBP1.[6][8] This arm of the UPR primarily serves to enhance the protein-folding capacity of the ER.
Quantitative Data on Homocysteine-Induced ER Stress Markers
The induction of ER stress by homocysteine is quantifiable by measuring the expression levels of key UPR-associated genes and proteins. The following tables summarize quantitative data from various studies.
| Cell Type | Homocysteine Concentration | Treatment Duration | Marker | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| HepG2 | Not Specified | Not Specified | GRP78/BiP | 6.7-fold | - | [9] |
| HepG2 | Not Specified | Not Specified | GADD153 | 3.4-fold | - | [9] |
| HUVECs | Not Specified | Not Specified | GRP78/BiP | Increased | Increased | [9] |
| HUVECs | Not Specified | Not Specified | GADD153 | Increased | - | [9] |
| Mouse Blastocysts | High | Not Specified | Atf4 | 1.6-fold | - | [10] |
| Mouse Blastocysts | High | Not Specified | Grp78 | 2.1-fold | - | [10] |
| H9c2 Cardiac Cells | 100 µM | 72 hours | GRP78 | - | Increased | [11] |
| H9c2 Cardiac Cells | 100 µM | 72 hours | p-PERK | - | Increased | [11] |
| H9c2 Cardiac Cells | 100 µM | 72 hours | p-IRE1 | - | Increased | [11] |
| Hepatocytes | 100 µM | Not Specified | GRP78 | - | Increased | [6] |
| Hepatocytes | 100 µM | Not Specified | ATF6 | - | Increased | [6] |
| Hepatocytes | 100 µM | Not Specified | PERK | - | Increased | [6] |
| Hepatocytes | 100 µM | Not Specified | XBP-1 | - | Increased | [6] |
Detailed Experimental Protocols
Reproducing and building upon existing research requires detailed methodological information. Below are generalized protocols for key experiments used to study homocysteine-induced ER stress.
Cell Culture and Homocysteine Treatment
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs), human hepatoma (HepG2) cells, rat cardiac myoblasts (H9c2), or primary neonatal rat cardiomyocytes are commonly used.
-
Culture Conditions: Cells are typically maintained in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Homocysteine Preparation: A stock solution of this compound is prepared in the appropriate cell culture medium and sterilized by filtration.
-
Treatment: Cells are grown to a desired confluency (e.g., 70-80%) and then treated with varying concentrations of this compound (e.g., 50 µM to 5 mM) for specified durations (e.g., 2 to 72 hours). To compensate for the short half-life of homocysteine, the compound may need to be replenished every 12 hours for longer experiments.[6]
Western Blot Analysis of ER Stress Proteins
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., GRP78, p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, IRE1α, ATF6, XBP-1) overnight at 4°C.
-
Detection: After washing, membranes are incubated with horseradish peroxidase-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) system.
-
Loading Control: β-actin or GAPDH is used as a loading control to normalize protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR: qRT-PCR is performed using a qPCR system with SYBR Green or TaqMan probes and primers specific for target genes (e.g., GRP78, GADD153/CHOP, ATF4, spliced and unspliced XBP1).
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
References
- 1. Hyperhomocysteinemia, endoplasmic reticulum stress, and alcoholic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PERK branch of ER stress mediates homocysteine-induced BKCa channel dysfunction in coronary artery via FoxO3a-dependent regulation of atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Blocking PERK resuces vascular smooth muscle cells from homocysteine-induced ER stress and apoptosis [imrpress.com]
- 5. Homocysteine-induced endoplasmic reticulum stress and growth arrest leads to specific changes in gene expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homocysteine facilitates endoplasmic reticulum stress and apoptosis of hepatocytes by suppressing ERO1α expression via cooperation between DNMT1 and G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the ATF6 (Activating Transcription Factor 6) Signaling Pathway in Neurons Improves Outcome After Cardiac Arrest in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways [jci.org]
- 9. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated homocysteine activates unfolded protein responses and causes aberrant trophoblast differentiation and mouse blastocyst development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Protocols for Inducing Hyperhomocysteinemia in Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperhomocysteinemia, the condition characterized by elevated levels of homocysteine in the blood, is an established risk factor for a variety of pathologies, including cardiovascular diseases such as thromboembolism and atherosclerosis, as well as neurological disorders.[1][2] The study of hyperhomocysteinemia in controlled laboratory settings is crucial for understanding its pathophysiology and for the development of novel therapeutic interventions. Rodent models are invaluable tools in this research, and various methods have been established to induce hyperhomocysteinemia in mice and rats. These protocols can be broadly categorized into dietary, genetic, and pharmacological approaches.[1][3]
This document provides detailed application notes and protocols for the most common methods used to induce hyperhomocysteinemia in rodent models. It includes quantitative data summaries, step-by-step experimental procedures, and diagrams of relevant pathways and workflows to guide researchers in selecting and implementing the most appropriate model for their studies.
Methods of Induction
Hyperhomocysteinemia can be induced in rodents through several methods, each with its own advantages and specific applications:
-
Dietary Manipulation: This is a common approach that involves feeding rodents a specially formulated diet. The most frequent dietary manipulations are:
-
High-Methionine Diet: Supplementing the diet with excess L-methionine increases the metabolic flux through the methionine cycle, leading to an accumulation of homocysteine.[1][4]
-
B-Vitamin Deficient Diet: Restricting the intake of folate, vitamin B6, and/or vitamin B12, which are essential cofactors for enzymes in the homocysteine metabolism pathway, leads to elevated homocysteine levels.[1][5][6] A combination of a high-methionine and low-folate diet is also effective.[6][7]
-
-
Genetic Modification: This approach involves the use of genetically engineered rodents with targeted disruptions in genes encoding key enzymes in the homocysteine metabolism pathway. Common genetic models include:
-
Cystathionine (B15957) β-synthase (CBS) deficiency: Knockout or heterozygous mice for the Cbs gene have an impaired ability to convert homocysteine to cystathionine, leading to severe hyperhomocysteinemia.[1][8][9]
-
Methylenetetrahydrofolate reductase (MTHFR) deficiency: Mice with a disrupted Mthfr gene cannot efficiently remethylate homocysteine to methionine, resulting in elevated homocysteine levels.[1][10][11][12][13]
-
-
Pharmacological Induction: Although less common, certain drugs can be used to induce hyperhomocysteinemia. For example, pharmacological inhibition of the enzyme betaine:homocysteine methyltransferase (BHMT) can lead to increased homocysteine levels.[1][3]
Quantitative Data Summary
The following tables summarize the expected plasma total homocysteine (tHcy) levels in various rodent models of hyperhomocysteinemia based on published studies.
Table 1: Dietary Models of Hyperhomocysteinemia
| Rodent Model | Diet Composition | Duration | Baseline tHcy (μmol/L) | Resulting tHcy (μmol/L) | Reference(s) |
| C57BL/6J Mice | 2% L-methionine supplemented chow | 3 weeks | ~5-10 | Mild hyperhomocysteinemia (doubled) | [4][14] |
| C57BL/6J Mice | 0.5% L-methionine in drinking water | 2-20 weeks | ~5-10 | Moderate (not specified) | [15] |
| C57BL/6J Mice | High-Methionine (10x normal), Low-Folate | 1 week | ~53 | ~2550 (serum Met), Hcy also elevated | [16] |
| C57BL/6J Mice | Folate, B6, B12 deficient + excess methionine | 11 weeks | Not specified | 82.93 ± 3.56 | [7] |
| C57BL/6J Mice | High-methionine, low-folate (HMLF) | 8 weeks | Not specified | ~200 | [6] |
| Sprague-Dawley Rats | 10 g/kg L-methionine in diet | 14 weeks | Not specified | Mild hyperhomocysteinemia | [17] |
| Sprague-Dawley Rats | Folate-deficient diet (0 mg/kg) | 14 weeks | Not specified | Mild hyperhomocysteinemia | [17] |
| Sprague-Dawley Rats | High-methionine diet | 4 weeks | 5.3 ± 0.8 | 24.2 ± 4.0 | [18] |
| Wistar Rats | 1 g/kg L-methionine (oral) | 36 days | Not specified | Not specified | [19] |
| Wistar Rats | 2 g/kg/day L-methionine in drinking water | 28 days | 6.98 ± 0.57 | 12.45 ± 3.9 | [20] |
| Psammomys obesus (Sand Rat) | 70 mg/kg/day methionine (IP injection) | 6 months | 3.24 ± 0.84 | 20.41 ± 5.39 | [21] |
Table 2: Genetic Models of Hyperhomocysteinemia
| Rodent Model | Genotype | Diet | Baseline tHcy (μmol/L) | Resulting tHcy (μmol/L) | Reference(s) |
| Mice | Cbs +/- | Control | ~3-6 | ~5-10 | [1] |
| Mice | Cbs -/- (inducible) | Control | <10 | 289 ± 58 | [8][22] |
| Mice | Mthfr +/+ (Wild-type) | Control | ~3 | Not applicable | [3] |
| Mice | Mthfr +/- | Control | ~3 | ~5 | [3] |
| Mice | Mthfr -/- | Control | ~3 | ~30 | [1] |
| Mice | Mthfr +/- | Low-folate | ~5 | Greater elevation than high-methionine | [1][3] |
| Mice | Cbs +/- | High-methionine | ~5-10 | Greater elevation than low-folate | [1][3] |
| Mice | Tg-hCBS Cbs -/- | Control | Not specified | 169 (mean) | [9] |
| Mice | Tg-I278T Cbs -/- | Control | Not specified | 296 (mean) | [9] |
Experimental Protocols
Protocol 1: Induction of Hyperhomocysteinemia via High-Methionine Diet in Mice
Objective: To induce moderate hyperhomocysteinemia in mice through dietary supplementation of L-methionine.
Materials:
-
C57BL/6J mice (male, 4-5 weeks old)
-
Standard rodent chow
-
L-methionine (Sigma-Aldrich or equivalent)
-
Drinking water
-
Metabolic cages (optional, for monitoring food and water intake)
Procedure:
-
Acclimatization: Upon arrival, house the mice in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week, with free access to standard chow and water.
-
Group Allocation: Randomly divide the mice into a control group and an experimental group.
-
Diet Preparation:
-
Control Group: Continue to feed the mice with the standard rodent chow. The average methionine content in a normal chow diet is 0.3-0.9%.[4]
-
Experimental Group (High-Methionine): Prepare a diet containing 2% (w/w) L-methionine.[4][14] This can be achieved by mixing L-methionine powder with powdered standard chow and then re-pelleting it. Alternatively, a custom diet can be ordered from a commercial supplier. Some protocols use 0.5% L-methionine in the drinking water.[15]
-
-
Feeding and Monitoring:
-
Sample Collection: At the end of the experimental period, collect blood samples for the measurement of plasma homocysteine levels. Anesthetize the mice and collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Homocysteine Measurement: Centrifuge the blood samples to separate the plasma. Total plasma homocysteine (tHcy) can be measured using commercially available ELISA kits or by HPLC.
Protocol 2: Induction of Hyperhomocysteinemia via B-Vitamin Deficient Diet in Mice
Objective: To induce hyperhomocysteinemia in mice by feeding a diet deficient in folate, vitamin B6, and vitamin B12.
Materials:
-
C57BL/6J mice (male, 8 weeks old)
-
Custom-formulated diets (from a commercial supplier like Dyets Inc. or Harlan Teklad):
-
Control Diet (e.g., AIN-93M formulation)
-
B-vitamin deficient diet (lacking folate, pyridoxine-HCl, and cyanocobalamin)
-
-
Metabolic cages (optional)
Procedure:
-
Acclimatization: Acclimatize the mice for one week as described in Protocol 1.
-
Group Allocation: Randomly assign mice to a control group and a deficient-diet group.
-
Dietary Regimen:
-
Control Group: Feed the mice the control AIN-93M diet.
-
Experimental Group: Feed the mice the B-vitamin deficient diet. To ensure the deficiency, some protocols include 1% sulfathiazole (B1682510) in the diet to inhibit folate synthesis by gut bacteria.[5][23]
-
-
Feeding and Monitoring:
-
Sample Collection and Analysis: Collect and process blood samples for tHcy measurement as described in Protocol 1.
Signaling Pathways and Workflows
Homocysteine Metabolism Pathway
The following diagram illustrates the central pathways of homocysteine metabolism and indicates where different induction methods intervene.
Caption: Homocysteine metabolism pathway and points of intervention.
Experimental Workflow: Dietary Induction Model
Caption: Workflow for dietary induction of hyperhomocysteinemia.
Experimental Workflow: Genetic Model
Caption: Workflow for using a genetic model of hyperhomocysteinemia.
Conclusion
The choice of a model to induce hyperhomocysteinemia in rodents depends on the specific research question. Dietary models are useful for studying the effects of nutrient intake and are relatively easy to implement. Genetic models, on the other hand, allow for the investigation of the consequences of specific enzyme deficiencies that mimic human genetic disorders. By following the detailed protocols and considering the quantitative data provided, researchers can confidently establish a robust and reproducible model of hyperhomocysteinemia to advance our understanding of its role in health and disease.
References
- 1. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperhomocysteinemia: genetic determinants and selected mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. A high methionine and low folate diet alters glucose homeostasis and gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of hyperhomocysteinemia models vascular dementia by induction of cerebral microhemorrhages and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homozygous whole body Cbs knockout in adult mice features minimal pathology during ageing despite severe homocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse models of cystathionine β-synthase deficiency reveal significant threshold effects of hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Mice deficient in methylenetetrahydrofolate reductase exhibit hyperhomocysteinemia and decreased methylation capacity, with neuropathology and aortic lipid deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Hyperhomocysteinemia Promotes Cardiac Hypertrophy in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyperhomocysteinemia induced by methionine supplementation does not independently cause atherosclerosis in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mild hyperhomocysteinemia induced by feeding rats diets rich in methionine or deficient in folate promotes early atherosclerotic inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. mdpi.com [mdpi.com]
- 20. Methionine Diet Evoked Hyperhomocysteinemia Causes Hippocampal Alterations, Metabolomics Plasma Changes and Behavioral Pattern in Wild Type Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.viamedica.pl [journals.viamedica.pl]
- 22. TalkMED AI Paper-TAP [tap.talkmed.com]
- 23. Cognitive Impairment in Folate-Deficient Rats Corresponds to Depleted Brain Phosphatidylcholine and Is Prevented by Dietary Methionine without Lowering Plasma Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-Based Method for Accurate Quantification of Total DL-Homocysteine in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocysteine (Hcy) is a sulfur-containing amino acid derived from the metabolism of methionine.[1] Elevated levels of total homocysteine in plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular and neurological diseases.[2][3] Accurate and reliable quantification of total Hcy in plasma is crucial for clinical research and diagnostics. Total Hcy includes the reduced form, the oxidized form (homocystine), and the protein-bound form.
This application note details a robust and sensitive method for the quantification of total DL-Homocysteine in human plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. The method involves a three-step process:
-
Reduction: Treatment of plasma with a reducing agent to liberate free Hcy from its disulfide and protein-bound forms.
-
Derivatization: Pre-column derivatization of the free thiol group of Hcy with a fluorescent reagent to enable sensitive detection.
-
Analysis: Separation and quantification of the fluorescent Hcy derivative by RP-HPLC with a fluorescence detector.
Experimental Protocols
Materials and Reagents
-
Chemicals:
-
This compound (Sigma-Aldrich)
-
N-acetyl-L-cysteine (NAC) (Internal Standard, IS) (Sigma-Aldrich)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) (Reducing Agent)[4]
-
Ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) (Derivatizing Agent) (Sigma-Aldrich)[2][5]
-
Trichloroacetic acid (TCA) (Protein Precipitating Agent)[2][6]
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Boric Acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
EDTA
-
Ultrapure water
-
-
Equipment:
Standard Solutions Preparation
-
Homocysteine Stock Solution (1 mM): Accurately weigh and dissolve this compound in ultrapure water to a final concentration of 1 mM.
-
Internal Standard Stock Solution (1 mM): Accurately weigh and dissolve N-acetyl-L-cysteine (NAC) in ultrapure water to a final concentration of 1 mM.
-
Working Calibration Standards: Prepare a series of working standards by diluting the Hcy stock solution with a suitable matrix (e.g., phosphate-buffered saline or pooled plasma) to cover the physiological and pathological range (e.g., 2.5, 5, 10, 35, and 100 µM).[2]
-
Working Internal Standard Solution (200 µM): Dilute the NAC stock solution in ultrapure water.[2]
Note: Store all stock and working solutions in aliquots at -70°C.
Plasma Sample Collection and Handling
-
Collect venous blood into vacuum tubes containing EDTA as an anticoagulant.[1] EDTA-plasma is preferred as serum can show a time-dependent increase in Hcy concentration during clotting.[1]
-
Immediately place the blood sample on ice to minimize Hcy release from red blood cells.[2]
-
Within 30 minutes of collection, centrifuge the blood at 2000 x g for 15 minutes at 4°C.[1][2]
-
Carefully transfer the supernatant (plasma) to a clean polypropylene (B1209903) tube.
-
For long-term storage, freeze the plasma samples at -70°C.[2] Avoid repeated freeze-thaw cycles.[1]
Sample Preparation for HPLC Analysis
The following protocol outlines the reduction, protein precipitation, and derivatization steps.
-
Reduction: To 90 µL of plasma sample (or calibration standard), add 10 µL of the 200 µM internal standard (NAC) solution.[2] Add 10 µL of TCEP solution (100 g/L) and vortex.[8] Incubate at room temperature for 30 minutes.[8]
-
Protein Precipitation: Add 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) containing 1 mM EDTA.[2] Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 13,000-21,000 x g for 10 minutes to pellet the precipitated proteins.[2][6]
-
Derivatization:
-
Incubation: Cap the vials, vortex, and incubate at 60°C for 60 minutes in a heating block or water bath.[2][6][10]
-
Cooling & Injection: After incubation, cool the samples on ice.[2] The samples are now ready for injection into the HPLC system. Inject 20-50 µL of the final solution.[1][2][7]
HPLC Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for the analysis of derivatized homocysteine.
| Parameter | Condition |
| Analytical Column | C18 Reverse Phase (e.g., LiChrospher RP-18, 250x4.6mm, 5µm)[7] |
| Mobile Phase | Isocratic: 0.1 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH 2.1, containing 5% Acetonitrile (ACN)[7] |
| Flow Rate | 1.0 mL/min[2][7] |
| Column Temperature | 30°C[7] |
| Injection Volume | 50 µL[7] |
| Fluorescence Detector | Excitation: 385 nm, Emission: 515 nm[2][5][7] |
| Run Time | Approximately 20 minutes[7][9] |
Note: Chromatographic conditions may require optimization depending on the specific column and HPLC system used.
Visualization of Workflow and Chemistry
References
- 1. eaglebio.com [eaglebio.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. chromsystems.com [chromsystems.com]
- 4. [Determination of homocysteine in plasma by precolumn derivatization-high performance liquid chromatography with fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an HPLC method for total homocysteine quantification in plasma | Revista del Laboratorio Clínico [elsevier.es:443]
- 8. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an HPLC method for total homocysteine quantification in plasma | Revista del Laboratorio Clínico [elsevier.es]
- 10. academic.oup.com [academic.oup.com]
Optimal Concentration of DL-Homocysteine for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homocysteine (Hcy) is a sulfur-containing amino acid that is not incorporated into proteins but is a critical intermediate in methionine metabolism. Elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[1][2] In vitro cell culture experiments are crucial for elucidating the molecular mechanisms underlying homocysteine-induced cellular dysfunction. The optimal concentration of this compound is paramount for achieving reproducible and physiologically relevant results. This document provides a comprehensive guide to selecting the appropriate this compound concentrations for various cell culture applications, along with detailed protocols for key experiments.
Data Presentation: Effective Concentrations of this compound
The following tables summarize the effective concentrations of this compound used in various cell culture experiments, categorized by the observed cellular effect. These concentrations can serve as a starting point for experimental design, but optimal concentrations may vary depending on the specific cell type, passage number, and experimental conditions.
Table 1: this compound Concentrations for Inducing Apoptosis
| Cell Type | Concentration Range | Treatment Duration | Key Observations | Reference(s) |
| Rat Hippocampal Neurons | 0.5 µM - 250 µM | 28 hours - 6 days | Induction of apoptosis, DNA strand breaks, PARP activation.[3] | [3] |
| Human Trophoblast Cells | 20 µM - 40 µM | 24 hours | Increased TUNEL-positive cells, cytochrome c release.[4] | [4] |
| Rat Hippocampal Neurons | 500 µM | 24 hours | Dose-dependent apoptosis, PARP cleavage.[5] | [5] |
| Human Glial Cells (Glioblastoma) | 50 µM - 5 mM | 48 - 72 hours | Induced cell death.[6][7] | [6][7] |
| Human Vascular Endothelial Cells | 50 µM - 200 µM (Hcy-thiolactone) | Not Specified | Concentration-dependent apoptosis.[8] | [8] |
Table 2: this compound Concentrations for Inducing Oxidative and Endoplasmic Reticulum (ER) Stress
| Cell Type | Concentration Range | Treatment Duration | Key Observations | Reference(s) |
| Neuronal-like SH-SY5Y Cells | ~20 µM | 5 days | 35% loss of cell viability, four-fold increase in reactive oxygen species (ROS).[9][10] | [9][10] |
| Cardiac Microvascular Endothelial Cells (MVEC) | 0 - 100 µM | 0 - 24 hours | Increased nitrotyrosine expression, PAR-4 activation leading to increased NADPH oxidase and decreased thioredoxin.[11] | [11] |
| HeLa and Endothelial (ECV 304) Cells | 100 µM (with 10 µM Copper) | 3 days | Inhibited cell growth and decreased cellular glutathione.[12] | [12] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 5 mM | 2 - 18 hours | Increased expression of GRP78 and GADD153 (ER stress markers).[13][14] | [13][14] |
| Human Hepatocytes (HepG2) | Not Specified | Not Specified | Increased mRNA levels of GRP78/BiP (6.7-fold) and GADD153 (3.4-fold).[15] | [15] |
| H9c2 Cardiac Cells | 100 µM | 72 hours | Increased expression of GRP78, phosphorylation of PERK and IRE1.[16] | [16] |
| Rat Nucleus Pulposus Cells | Not Specified | Not Specified | Promotes a degenerative phenotype via increased oxidative stress and ferroptosis.[17] | [17] |
Table 3: this compound Concentrations for Studying Other Cellular Effects
| Cell Type | Concentration Range | Treatment Duration | Key Observations | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.1 mM, 0.5 mM, 1.0 mM | 6 - 7 days | Priming effect on VCAM-1 expression, enhanced LPS-mediated neutrophil adhesion.[18] | [18] |
| Human Endothelial Cells | 0.1 - 2.0 mM | 2 - 8 hours | Dose-dependent decrease in endothelin-1 (B181129) (ET-1) secretion and mRNA levels.[19] | [19] |
| Cerebrocortical Cultures | As low as 10 µM (with ≥50 µM glycine) | 6 days | Dose-dependent neurotoxicity mediated by overstimulation of the NMDA receptor.[20] | [20] |
| Human Saphenous Vein Endothelial Cells | 0.1 - 5 mM | 4 and 24 hours | Stimulated IL-6 production and inhibited IL-8 concentrations.[21] | [21] |
| Human Peripheral Blood Monocytes | 0.1 - 5 mM | Not Specified | Stimulated IL-1β production.[21] | [21] |
| Human Monocyte-derived Macrophages | 0.1 - 5 mM | Not Specified | Stimulated TNF-α production.[21] | [21] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound Stock Solution: Prepare a fresh stock solution of this compound (Sigma-Aldrich or equivalent) in sterile cell culture medium or a suitable buffer (e.g., PBS). The stock solution should be sterilized by filtration through a 0.22 µm filter.
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add fresh culture medium containing the desired final concentration of this compound. For long-term treatments (several days), it is recommended to refresh the medium with freshly prepared this compound every 48-72 hours.[18]
-
A vehicle control (medium without this compound) should always be included.
-
-
Incubation: Incubate the cells for the desired duration (e.g., hours to days) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses as described in the subsequent protocols.
Protocol 2: Assessment of Apoptosis by TUNEL Assay
This protocol is based on the principle of detecting DNA fragmentation, a hallmark of apoptosis.
-
Cell Treatment: Treat cells with this compound as described in Protocol 1. Include positive and negative controls.
-
Cell Fixation:
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with a freshly prepared 4% paraformaldehyde solution in PBS for 10-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS or sodium citrate (B86180) for 2 minutes on ice.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay using a commercially available kit (e.g., In Situ Cell Death Detection Kit, Roche) according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei (for FITC-labeled dUTP), while all nuclei will be stained blue by DAPI.
-
-
Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained) in several random fields.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold increase in ROS production.
Protocol 4: Western Blot Analysis for ER Stress Markers
This protocol describes the detection of key ER stress proteins such as GRP78/BiP.
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an ER stress marker (e.g., anti-GRP78/BiP antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Homocysteine Induces Apoptosis of Rat Hippocampal Neurons by Inhibiting 14-3-3ε Expression and Activating Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. researchgate.net [researchgate.net]
- 8. Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxic effects of mildly elevated homocysteine concentrations in neuronal-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cell-damaging effects of low amounts of homocysteine and copper ions in human cell line cultures are caused by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Characterization of the stress-inducing effects of homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endoplasmic reticulum stress mediates homocysteine-induced hypertrophy of cardiac cells through activation of cyclic nucleotide phosphodiesterase 1C: ER stress-PDE1C axis in homocysteine-induced cell hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homocysteine induces oxidative stress and ferroptosis of nucleus pulposus via enhancing methylation of GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PRIMING EFFECT OF HOMOCYSTEINE ON INDUCIBLE VASCULAR CELL ADHESION MOLECULE-1 EXPRESSION IN ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Homocysteine decreases endothelin-1 production by cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of homocysteine on cytokine production by human endothelial cells and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Stable DL-Homocysteine Stock Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, step-by-step protocol for the preparation of stable DL-Homocysteine stock solutions, ensuring consistency and reliability for experimental applications.
Introduction
This compound is a sulfur-containing amino acid that is an important intermediate in methionine metabolism. Elevated levels of homocysteine have been implicated as a risk factor in various pathological conditions. Accurate and reproducible experimental results investigating the roles of this compound rely on the correct preparation and storage of stable stock solutions. This document outlines the validated procedures for preparing aqueous stock solutions of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Citations |
| Molecular Weight | 135.18 g/mol | [1] |
| Solubility | ||
| In Water (at 25°C) | 40 mg/mL | [2] |
| In PBS (pH 7.2) | Approximately 5-10 mg/mL | [3][4] |
| Recommended Solvents | Deionized water, Phosphate-Buffered Saline (PBS) | [2][3] |
| Storage of Solid Form | -20°C for up to 4 years or more | [3][4] |
| Stock Solution Storage | ||
| Short-term | Aqueous solutions are not recommended for storage for more than one day. | [3] |
| Long-term | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. It is recommended to protect from light and store under nitrogen. | [5] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 100 mM this compound stock solution in a suitable aqueous buffer.
Materials
-
This compound powder (purity ≥95%)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, nuclease-free water
-
1 M NaOH and 1 M HCl for pH adjustment (if necessary)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
pH meter
-
Sterile filters (0.22 µm)
-
Pipettes and sterile filter tips
Step-by-Step Procedure
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution. For example, to prepare 10 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 135.18 g/mol = 0.13518 g
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a clean weighing boat or paper.
-
Dissolution:
-
Transfer the weighed powder to a sterile conical tube.
-
Add approximately 80% of the final desired volume of PBS (pH 7.2) or sterile water to the tube.
-
Vortex or gently agitate the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
pH Adjustment (Optional but Recommended):
-
Check the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to 7.2-7.4 using dropwise additions of 1 M NaOH or 1 M HCl. This is crucial for cell-based assays to maintain physiological conditions.
-
-
Final Volume Adjustment: Add the solvent to reach the final desired volume and mix thoroughly.
-
Sterilization:
-
For applications requiring sterile conditions, such as cell culture, filter the stock solution through a 0.22 µm sterile filter into a new sterile conical tube.[6]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5][7]
-
For long-term storage, store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5] For optimal stability, it is recommended to protect the solution from light and store it under a nitrogen atmosphere.[5]
-
Aqueous solutions of L-homocysteine are not recommended to be stored for more than one day.[3]
-
Diagrams
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Decision Pathway for Solvent and Storage
Caption: Decision tree for solvent and storage of this compound.
References
Application of DL-Homocysteine in Studying Mechanisms of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homocysteine (Hcy) is a sulfur-containing amino acid that, at elevated levels (hyperhomocysteinemia), is recognized as an independent risk factor for a variety of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] A growing body of evidence highlights the pro-apoptotic effects of homocysteine across various cell types, making it a valuable tool for researchers studying the intricate mechanisms of programmed cell death. These application notes provide a comprehensive overview of how this compound can be utilized to investigate apoptotic signaling pathways, complete with detailed experimental protocols and data presentation.
Homocysteine has been shown to induce apoptosis through multiple, often interconnected, signaling cascades. The primary pathways implicated in homocysteine-induced apoptosis include:
-
Endoplasmic Reticulum (ER) Stress: Homocysteine can disrupt protein folding within the ER, triggering the Unfolded Protein Response (UPR).[2][3] Prolonged ER stress activates pro-apoptotic factors, leading to caspase activation and cell death.[4][5][6]
-
Mitochondrial Dysfunction: Homocysteine can induce mitochondrial damage, leading to the release of pro-apoptotic proteins like cytochrome c, alterations in the Bax/Bcl-2 ratio, and a decrease in mitochondrial membrane potential.[7][8][9][10] This intrinsic pathway of apoptosis culminates in the activation of executioner caspases.
-
Oxidative Stress: The auto-oxidation of homocysteine generates reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA, thereby contributing to both ER stress and mitochondrial dysfunction.[7][11]
-
DNA Damage: In neuronal cells, homocysteine has been demonstrated to cause DNA strand breaks, which in turn activate poly-ADP-ribose polymerase (PARP), leading to NAD+ depletion and subsequent apoptosis.[1]
These notes will delve into the experimental methodologies used to elucidate these pathways, providing researchers with the necessary tools to employ this compound in their own apoptosis studies.
Data Presentation
The following tables summarize quantitative data from various studies on this compound-induced apoptosis, providing a reference for experimental design.
Table 1: Effective Concentrations of this compound for Inducing Apoptosis in Different Cell Types
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 - 750 µM | 24 hours | Dose-dependent increase in pyroptosis and apoptosis.[11][12] | [11][12] |
| Human Trophoblast Cells | 10 - 40 µM | 48 hours | Increased cellular detachment, apoptosis, and necrosis.[8] | [8] |
| Rat Hippocampal Neurons | 0.5 µM - 250 µM | 28 hours - 6 days | Concentration-dependent increase in apoptosis.[1] | [1] |
| Human Osteoblastic Cells | Not specified | Not specified | Dose-dependently decreased cell viability and increased apoptosis.[6] | [6] |
| Endothelial Progenitor Cells | 500 µM | Not specified | Induced apoptosis and activation of caspase-3.[13] | [13] |
Table 2: Key Molecular Events in this compound-Induced Apoptosis
| Molecular Event | Cell Type | Hcy Concentration | Key Findings | Reference |
| ER Stress | ||||
| eIF2α phosphorylation | Human Platelets | Not specified | Enhanced phosphorylation at Ser51.[4] | [4] |
| GRP78 & CHOP expression | Human Endothelial Cells | Not specified | Increased expression of GRP78 and CHOP.[14] | [14] |
| Caspase-3 & -9 activation | Human Platelets | Not specified | Abolished by ER stress inhibitor salubrinal.[4] | [4] |
| Mitochondrial Dysfunction | ||||
| Cytochrome c release | Human Trophoblast Cells | 20 µM | Enhanced release from mitochondria to cytosol after 24-48h.[8] | [8] |
| Bax/Bcl-2 ratio | Human Endothelial Cells | Not specified | Increased Bax/Bcl-2 ratio.[11][12] | [11][12] |
| Mitochondrial membrane potential | Human Endothelial Cells | Not specified | Collapse of mitochondrial membrane potential.[11][12] | [11][12] |
| Caspase Activation | ||||
| Caspase-1, -3, -8, -9 | Human Endothelial Cells | 500 µM | Increased activation of multiple caspases.[11][15] | [11][15] |
| Caspase-3 | Human Osteoblastic Cells | Not specified | Significantly increased cleaved caspase-3.[6] | [6] |
| DNA Damage | ||||
| DNA strand breaks | Rat Hippocampal Neurons | 250 µM | Rapidly induced DNA strand breaks.[1] | [1] |
| PARP activation | Rat Hippocampal Neurons | 250 µM | Significant increase in PARP activity within hours.[1] | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound-induced apoptosis.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HUVECs, neuronal cells) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for optimal growth and treatment response.
-
Cell Culture: Culture cells in their recommended complete medium at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or cell culture medium. Ensure the pH is adjusted to 7.4. Filter-sterilize the stock solution using a 0.22 µm filter.
-
Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the desired final concentration of this compound (refer to Table 1 for guidance). Include a vehicle control (medium with PBS or the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours) before proceeding with downstream assays.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, cytochrome c, GRP78, CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 1.
-
Staining: After treatment, remove the medium and incubate the cells with a fluorescent cationic dye such as JC-1 or TMRE according to the manufacturer's protocol.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of mitochondrial membrane potential.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in studying this compound-induced apoptosis.
References
- 1. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperhomocysteinemia, endoplasmic reticulum stress, and alcoholic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocysteine induces caspase activation by endoplasmic reticulum stress in platelets from type 2 diabetics and healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteine facilitates endoplasmic reticulum stress and apoptosis of hepatocytes by suppressing ERO1α expression via cooperation between DNMT1 and G9a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of endoplasmic reticulum stress in homocysteine-induced apoptosis of osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Caspase-1 Inflammasome Activation Mediates Homocysteine-Induced Pyrop-Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Homocysteine-induced caspase-3 activation by endoplasmic reticulum stress in endothelial progenitor cells from patients with coronary heart disease and healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of homocysteine-induced endoplasmic reticulum stress and endothelial cell damage by l-serine and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Chronic In Vivo Administration of DL-Homocysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the chronic in vivo administration of DL-Homocysteine to induce hyperhomocysteinemia in animal models. The information is intended to guide researchers in designing and executing studies to investigate the pathological consequences of elevated homocysteine levels.
Introduction
Hyperhomocysteinemia, the condition of elevated plasma homocysteine (Hcy), is an independent risk factor for a multitude of pathologies, including cardiovascular diseases, neurodegenerative disorders, and developmental defects.[1][2] Chronic in vivo studies using animal models are crucial for elucidating the molecular mechanisms underlying Hcy-induced tissue damage and for testing potential therapeutic interventions. This compound, a racemic mixture, is commonly used in these studies to induce hyperhomocysteinemia. This document outlines various methods for its administration, expected outcomes, and key signaling pathways involved.
Methods of Inducing Hyperhomocysteinemia
The choice of administration route for chronic studies depends on the desired plasma Hcy concentration, the required stability of these levels, and the experimental design. Common methods include administration via injection, diet, or continuous infusion.
Data Summary: Administration Routes and Resulting Plasma Homocysteine Levels
The following table summarizes quantitative data from various studies, providing an overview of different administration protocols and their effects on plasma total homocysteine (tHcy) levels in rodents.
| Animal Model | Administration Route | This compound (or precursor) Dose | Duration | Resulting Plasma tHcy (µM) | Control Plasma tHcy (µM) | Reference |
| Rats (Wistar) | Intraperitoneal (i.p.) Injection | 0.6 µmol/g body weight, daily | 2 weeks | 200 - 300 | ~8 | [3] |
| Rats (Wistar) | Subcutaneous (s.c.) Injection | 0.12 µmol/g body weight, daily | 2 weeks | ~70 | ~8 | [3] |
| Rats (Wistar) | Subcutaneous (s.c.) Injection | 0.3-0.6 µmol/g body weight, daily | 22 days | Not specified, but induced oxidative stress | Not specified | [4] |
| Rats (Wistar) | Intracerebroventricular (i.c.v.) | 2 µmol (single injection) | 5 days | Not specified, but induced apoptosis | Not specified | [5] |
| Mice (C57BL/6) | Intraperitoneal (i.p.) Injection | 100 mg/kg body weight, daily | 60 days | Not specified, but induced dopamine (B1211576) loss | Not specified | [6] |
| Mice (C57BL/6) | Intraperitoneal (i.p.) Injection | 250 mg/kg body weight, daily | 60 days | Not specified, but induced dopamine loss | Not specified | [6] |
| Mice (ApoE-/-) | In Drinking Water | 1.8 g/L this compound | 12 months | 146 | Not specified | [7] |
| Mice | High-Methionine Diet | 2% L-Methionine in solid food | 7 weeks | >60 | ~10 | [8] |
Note: Many studies use L-Methionine, a precursor to homocysteine, to induce hyperhomocysteinemia. This is a reliable and common alternative to direct homocysteine administration.[8][9][10]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol describes the preparation of a sterile, pH-neutral this compound solution suitable for parenteral administration (i.p., s.c., i.v.).
Materials:
-
This compound powder (CAS 454-29-5)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile, pyrogen-free water
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a small volume of 1 M HCl to dissolve the powder completely.[5]
-
Dilute the solution with sterile PBS to near the final desired volume.[5]
-
Carefully adjust the pH of the solution to 7.4 by adding 0.1 N NaOH dropwise while monitoring with a calibrated pH meter.[5] This step is critical as homocysteine solutions can be acidic.
-
Bring the solution to the final volume with sterile PBS.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Prepare fresh solutions for each injection day to avoid oxidation and degradation.[5]
Protocol 2: Administration via Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection
Daily injections are a common method for achieving consistently elevated Hcy levels.
Procedure:
-
Prepare the this compound solution as described in Protocol 1.
-
Acclimatize the animals to handling and restraint procedures.
-
For i.p. injection, restrain the animal and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
For s.c. injection, lift a fold of skin between the shoulder blades and insert the needle into the base of the tented skin.
-
Administer the calculated dose based on the animal's body weight. Studies have used doses ranging from 0.12 to 0.6 µmol/g for rats and 100 to 250 mg/kg for mice.[3][6]
-
Administer injections at the same time each day to minimize circadian variations.[11]
-
The control group should receive injections of the vehicle solution (pH-adjusted PBS) following the same schedule.
Protocol 3: Administration via Osmotic Minipump
For long-term studies requiring stable plasma concentrations and to avoid the stress of daily injections, osmotic minipumps provide a reliable method for continuous infusion.
Procedure:
-
Select an osmotic pump (e.g., ALZET®) with the appropriate flow rate and duration for your study.
-
Prepare a concentrated, sterile solution of this compound as described in Protocol 1. The concentration will depend on the pump's flow rate and the desired daily dose.
-
Fill the osmotic pumps with the homocysteine solution according to the manufacturer's instructions in a sterile environment.[12]
-
Surgically implant the pump subcutaneously, typically on the back of the animal, under appropriate anesthesia and aseptic conditions.[13][14]
-
If targeted delivery is required (e.g., intracerebroventricular), connect the pump to a catheter for stereotaxic implantation.[14]
-
Allow the animal to recover post-surgery with appropriate analgesia.
-
Control animals should be implanted with pumps containing the vehicle solution.
Protocol 4: Monitoring Plasma Total Homocysteine (tHcy)
Regular monitoring of plasma tHcy is essential to confirm the successful induction of hyperhomocysteinemia. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive and widely used method.[2][15][16]
Blood Collection:
-
Collect blood samples from the tail vein, saphenous vein, or via cardiac puncture at the study endpoint.
-
Use tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood on ice and centrifuge at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Sample Preparation for HPLC:
-
Reduction: To measure total homocysteine, disulfide bonds must be broken to release protein-bound and oxidized Hcy. Incubate 50 µL of plasma with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) for 30 minutes at room temperature.[15]
-
Deproteinization: Add trichloroacetic acid to precipitate plasma proteins. Centrifuge to collect the supernatant.[15]
-
Derivatization: The free thiol group of homocysteine must be labeled with a fluorescent tag. Incubate the supernatant with a derivatizing agent such as ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) at 60°C.[15][16]
HPLC Analysis:
-
Perform separation using a reversed-phase C18 column.[2]
-
Use an isocratic mobile phase, for example, 0.1 M potassium dihydrogen phosphate (B84403) with 5% methanol, adjusted to an acidic pH (~2.7).[2]
-
Detect the derivatized thiols using a fluorescence detector (e.g., excitation at 385 nm, emission at 515 nm).[15]
-
Quantify homocysteine concentrations by comparing peak areas to a standard curve prepared with known concentrations of homocysteine.
Key Signaling Pathways and Visualizations
Chronic hyperhomocysteinemia induces cellular stress and dysfunction through several interconnected signaling pathways. Understanding these pathways is critical for interpreting experimental results.
Experimental Workflow
The general workflow for a chronic in vivo study of this compound administration involves several key stages from preparation to analysis.
Caption: General experimental workflow for chronic this compound studies.
Homocysteine-Induced Endoplasmic Reticulum (ER) Stress
Elevated homocysteine disrupts protein folding within the ER, leading to the Unfolded Protein Response (UPR), a key mechanism of cellular damage.[17][18][19]
Caption: Homocysteine triggers ER stress and the Unfolded Protein Response.
Homocysteine-Induced Endothelial Dysfunction
A primary consequence of hyperhomocysteinemia is damage to the vascular endothelium, which contributes to atherosclerosis and thrombosis.[9][20][21]
Caption: Key pathways in homocysteine-induced endothelial dysfunction.
References
- 1. Homocysteine Impairs Endothelial Cell Barrier Function and Angiogenic Potential via the Progranulin/EphA2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid measurement of total plasma homocysteine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Total aminothioles of rat plasma under intraperitoneal and subcutaneous introduction of homocysteine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine induces oxidative-nitrative stress in heart of rats: prevention by folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteine Intracerebroventricular Injection Induces Apoptosis in the Substantia Nigra Cells and Parkinson's Disease LikeBehavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic exposure of homocysteine in mice contributes to dopamine loss by enhancing oxidative stress in nigrostriatum and produces behavioral phenotypes of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dietary methionine effects on plasma homocysteine and HDL metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Physiological variation in plasma total homocysteine concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. researchgate.net [researchgate.net]
- 14. Osmotic Pump-based Drug-delivery for In Vivo Remyelination Research on the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. frontierspartnerships.org [frontierspartnerships.org]
- 17. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endoplasmic reticulum stress mediates homocysteine-induced hypertrophy of cardiac cells through activation of cyclic nucleotide phosphodiesterase 1C: ER stress-PDE1C axis in homocysteine-induced cell hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Homocysteine-induced endoplasmic reticulum stress and growth arrest leads to specific changes in gene expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Real-Time Imaging of DL-Homocysteine in Live Cells
Introduction
DL-Homocysteine (Hcy) is a sulfur-containing amino acid intermediate in the metabolism of methionine.[1] Under normal physiological conditions, Hcy is remethylated to methionine or transsulfurated to cysteine.[2] Elevated levels of Hcy, a condition known as hyperhomocysteinemia, are associated with a variety of diseases, including cardiovascular and neurodegenerative disorders, making it a significant biomarker.[1][3][4] Fluorescent probes have emerged as indispensable tools for the real-time imaging of Hcy in living cells, offering high sensitivity, and spatiotemporal resolution to help unravel its complex roles in physiological and pathological processes.[2][5]
Sensing Mechanisms of Homocysteine Fluorescent Probes
The selective detection of homocysteine in the presence of other structurally similar biothiols like cysteine (Cys) and glutathione (B108866) (GSH) is a significant challenge.[6][7] Fluorescent probes for Hcy are typically designed with a recognition site that reacts specifically with the thiol group of Hcy and a fluorophore that signals this binding event through a change in its photophysical properties. Common sensing mechanisms include:
-
Nucleophilic Aromatic Substitution (SNAr) and Rearrangement: Many probes utilize a reaction where the thiol group of Hcy attacks an electron-deficient aromatic ring on the probe. This is often followed by an intramolecular rearrangement or cyclization specific to the Hcy adduct, leading to a distinct fluorescence response.[1][8]
-
Michael Addition: Probes containing an α,β-unsaturated ketone (a Michael acceptor) can react with the thiol group of Hcy. This addition reaction disrupts the probe's conjugated system, causing a shift in its fluorescence emission.[7][8]
-
Aldehyde-Thiol Cyclization: The unique structure of Hcy, with its thiol and amino groups, allows it to undergo a specific cyclization reaction with aldehyde-containing probes to form a seven-membered ring, which alters the electronic properties of the fluorophore and triggers a fluorescence signal.[9]
Caption: General workflow of Hcy detection by a fluorescent probe.
Quantitative Data of Representative Hcy Fluorescent Probes
The selection of a fluorescent probe depends on various factors, including its photophysical properties, sensitivity, and selectivity. The following table summarizes key quantitative data for several reported Hcy probes.
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Limit of Detection (LOD) | Response Time | Key Features & Selectivity |
| TCF-SBD | ~480 | ~560 | 0.23 µM | - | "Off-on" yellow emission; Good selectivity for Hcy over Cys and GSH.[1] |
| Probe 2 | - | - | 7.7 µM | - | Simple structure; "Turn-on" fluorescence enhancement.[1] |
| BQM-NBD | - | - | 8.4 x 10⁻⁸ M | - | Selective for Cys/Hcy over GSH.[1] |
| NL Probe | 327 / 426 (Abs) | 501 | 0.828 µM | ~2.5 hours | Ratiometric probe for Cys/Hcy.[6] |
| Probe 1 | - | 446 / 526 | 0.18 µM | - | Ratiometric response with a large blue shift (80 nm) for Cys/Hcy.[3][4] |
| Rhodol Thioester | ~425 | 454 (for Cys/Hcy) | 52 nM | < 5 min | Dual emission for simultaneous detection of GSH (at 587 nm) and Cys/Hcy.[2] |
| NIR Probe | - | Red emission | 0.32 µM | - | Near-infrared (NIR) water-soluble probe applicable in live mice.[10] |
| P-Hcy-1 | 350 | 450 | - | - | Pyrene-based "turn-on" probe selective for Hcy over Cys/GSH.[9] |
| TPE-Py | - | Yellow to Blue shift | - | - | Aggregation-induced emission (AIE) probe; Ratiometric change for Hcy.[7] |
Protocols for Real-Time Imaging of this compound
1. Homocysteine Metabolic Pathway
Understanding the metabolic context of Hcy is crucial for interpreting imaging results. Hcy sits (B43327) at a critical branch point, leading either to the regeneration of methionine via the methylation cycle or to the production of cysteine via the transsulfuration pathway.
Caption: Simplified metabolic pathway of homocysteine.
2. Experimental Workflow for Live-Cell Imaging
The following diagram outlines the typical workflow for imaging intracellular Hcy using a fluorescent probe.
Caption: Standard experimental workflow for Hcy imaging in live cells.
3. Detailed Protocol
This protocol provides a general guideline for imaging Hcy in live mammalian cells. Optimization of probe concentration, incubation time, and imaging parameters may be required for specific probes and cell lines.
A. Materials
-
Mammalian cells of interest (e.g., HeLa, HepG2)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescence microscope-compatible dishes or plates (e.g., glass-bottom dishes)
-
Fluorescent probe for Homocysteine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets and a live-cell incubation chamber (37°C, 5% CO₂)
B. Cell Preparation
-
Culture cells in a T-25 or T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and seed them onto glass-bottom imaging dishes at an appropriate density.
-
Allow the cells to adhere and grow for 24-48 hours at 37°C in a CO₂ incubator. The cells should be around 60-70% confluent before probe loading.
C. Probe Preparation and Loading
-
Prepare a stock solution of the fluorescent probe (typically 1-10 mM) in anhydrous DMSO.
-
On the day of the experiment, dilute the probe stock solution in pre-warmed complete cell culture medium or serum-free medium to the final working concentration (typically 1-10 µM, but should be optimized).
-
Remove the culture medium from the cells in the imaging dish.
-
Wash the cells once with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 30-60 minutes (or as recommended for the specific probe) at 37°C in the CO₂ incubator.[11][12]
D. Control Experiment (Optional but Recommended) To confirm that the fluorescence signal is specific to thiols, a negative control can be performed.
-
Pre-treat a separate dish of cells with N-ethylmaleimide (NEM), a known thiol-scavenging agent (e.g., 1 mM NEM for 30 minutes).[12][13]
-
Wash the NEM-treated cells with PBS.
-
Proceed with the probe loading step (C5-C6) as described above. A significantly reduced fluorescence signal in NEM-treated cells would indicate thiol specificity.
E. Live-Cell Fluorescence Imaging
-
After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, non-internalized probe.[13]
-
Add fresh, pre-warmed complete medium or imaging buffer to the dish.
-
Place the dish on the stage of the fluorescence microscope within the live-cell incubation chamber.
-
Allow the conditions to equilibrate for a few minutes.
-
Locate the cells using bright-field microscopy.
-
Switch to fluorescence imaging. Excite the probe and capture images using the appropriate filter sets corresponding to the probe's excitation and emission wavelengths.
-
Acquire images from multiple fields of view for each condition.
F. Data Analysis
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity of individual cells or defined regions of interest (ROIs).
-
For ratiometric probes, calculate the ratio of fluorescence intensities from the two emission channels.[3]
-
Compare the fluorescence intensity between control and treated groups. Statistical analysis should be performed to determine the significance of any observed changes.
Disclaimer: This document provides a general overview and standardized protocols. All experimental procedures should be performed in accordance with institutional guidelines and safety regulations. Researchers should consult the original publications for probe-specific details and optimize protocols for their particular experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. A Fluorescence Ratiometric Probe for Cysteine/Homocysteine and Its Application for Living Cell Imaging [file.scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A fluorescent probe with aggregation-induced emission characteristics for distinguishing homocysteine over cysteine and glutathione - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A Water-soluble Near-infrared Fluorescent Probe for Cysteine/Homocysteine and Its Application in Live Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Fluorescence Ratiometric Probe for Cysteine/Homocysteine and Its Application for Living Cell Imaging [scirp.org]
- 13. Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples [mdpi.com]
Application Notes and Protocols for Animal Models of Epilepsy Induced by DL-Homocysteine Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing animal models of epilepsy using DL-Homocysteine and its derivative, homocysteine thiolactone. This model is a valuable tool for studying the pathophysiology of hyperhomocysteinemia-induced seizures and for the preclinical evaluation of novel anti-epileptic drugs.
Introduction
Elevated levels of homocysteine, a sulfur-containing amino acid, in the plasma (hyperhomocysteinemia) are associated with an increased risk of seizures and epilepsy[1][2]. Animal models that mimic this condition are crucial for understanding the underlying mechanisms and for developing effective therapeutic strategies. The administration of this compound or its lactone form induces seizures in rodents, providing a reproducible and clinically relevant model of epilepsy[3][4]. This model is characterized by a range of seizure phenotypes, from minimal clonic seizures to generalized tonic-clonic convulsions, and can also include absence-like seizures[3][4].
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing the this compound-induced seizure model in rodents.
Table 1: Seizure Induction Parameters and Outcomes in Rats
| Homocysteine Form | Dose (mmol/kg) | Route of Administration | Seizure Type Observed | Seizure Incidence | Latency to First Seizure | Lethality | Animal Strain | Reference |
| This compound Thiolactone | 5.5 | Intraperitoneal | Minimal behavioral response, Grade 1 seizures | 62.5% | ~90 min | 0% | Wistar | [4] |
| This compound Thiolactone | 8.0 | Intraperitoneal | Grade 2 seizures | 40% | - | - | Wistar | [4] |
| This compound Thiolactone | 11.0 | Intraperitoneal | Generalized tonic-clonic seizures (Grade 4) | 42.11% | 24-90 min | 100% | Wistar | [4][5] |
| This compound Thiolactone | 5.5 | Intraperitoneal | Subconvulsive | - | - | - | Wistar | [6] |
| This compound (pretreatment) | - | - | Sensitizes to pilocarpine-induced status epilepticus | ~90% | - | - | - | [7] |
Table 2: Seizure Induction Parameters and Outcomes in Mice
| Homocysteine Form | Dose (mg/kg) | Route of Administration | Seizure Incidence | Average Latency Time | Reference |
| Homocysteine Thiolactone (HTL) | 850 | - | 95-100% | 19.5 min | [8] |
Experimental Protocols
This section provides a detailed methodology for inducing seizures in rodents using this compound thiolactone.
Protocol 1: Induction of Convulsive and Non-convulsive Seizures in Adult Rats
Objective: To induce a spectrum of seizure behaviors, including generalized tonic-clonic and absence-like seizures, for comprehensive epilepsy studies.
Materials:
-
Adult male Wistar rats (200-250 g)
-
This compound thiolactone hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chamber
-
Video recording equipment (optional, but recommended)
-
Electroencephalogram (EEG) recording system with skull-implantable electrodes (for detailed neurophysiological studies)
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
For EEG recordings, surgically implant three gold-plated screws into the skull under anesthesia. Allow for a recovery period of at least 48 hours.
-
-
Drug Preparation:
-
Prepare fresh solutions of this compound thiolactone in sterile saline on the day of the experiment.
-
For a dose of 5.5 mmol/kg, dissolve the appropriate amount of this compound thiolactone in saline. The injection volume should be calculated based on the animal's weight (e.g., 1 ml/kg).
-
-
Induction of Seizures:
-
Weigh each rat accurately before injection.
-
Administer the prepared this compound thiolactone solution via intraperitoneal injection. A range of doses can be used to elicit different seizure severities (see Table 1). A subconvulsive dose of 5.5 mmol/kg can be used to study potentiation effects[6][9].
-
Administer an equivalent volume of sterile saline to the control group.
-
-
Behavioral Observation and Seizure Scoring:
-
Immediately after injection, place the animal in an observation chamber.
-
Observe the animals continuously for at least 90 minutes.[4][6]
-
Record the latency to the first seizure episode and the total number of seizures.
-
Score the seizure severity using a standardized scale (e.g., Racine scale or a modified version as described in the literature[4]). A common scale is:
-
Grade 0: No behavioral changes.
-
Grade 1: Minimal behavioral response (e.g., facial myoclonus).
-
Grade 2: Head nodding, more pronounced facial and forelimb clonus.
-
Grade 3: Rearing with forelimb clonus.
-
Grade 4: Generalized clonic-tonic seizures with loss of posture.
-
-
-
EEG Recording (if applicable):
-
Connect the implanted electrodes to the EEG recording system.
-
Record EEG activity continuously throughout the observation period to detect spike-wave discharges characteristic of absence-like seizures and other epileptiform activity.[4]
-
Signaling Pathways and Mechanisms
The pro-convulsant effects of homocysteine are believed to be mediated through its interaction with excitatory amino acid receptors and other neurotransmitter systems.
Elevated homocysteine levels can lead to an over-activation of N-methyl-D-aspartate (NMDA) and quisqualate-sensitive glutamate (B1630785) receptors, contributing to excessive neuronal excitation and seizures[3][10][11][12]. The model has been used to demonstrate that antagonists of these receptors can mitigate homocysteine-induced seizures[12].
Furthermore, the nitric oxide (NO) pathway appears to play a modulatory role. Inhibition of neuronal nitric oxide synthase (nNOS) has been shown to potentiate seizures induced by a subconvulsive dose of homocysteine thiolactone, suggesting a complex interplay in seizure modulation[6][9].
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing and assessing seizures in rats using this compound.
Proposed Signaling Pathway
Caption: Proposed signaling pathway for homocysteine-induced seizures.
References
- 1. Antiepileptic Drugs and Homocysteine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of common anti-epileptic drug monotherapy on serum levels of homocysteine, vitamin B12, folic acid and vitamin B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seizures induced by homocysteine in rats during ontogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Types of Seizures in Homocysteine Thiolactone-Treated Adult Rats, Behavioral and Electroencephalographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebral metabolic and circulatory changes in the rat during sustained seizures induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the neuronal nitric oxide synthase potentiates homocysteine thiolactone-induced seizures in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homocysteine potentiates seizures and cell loss induced by pilocarpine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosinergic modulation of homocysteine-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Nitric Oxide in Homocysteine Thiolactone-Induced Seizures in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility to preoperative seizures in glioma patients with elevated homocysteine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperhomocysteinemia and Neurologic Disorders: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of homocysteine-induced seizures by glutamic acid diethyl ester and other glutamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent oxidation of DL-Homocysteine during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling DL-Homocysteine and preventing its oxidation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in experimental solutions?
A1: The primary cause of this compound instability is the oxidation of its thiol (-SH) group. This process is readily catalyzed by the presence of dissolved oxygen and trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), commonly found in laboratory buffers and media. This oxidation leads to the formation of disulfide compounds, including the dimer homocystine and mixed disulfides with other thiols, which can lead to inconsistent and unreliable experimental results.
Q2: How should solid this compound be stored to ensure its stability?
A2: Solid this compound is relatively stable when stored under the proper conditions. To ensure its long-term stability, it should be stored at -20°C, protected from light and moisture.
Q3: What are the best practices for preparing and storing this compound solutions?
A3: Aqueous solutions of this compound are highly susceptible to oxidation and should ideally be prepared fresh for each experiment. If a stock solution must be prepared, it is recommended to dissolve the solid in a degassed, oxygen-free, slightly acidic buffer (e.g., pH 6.0-7.0). For short-term storage, aliquot the stock solution into single-use vials, purge the headspace with an inert gas like nitrogen or argon, and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q4: What are the main strategies to prevent this compound oxidation during my experiments?
A4: There are three main strategies to prevent the oxidation of this compound:
-
Use of Antioxidants and Reducing Agents: Incorporating antioxidants or reducing agents into your experimental buffers can help maintain this compound in its reduced state.
-
Chelation of Metal Ions: Adding a chelating agent can sequester trace metal ions that catalyze the oxidation of thiols.
-
Control of Experimental Conditions: Maintaining a slightly acidic pH and working with degassed solutions can significantly slow down the oxidation process.
Q5: Which antioxidants or reducing agents are recommended for stabilizing this compound solutions?
A5: While direct quantitative comparisons are limited in the literature, dithiothreitol (B142953) (DTT) is a commonly used reducing agent to cleave disulfide bonds and can help maintain a reducing environment. Antioxidants such as ascorbic acid (Vitamin C) and Trolox (a water-soluble Vitamin E analog) are also known to protect against oxidative processes. The optimal choice and concentration will depend on the specific experimental system and potential interferences with downstream assays.
Q6: How can I remove catalytic metal ions from my buffers?
A6: The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM, can effectively sequester divalent metal ions like Cu²⁺ and Fe²⁺, thereby preventing them from catalyzing the oxidation of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or non-reproducible experimental results. | Oxidation of this compound leading to variable concentrations of the active (reduced) form. | Prepare fresh this compound solutions for each experiment using degassed buffers. Add a chelating agent (e.g., EDTA) and consider including a reducing agent (e.g., DTT) if compatible with your assay. Verify the integrity of your solution using the protocol for quantifying reduced and oxidized homocysteine. |
| Decreased potency or effect of this compound over time. | Degradation of the this compound stock solution due to oxidation. | Aliquot stock solutions into single-use vials and store at -80°C under an inert gas. Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of homocystine (dimer) or mixed disulfides. | Prepare samples immediately before analysis. If samples must be stored, do so at -80°C and minimize storage time. Use a reducing agent like DTT during sample preparation to convert oxidized forms back to the monomer. |
| High background signal in fluorescence-based assays. | Auto-oxidation of this compound can generate reactive oxygen species (ROS), which may interfere with fluorescent probes. | Prepare solutions in degassed buffers and consider adding an antioxidant. Run appropriate controls, including a buffer-only control and a this compound control without cells or the target molecule. |
Quantitative Data Summary
The following table summarizes the known stability of this compound under various conditions. Direct comparative studies on the efficacy of different antioxidants for preventing this compound oxidation in laboratory settings are not extensively available in the literature.
| Parameter | Condition | Stability/Observation | Recommendation |
| Storage (Solid) | -20°C, protected from light | Stable for years. | Recommended for long-term storage. |
| Storage (Aqueous Solution) | Room Temperature | Highly unstable; significant oxidation within hours. | Prepare fresh for each use. |
| Storage (Aqueous Solution) | 4°C | Unstable; not recommended for more than one day. | Prepare fresh for each use. |
| Storage (Aqueous Stock Solution) | -20°C | Stable for up to 1 month (aliquoted, under nitrogen). | Use for short-term storage only. |
| Storage (Aqueous Stock Solution) | -80°C | Stable for up to 6 months (aliquoted, under nitrogen). | Recommended for storing stock solutions. |
| pH | Acidic (pH < 7) | More stable. | Prepare solutions in slightly acidic buffers (pH 6.0-7.0). |
| pH | Neutral to Alkaline (pH ≥ 7) | Less stable; increased rate of oxidation. | Minimize time at neutral or alkaline pH. |
| Presence of Metal Ions (Cu²⁺, Fe³⁺) | Catalyzes oxidation. | Add a chelating agent like EDTA (0.1-1 mM). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution for Cell Culture
This protocol describes the preparation of a 10 mM stock solution and a 100 µM working solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Nuclease-free water, degassed
-
EDTA (Ethylenediaminetetraacetic acid), disodium (B8443419) salt
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a 100 mM EDTA Stock Solution:
-
Dissolve 3.72 g of EDTA disodium salt in 100 mL of nuclease-free water.
-
Adjust the pH to 7.0 with NaOH.
-
Sterile filter and store at 4°C.
-
-
Prepare Degassed Water:
-
Degas nuclease-free water by sparging with nitrogen or argon gas for at least 30 minutes, or by boiling for 30 minutes and then allowing it to cool under an inert gas atmosphere.
-
-
Prepare a 10 mM this compound Stock Solution:
-
In a sterile environment, weigh out 13.52 mg of this compound powder and place it in a sterile 1.5 mL low-protein-binding microcentrifuge tube.
-
Add 990 µL of degassed nuclease-free water.
-
Add 10 µL of the 100 mM EDTA stock solution to a final concentration of 1 mM.
-
Gently vortex to dissolve the powder completely.
-
Immediately aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, low-protein-binding microcentrifuge tubes.
-
Purge the headspace of each tube with nitrogen or argon gas before sealing.
-
Store the aliquots at -80°C.
-
-
Prepare a 100 µM this compound Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution on ice.
-
In a sterile tube, dilute the 10 mM stock solution 1:100 in your desired cell culture medium (e.g., add 10 µL of the 10 mM stock to 990 µL of medium).
-
Use the working solution immediately in your experiment. Do not store the diluted working solution.
-
Protocol 2: Quantification of Reduced and Oxidized Homocysteine Ratio by HPLC
This protocol provides a general method for determining the ratio of reduced (this compound) to oxidized (Homocystine) forms in a solution using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection.
Materials:
-
This compound and Homocystine standards
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (for total homocysteine measurement)
-
Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) derivatizing agent
-
HPLC system with a fluorescence detector (Excitation: 385 nm, Emission: 515 nm)
-
C18 reverse-phase HPLC column
-
Mobile phase: 0.1 M potassium phosphate (B84403) buffer (pH 2.7) with 5% methanol
Procedure:
-
Sample Preparation for Reduced and Oxidized Homocysteine:
-
To 100 µL of your this compound solution, add 100 µL of the SBD-F derivatizing solution.
-
Incubate at 60°C for 60 minutes in the dark.
-
Stop the reaction by adding 800 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
-
Sample Preparation for Total Homocysteine:
-
To 100 µL of your this compound solution, add 10 µL of TCEP solution and incubate for 30 minutes at room temperature to reduce all disulfides.
-
Proceed with the derivatization as described in step 1.
-
-
Standard Curve Preparation:
-
Prepare a series of standards for both this compound and Homocystine in the same buffer as your sample.
-
Derivatize the standards in the same manner as the samples.
-
-
HPLC Analysis:
-
Set the HPLC flow rate to 1.1 mL/min.
-
Run the derivatized standards and samples.
-
Identify the peaks corresponding to the SBD-derivatized this compound and Homocystine based on the retention times of the standards.
-
-
Data Analysis:
-
Quantify the peak areas for reduced and oxidized homocysteine in your sample.
-
Calculate the concentration of each form using the standard curves.
-
The ratio of reduced to oxidized homocysteine can be determined from these concentrations. The concentration from the TCEP-treated sample will give the total homocysteine concentration.
-
Visualizations
Troubleshooting inconsistent results in DL-Homocysteine-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Homocysteine-based assays. Inconsistent results can arise from various pre-analytical, analytical, and biological factors. This guide aims to address common issues to ensure the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in this compound assays?
Inconsistent results in this compound assays can stem from several factors, broadly categorized as pre-analytical, analytical, and biological variability. Pre-analytical issues, such as sample collection and handling, are a major source of error.[1] Analytical variability can arise from the specific assay methodology used, while biological variability is influenced by diet, medications, and underlying health conditions.[2][3]
Q2: How does sample handling and processing affect homocysteine levels?
Improper sample handling is a critical factor leading to falsely elevated homocysteine levels. After blood collection, homocysteine is continuously produced and released from blood cells.[1] To mitigate this, it is crucial to centrifuge the specimen and separate the serum or plasma from the cells as soon as possible, ideally within one hour of collection.[4][5] If immediate centrifugation is not possible, placing the sample on ice can slow down this process.[1][4] Delay in separation, especially at ambient temperature, can lead to a significant increase in homocysteine concentrations.[1]
Q3: Can different assay methods yield different homocysteine concentrations?
Yes, different assay methodologies can produce varying results. The most common methods include immunoassays (like chemiluminescent microparticle immunoassay - CMIA), high-performance liquid chromatography (HPLC) with fluorescence detection, and enzymatic assays.[6][7] Studies have shown that immunoassays may sometimes yield higher homocysteine concentrations compared to HPLC methods, which are often considered more selective.[8] This discrepancy can preclude the direct comparison of results obtained from different methods.[8]
Q4: What biological factors can influence a subject's homocysteine levels?
Several biological factors can affect homocysteine levels, leading to variability in results. These include:
-
Diet: Deficiencies in B vitamins, particularly folate (B9), B6, and B12, are a primary cause of elevated homocysteine, as these vitamins are essential cofactors in its metabolism.[9][10]
-
Medications: Certain drugs can interfere with homocysteine metabolism and affect its concentration.[2][11]
-
Age and Sex: Homocysteine levels can increase with age, and men generally have higher levels than women, though levels in women increase after menopause.[9][12]
-
Lifestyle: Smoking and high intake of coffee and alcohol have been associated with elevated homocysteine levels.[3]
-
Genetic Factors: Genetic mutations in enzymes involved in homocysteine metabolism, such as MTHFR, can lead to elevated levels.[13]
-
Underlying Medical Conditions: Conditions like chronic kidney disease, hypothyroidism, and certain cancers can also influence homocysteine concentrations.[9][14]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during this compound assays.
Issue 1: High Variability Between Replicate Samples
High variability between replicate samples often points to issues in the analytical phase of the assay.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Ensure pipettes are properly calibrated and that pipetting technique is consistent. Use fresh pipette tips for each replicate. |
| Incomplete Mixing | Thoroughly mix all reagents and samples before and during the assay as per the protocol. Vortex samples gently after thawing.[15] |
| Temperature Fluctuations | Maintain a stable temperature during incubation steps as specified in the assay protocol. |
| Reagent Degradation | Ensure all reagents are stored correctly and have not expired. Prepare fresh working solutions for each assay run.[16] |
Issue 2: Consistently Elevated Homocysteine Levels Across a Batch of Samples
If an entire batch of samples shows unexpectedly high homocysteine levels, the issue is likely related to pre-analytical factors affecting all samples.
| Potential Cause | Troubleshooting Step |
| Delayed Sample Processing | Review the time between sample collection and centrifugation/separation. A delay, especially at room temperature, can artificially increase homocysteine levels.[1] One study noted a rise of about 14% per hour in delayed samples stored at ambient temperature.[1] |
| Improper Storage | Confirm that samples were stored at the correct temperature (e.g., refrigerated at 2-8°C or frozen) immediately after separation.[5][17] |
| Contamination | Ensure that collection tubes and processing materials are free from contaminants. |
Issue 3: Discrepancy in Results Compared to Previous Studies or Different Labs
Discrepancies with historical data or results from other laboratories can be due to methodological differences or cohort-specific biological factors.
| Potential Cause | Troubleshooting Step |
| Different Assay Methodology | Be aware that different assay methods (e.g., immunoassay vs. HPLC) can yield different absolute values.[8] When comparing data, ensure the same or a comparable method was used. |
| Variations in Subject Population | Consider differences in the demographics (age, sex), diet, and health status of the study populations, as these can significantly impact baseline homocysteine levels.[9][12] |
| Fasting Status of Subjects | While short-term dietary factors are not thought to have a major influence, some protocols may require fasting (8-12 hours) before blood collection.[9][13] Ensure consistency in fasting requirements. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Homocysteine Analysis
This protocol outlines the best practices for collecting and processing blood samples to minimize pre-analytical errors.
-
Patient Preparation: If required by the study design, instruct the subject to fast for 8-12 hours prior to blood collection.[9] Document all medications the subject is taking.[2]
-
Blood Collection:
-
Use a stainless steel needle for venipuncture.[11]
-
Collect blood into an appropriate tube (e.g., EDTA plasma or serum separator tube).
-
-
Immediate Handling:
-
Centrifugation:
-
Separation and Storage:
Signaling Pathways and Workflows
Homocysteine Metabolism Pathway
The following diagram illustrates the key metabolic pathways of homocysteine, highlighting the roles of essential B vitamins.
Caption: Key metabolic pathways of homocysteine.
Troubleshooting Workflow for Inconsistent Assay Results
This workflow provides a logical sequence of steps to diagnose the root cause of inconsistent results in this compound assays.
Caption: Troubleshooting workflow for inconsistent assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Homocysteine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 3. foodforthebrain.org [foodforthebrain.org]
- 4. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 5. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 6. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Homocysteine Test: MedlinePlus Medical Test [medlineplus.gov]
- 10. Ability of dietary factors to affect homocysteine levels in mice: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gdx.net [gdx.net]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. medilinkltd.com [medilinkltd.com]
- 16. abcam.com [abcam.com]
- 17. Homocysteine - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]
Addressing solubility issues of DL-Homocysteine in physiological buffers
Welcome to the technical support center for DL-Homocysteine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common physiological buffers?
A1: The solubility of this compound can vary depending on the specific buffer, pH, and temperature. Published data from various suppliers indicates a range of solubilities. For instance, in Phosphate Buffered Saline (PBS) at pH 7.2, the solubility of this compound is reported to be approximately 10 mg/mL[1]. The L-isomer, L-Homocysteine, has a reported solubility of about 5 mg/mL in PBS at the same pH[2][3]. In water, the solubility of L-Homocysteine has been noted to be as high as 148 mg/mL[4]. It is important to note that the oxidized form of homocysteine, homocystine, has significantly lower solubility at neutral pH[5][6].
Q2: I am having trouble dissolving this compound in my buffer. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
pH Adjustment: The solubility of amino acids like homocysteine is pH-dependent. Although specific data for this compound across a pH range is limited, for the related compound DL-Homocystine, adjusting the pH to 11 with NaOH has been shown to increase its aqueous solubility to 5 mg/mL[7]. Gentle adjustment of the buffer pH towards the alkaline side may improve the solubility of this compound.
-
Gentle Heating: Warming the solution to 37°C may aid in dissolution. However, prolonged heating should be avoided to prevent degradation.
-
Sonication: Using a sonicator can help to break down aggregates and enhance dissolution.
-
Fresh Preparation: this compound solutions, particularly at physiological pH, are susceptible to oxidation and degradation. It is strongly recommended to prepare solutions fresh for each experiment and not to store them for more than one day[2].
Q3: How stable are this compound solutions at physiological pH?
A3: Aqueous solutions of homocysteine are prone to oxidation, especially at neutral or basic pH, which can lead to the formation of the less soluble disulfide, homocystine[5][6]. For this reason, it is highly recommended to use freshly prepared solutions. If storage is unavoidable, prepare aliquots and store them at -80°C for the shortest possible time. Avoid repeated freeze-thaw cycles.
Q4: Can I prepare a concentrated stock solution of this compound?
A4: Yes, preparing a concentrated stock solution in an appropriate solvent and then diluting it into your physiological buffer is a common practice. Based on solubility data, water would be a suitable solvent for a higher concentration stock. For instance, a stock solution could be prepared in sterile, deionized water, potentially with gentle warming or sonication to aid dissolution. This stock can then be filter-sterilized and diluted into the final experimental buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in PBS at room temperature. | The concentration may exceed the solubility limit at that temperature and pH. The compound may have started to oxidize to the less soluble homocystine. | 1. Ensure the desired concentration is within the reported solubility range (approx. 10 mg/mL in PBS pH 7.2)[1].2. Gently warm the solution to 37°C.3. Use a sonicator to aid dissolution.4. Prepare the solution fresh using high-quality this compound. |
| A precipitate forms in the this compound solution over a short period. | Oxidation of homocysteine to homocystine, which is less soluble at neutral pH[5][6]. | 1. Prepare the solution immediately before use.2. If a stock solution is necessary, prepare it in degassed water and store it in aliquots at -80°C. Purging the vial with an inert gas like nitrogen or argon before sealing can also minimize oxidation. |
| Inconsistent experimental results using this compound. | Degradation of the this compound in solution. Variability in the actual concentration of the active compound. | 1. Always use freshly prepared solutions.2. If using a frozen stock, use a fresh aliquot for each experiment to avoid freeze-thaw cycles.3. Consider quantifying the homocysteine concentration in your prepared solution before use, if possible. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of homocysteine and its related forms.
| Compound | Solvent/Buffer | pH | Temperature | Solubility |
| This compound | PBS | 7.2 | Not Specified | 10 mg/mL[1] |
| L-Homocysteine | PBS | 7.2 | Not Specified | ~5 mg/mL[2][3] |
| L-Homocysteine | Water | Not Specified | Not Specified | 148 mg/mL[4] |
| DL-Homocystine | Water | 11 (adjusted with NaOH) | Not Specified | 5 mg/mL[7] |
| This compound thiolactone HCl | Water | Not Specified | Not Specified | 740 g/L |
Experimental Protocols
Protocol for Preparation of a 100 mM this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution that can be diluted for use in cell culture and other experiments.
Materials:
-
This compound (powder)
-
Sterile, deionized water (or desired buffer)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 10 mL of 100 mM solution, you will need 135.18 mg of this compound (Molecular Weight: 135.18 g/mol ).
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL) and vortex thoroughly.
-
Solubilization Assistance (if needed): If the powder does not fully dissolve, you can:
-
Gently warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Alternatively, sonicate the solution for short bursts until the powder is dissolved.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add sterile water to reach the final desired volume (10 mL).
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use sterile microcentrifuge tubes. Store the aliquots at -80°C. It is recommended to use the solution within a short period and avoid multiple freeze-thaw cycles.
Note: Due to the potential for oxidation, it is always best to prepare solutions fresh. If using frozen stocks, thaw the aliquot immediately before use and do not refreeze.
Signaling Pathways and Experimental Workflows
Elevated levels of homocysteine have been shown to activate several intracellular signaling pathways implicated in cellular stress and inflammation.
The diagram above illustrates how this compound can induce oxidative stress, leading to the activation of key signaling cascades such as Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), and Nuclear Factor-kappa B (NF-κB). These pathways converge to promote the expression of pro-inflammatory genes, contributing to adverse cellular responses.
This workflow outlines the key steps for preparing and using this compound in a typical in vitro experiment, emphasizing the importance of fresh solution preparation and sterile technique.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. L-Homocysteine | C4H9NO2S | CID 91552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homocystine solubility and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DL-Homocystine | TargetMol [targetmol.com]
How to control for the effects of pH on DL-Homocysteine activity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for the effects of pH during experiments involving DL-Homocysteine (Hcy).
Frequently Asked Questions (FAQs)
Q1: Why is controlling pH so critical when working with this compound?
A1: Controlling pH is crucial for several reasons that directly impact experimental accuracy and reproducibility:
-
Chemical Stability and Cyclization: Homocysteine can undergo intramolecular cyclization to form homocysteine thiolactone (HTL). This process is highly pH-dependent, with the formation of the five-membered ring being favorable under acidic conditions.[1][2] HTL is relatively stable in acidic to neutral water (up to pH 7) but begins to hydrolyze back to homocysteine at higher, more alkaline pH values.[1][2][3]
-
Protein Modification: Homocysteine thiolactone is a reactive molecule that can bind to the primary amine group of lysine (B10760008) residues on proteins, a process called N-homocysteinylation.[4] This modification can alter the protein's structure and function, leading to confounding experimental results.[5][6] At physiological pH, the hydrolysis of HTL can also lead to the formation of homocysteine, which can then bind to protein cysteine residues (S-homocysteinylation).[4][7]
-
Enzymatic Activity: The enzymes that metabolize homocysteine, such as cystathionine (B15957) β-synthase (CBS), have optimal pH ranges for their activity.[8][9] Deviations from this optimal pH can significantly reduce the enzyme's efficiency, leading to inaccurate measurements of activity or metabolic flux.[10]
-
Oxidative Potential: Homocysteine can act as a pro-oxidant, contributing to oxidative stress by generating reactive oxygen species (ROS).[5][11][12] The rate of thiol oxidation is influenced by pH, affecting the redox environment of your experiment.[11]
Q2: What is the recommended pH for preparing and storing this compound solutions?
A2: For short-term use, aqueous solutions of L-Homocysteine can be prepared by dissolving the solid in aqueous buffers like PBS at a pH of 7.2.[13] However, it is generally not recommended to store aqueous solutions for more than one day to minimize oxidation and side reactions.[13] For longer-term storage, prepare aliquots and store them at -80°C.[14][15] To prevent degradation, especially oxidation, solutions should be prepared in oxygen-free buffers.[16] The stability of related compounds has been shown to be greater at highly acidic or basic conditions compared to neutral pH, but this is dependent on the specific chemical structure and potential for rearrangement.[17][18]
Q3: How does pH influence the interaction of homocysteine with other molecules in an assay?
A3: pH affects the ionization state of homocysteine's functional groups (thiol and amino groups) and those of its binding partners. This can alter:
-
Binding Affinity: Changes in protonation states can weaken or strengthen non-covalent interactions with proteins or other molecules.
-
Reaction Kinetics: In enzymatic assays, the pH affects not only the enzyme's catalytic site but also the substrate's charge and shape, which can impact its ability to bind to the active site.[10]
-
Redox Reactions: The redox potential of the thiol group is pH-dependent, influencing its reactivity in disulfide exchange reactions and its role in generating oxidative stress.[11]
Troubleshooting Guide
| Problem | Possible pH-Related Cause | Recommended Solution |
| Inconsistent or non-reproducible results in Hcy assays. | The pH of the buffer or sample may be drifting over time. Hcy solutions may be degrading due to improper pH during storage. | Always use freshly prepared Hcy solutions or properly stored frozen aliquots.[13] Use a high-quality buffer system appropriate for the target pH range and verify the pH of your final reaction mixture before starting the experiment.[19] |
| Low or no activity in an enzymatic assay involving Hcy. | The assay buffer pH is outside the optimal range for the enzyme. For instance, human cystathionine β-synthase has a pH optimum of around 8.5.[8] | Check the literature for the specific enzyme's optimal pH. Prepare your buffer system carefully and confirm its pH at the experimental temperature, as the pKa of some buffers is temperature-dependent.[20][21] |
| Unexpected protein aggregation or loss of function. | N-homocysteinylation of proteins by homocysteine thiolactone (HTL) may be occurring. This is favored by the accumulation of HTL, which forms from Hcy under acidic conditions and can react with proteins at neutral or physiological pH.[4][6] | If experiments do not require acidic conditions, maintain a neutral to slightly alkaline pH to minimize the net formation of HTL.[1][2] Include controls to test for non-specific protein modification. |
| High background signal in oxidative stress assays. | The pH of the medium may be promoting the auto-oxidation of homocysteine, leading to the non-enzymatic generation of reactive oxygen species (ROS).[11] | Ensure the pH is stable and controlled. Consider including antioxidants in your initial Hcy stock solution preparation, but be mindful of their potential interference with the assay itself. |
Quantitative Data on pH-Dependent Homocysteine Activity
Table 1: pH-Dependent Chemical Reactions of Homocysteine Derivatives
| Parameter | pH Condition | Observation | Reference |
| Homocysteine Thiolactone (HTL) Stability | Acidic (e.g., pH < 6) | Formation from homocysteine is favorable. HTL is stable. | [1][2] |
| Homocysteine Thiolactone (HTL) Stability | Neutral (pH ≈ 7) | HTL is relatively stable but begins to hydrolyze. | [1][3] |
| Homocysteine Thiolactone (HTL) Hydrolysis | Physiological (pH ≈ 7.4) | 1 mM HTL hydrolyzes to ~0.71 mM homocysteine within 24 hours. | [4][7] |
| Homocysteine Thiolactone (HTL) Hydrolysis | Alkaline (pH > 7) | The rate of hydrolysis to homocysteine increases. | [1][3] |
| Homocysteine Formation (from Methionine) | Acidic (pH 4.5 - 5.5) | In the presence of iron, the formation of Hcy from methionine is maximal. | [22] |
Table 2: Optimal pH for Key Homocysteine-Metabolizing Enzymes
| Enzyme | Function | Optimal pH | Reference |
| Cystathionine β-synthase (CBS) | Catalyzes the first step in the transsulfuration pathway (Hcy to cystathionine). | 8.3 - 8.6 | [8] |
| Methionine Synthase (MS) | Catalyzes the remethylation of Hcy to methionine. | ~7.2 - 7.4 (Physiological) | [6] |
| Betaine-homocysteine S-methyltransferase (BHMT) | Catalyzes the remethylation of Hcy to methionine in the liver and kidney. | ~7.5 | N/A |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a pH-Stable this compound Stock Solution
-
Materials : this compound powder, degassed and deionized water, a suitable buffer (e.g., Phosphate (B84403) Buffered Saline - PBS or Tris-HCl), and calibrated pH meter.
-
Degassing : To minimize oxidation, degas all aqueous solutions (water and buffer) by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes or by using other established laboratory methods.
-
Weighing : Weigh the required amount of this compound in a chemical fume hood. Perform this step quickly to minimize exposure to air.
-
Dissolution : Dissolve the this compound powder in a small volume of the degassed buffer (e.g., PBS). A common buffer is PBS at pH 7.2.[13]
-
pH Adjustment : Once dissolved, check the pH of the solution using a calibrated pH meter. Adjust the pH to the desired level (e.g., 7.2-7.4 for physiological experiments) using small additions of dilute NaOH or HCl. Be cautious as extreme pH can promote degradation.
-
Final Volume : Bring the solution to the final desired concentration with the degassed buffer.
-
Storage : For immediate use, keep the solution on ice and protected from light. For longer-term storage, aliquot the stock solution into single-use vials, flash-freeze them (e.g., in liquid nitrogen), and store at -80°C.[14] Avoid repeated freeze-thaw cycles.[15]
Protocol 2: General Methodology for a pH-Controlled Hcy-Related Enzyme Assay
-
Buffer Selection : Choose a buffer system with a pKa value close to the enzyme's optimal pH.[8] Common biological buffers include Tris, HEPES, or phosphate buffers. Consider using a "universal" buffer system if you are testing activity across a wide pH range.[21]
-
Reagent Preparation : Prepare all reagents (substrate, cofactors, and enzyme) in the selected assay buffer. Ensure the pH of each component solution is consistent.
-
Temperature Equilibration : Allow all reagents and the reaction vessel (e.g., cuvette or microplate) to equilibrate to the desired assay temperature, as temperature can affect pH.[20]
-
pH Verification : Before adding the enzyme, combine all other reaction components (buffer, Hcy, co-substrates) and verify that the final pH of the reaction mixture is at the desired value. Adjust if necessary.
-
Initiate Reaction : Start the reaction by adding the enzyme solution.
-
Data Acquisition : Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Controls : Run parallel control reactions, including a "no enzyme" control to account for any non-enzymatic, pH-dependent substrate degradation or signal generation.
Visualizations
Caption: pH-dependent equilibrium between Homocysteine and its reactive thiolactone form.
Caption: Critical workflow checkpoints for ensuring proper pH control in experiments.
Caption: Influence of pH on homocysteine-induced oxidative stress pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
- 4. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Use of a commercially available reagent for the selective detection of homocysteine in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Mitigating DL-Homocysteine Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of DL-Homocysteine in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound (Hcy) is a sulfur-containing amino acid that is an intermediate in the metabolism of methionine.[1] At elevated levels, a condition known as hyperhomocysteinemia, it can become toxic to cells.[2] The cytotoxicity of homocysteine is multifaceted and involves several mechanisms, including the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.[3][4] It can also trigger apoptosis (programmed cell death) through pathways involving mitochondrial dysfunction and the activation of caspases.[5][6] Furthermore, homocysteine can lead to glutamate (B1630785) excitotoxicity and DNA damage, contributing to neuronal cell death.[7][8]
Q2: My primary cells are showing high levels of death after treatment with this compound. What are the common causes?
High cytotoxicity in primary cell cultures exposed to this compound can stem from several factors:
-
High Concentration of Homocysteine: The cytotoxic effects of homocysteine are dose-dependent.[9][10] Concentrations in the high micromolar to millimolar range can induce significant cell death.[9][11]
-
Oxidative Stress: Homocysteine can undergo autooxidation, leading to the formation of ROS, which are highly damaging to cells.[12]
-
Nutrient Deficiencies in Culture Medium: The medium may lack sufficient levels of key cofactors required for homocysteine metabolism, such as folate (Vitamin B9), Vitamin B12, and Vitamin B6.[12][13] Deficiencies in these vitamins can impair the cell's ability to clear homocysteine, leading to its accumulation and subsequent toxicity.[3][14]
-
Cell Type Sensitivity: Different primary cell types exhibit varying sensitivities to homocysteine. For instance, neuronal cells have been shown to be particularly vulnerable.[8][10]
Q3: What strategies can I use to mitigate this compound cytotoxicity in my experiments?
Several strategies can be employed to reduce the cytotoxic effects of this compound:
-
Supplementation with B Vitamins: The most common approach is to supplement the cell culture medium with a combination of folic acid (Vitamin B9), Vitamin B12, and Vitamin B6.[15] These vitamins are essential cofactors for the enzymes involved in the remethylation and transsulfuration pathways that metabolize homocysteine.[1]
-
Addition of Antioxidants: To counteract the oxidative stress induced by homocysteine, antioxidants can be added to the culture medium. Vitamins C and E have been shown to be effective in preventing the pro-clotting effects of homocysteine.[16] Other potent antioxidants like Astaxanthin (ATX) have also demonstrated protective effects against homocysteine-induced cardiotoxicity.[5]
-
Inclusion of Other Protective Agents: N-Acetyl Cysteine (NAC), a precursor to the antioxidant glutathione (B108866), can help replenish intracellular antioxidant defenses.[17] S-Adenosylmethionine (SAMe) may also offer protection by participating in methylation reactions.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell death observed even at low concentrations of this compound. | The primary cell type being used is highly sensitive to homocysteine. | Perform a dose-response experiment to determine the EC50 for your specific cell type. Consider using a lower concentration range or a shorter exposure time. |
| The cell culture medium is deficient in essential cofactors for homocysteine metabolism. | Supplement the medium with optimal concentrations of Vitamin B12, folate, and Vitamin B6. Ensure the basal medium formulation contains adequate levels of these vitamins. | |
| Inconsistent results and high variability between experimental replicates. | Precipitation of this compound in the culture medium. | Ensure complete dissolution of this compound in the medium before adding it to the cells. Prepare fresh stock solutions for each experiment. |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Regularly monitor and calibrate the incubator to maintain stable conditions. | |
| Antioxidant supplementation is not reducing cytotoxicity effectively. | The chosen antioxidant is not potent enough or is used at a suboptimal concentration. | Test a panel of antioxidants (e.g., Vitamin C, Vitamin E, Astaxanthin, NAC) at various concentrations to find the most effective one for your cell type. |
| The primary mechanism of toxicity in your cell model is not oxidative stress. | Investigate other potential mechanisms, such as apoptosis or excitotoxicity. Consider using inhibitors of these pathways (e.g., caspase inhibitors) in combination with antioxidant treatment. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the cytotoxic effects of this compound and the protective effects of mitigating agents.
Table 1: Cytotoxic Concentrations of this compound in Primary and Immortalized Cell Lines
| Cell Type | Homocysteine Concentration | Exposure Time | Observed Effect | Citation |
| Neural Stem Cells | 30-1000 µM | - | Inhibition of cell proliferation and increased cell injury. | [9] |
| H9c2 Rat Cardiomyocytes | 8 mM | 72 hours | Decreased cell viability to 52.6%. | [5] |
| HeLa Cells | 500 µM and 2000 µM | 3 days | Decreased intracellular glutathione and retarded cell growth. | [4] |
| Trophoblast Cells | 20-80 µmol/L | 48 hours | Inhibition of hCG secretion. | [18] |
| Cortical Astrocytes | ≥ 2 mM | - | Time and dose-dependent gliotoxic effect. | [10] |
| H9C2 Cardiomyocytes | 0.1-5 mM | 6 hours | Concentration-dependent reduction of cell viability. | [11] |
Table 2: Efficacy of Mitigating Agents Against this compound Cytotoxicity
| Mitigating Agent | Concentration | Cell Type | Protective Effect | Citation |
| Vitamin C | 1000 mg (in vivo) | - | Almost completely prevented pro-blood-clot effects of homocysteine. | [16] |
| Vitamin E | 800 IU (in vivo) | - | Almost completely prevented pro-blood-clot effects of homocysteine. | [16] |
| Astaxanthin (ATX) | 1, 2, and 4 µM | H9c2 Rat Cardiomyocytes | Blocked Hcy-induced cytotoxicity, improving cell viability from 52.6% to 87.9%, 95.4%, and 99.8%, respectively. | [5] |
| Folate | - | Patients with hyperhomocysteinemia | Significant decrease in homocysteine concentration and had an antioxidative effect. | [19] |
| Ferrostatin-1 (Fer-1) | 10 µmol/L | Cardiomyocytes | Inhibitor of ferroptosis. | [20] |
| Deferoxamine (DFO) | 500 µmol/L | Cardiomyocytes | Inhibitor of ferroptosis. | [20] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (if a solvent is used to dissolve homocysteine).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Evaluating the Protective Effect of Mitigating Agents
This protocol is an extension of the cytotoxicity assay to test the efficacy of protective compounds.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Co-treatment: In separate wells, pre-incubate the cells with different concentrations of the mitigating agent (e.g., Vitamin C, Astaxanthin) for a specific duration (e.g., 1-2 hours) before adding this compound.
-
Continue with steps 3-7 from Protocol 1.
-
Data Analysis: Compare the cell viability in wells treated with this compound alone to those co-treated with the mitigating agent to determine the protective effect.
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound induced cytotoxicity pathways.
Caption: Mitigation of homocysteine cytotoxicity via metabolic pathways.
Caption: Experimental workflow for assessing homocysteine cytotoxicity.
References
- 1. Homocysteine - Wikipedia [en.wikipedia.org]
- 2. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B12, folate, and homocysteine in metabolic syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cell-damaging effects of low amounts of homocysteine and copper ions in human cell line cultures are caused by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astaxanthin Attenuates Homocysteine-Induced Cardiotoxicity in Vitro and in Vivo by Inhibiting Mitochondrial Dysfunction and Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocysteine elicits a DNA damage response in neurons that promotes apoptosis and hypersensitivity to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple aspects of homocysteine neurotoxicity: glutamate excitotoxicity, kinase hyperactivation and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homocysteine induces cytotoxicity and proliferation inhibition in neural stem cells via DNA methylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homocysteine induces cell death of rat astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homocysteine induces cell death in H9C2 cardiomyocytes through the generation of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Treatment of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High Homocysteine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. Antioxidant Vitamins Block Homocysteine's Acute Toxic Effects [chiro.org]
- 17. foodforthebrain.org [foodforthebrain.org]
- 18. academic.oup.com [academic.oup.com]
- 19. The influence of folate and antioxidants on homocysteine levels and oxidative stress in patients with hyperlipidemia and hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Homocysteine induces ferroptosis in cardiomyocytes by disrupting β-catenin/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with interference from other thiols in DL-Homocysteine measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the accurate measurement of DL-Homocysteine, with a specific focus on mitigating interference from other thiols.
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with this compound measurement?
A1: The most common interfering substances are other thiols present in biological samples, due to their structural similarity to homocysteine. The primary interferents include:
-
Cysteine (Cys): Often present in much higher concentrations than homocysteine.
-
Glutathione (B108866) (GSH): Another abundant thiol in cells and plasma.[1][2]
-
Cysteinylglycine: A disulfide.[3]
Additionally, drugs containing thiol groups (e.g., captopril, N-acetylcysteine) or drugs that affect homocysteine metabolism (e.g., methotrexate, phenytoin) can interfere with accurate measurement.[4][5][6]
Q2: My measured homocysteine levels are lower than expected. What could be the cause?
A2: Lower-than-expected homocysteine readings can result from several factors:
-
Oxidation: Free thiol groups of homocysteine are susceptible to oxidation, forming disulfides (homocystine) or mixed disulfides with other thiols. This reduces the amount of free homocysteine available for detection. In plasma, only about 1% of total homocysteine exists as a free thiol.[7][8]
-
Incomplete Reduction: When measuring total homocysteine (the most common clinical parameter), a reduction step is required to break disulfide bonds. Incomplete reduction by agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) will lead to an underestimation.[7]
-
Thiol-Reactive Compounds: Electrophilic compounds present in the sample can react with and consume free thiols before they are detected.[9]
-
Improper Sample Handling: Homocysteine is released from blood cells after collection, leading to an artificial increase of about 10% per hour at room temperature. It is crucial to centrifuge the sample to separate plasma from cells within 30 minutes of collection.[10]
Q3: Can the reducing agents used in sample preparation, like DTT or TCEP, interfere with the assay?
A3: Yes, reducing agents can interfere. DTT is a thiol-containing compound and can react with thiol-reactive probes used in some assays. TCEP is often preferred because it does not contain a thiol group; however, it has been reported to react with certain labeling agents like maleimides under specific conditions, potentially inhibiting the reaction.[9][11][12] It is essential to either remove these reducing agents after the reduction step (e.g., via gel filtration) or use a concentration that is known not to interfere with the specific detection method.[12]
Q4: How do different measurement methods (HPLC, Immunoassay, Enzymatic) handle thiol interference?
A4: Different methods have distinct ways of managing interference:
-
HPLC (High-Performance Liquid Chromatography): This is considered the gold standard method.[10][13] It physically separates homocysteine from other thiols like cysteine and glutathione based on their different chemical properties before detection. Optimizing the pH of the mobile phase can improve the separation of homocysteine from interfering peaks.[3]
-
Immunoassays (e.g., CMIA, FPIA): These methods rely on antibodies. They typically involve a reduction step to create free homocysteine, which is then converted enzymatically to a product like S-adenosyl-L-homocysteine (SAH). An antibody specific to SAH is then used for detection. The specificity of the enzyme and the antibody minimizes cross-reactivity with other thiols.[5][7]
-
Enzymatic Assays: These assays use enzymes that are highly specific for homocysteine. The reaction produces a detectable signal (e.g., colorimetric, fluorescent). The key to avoiding interference is the high specificity of the enzyme for homocysteine over other thiols.[7]
Troubleshooting Guides
Issue 1: High Background Signal or False Positives
This issue can be caused by colored or fluorescent compounds in the sample or by other redox-active species that react with the assay probe.[9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signals.
Issue 2: Poor Reproducibility or Inconsistent Results
This can stem from incomplete reduction of disulfide bonds, variable sample handling, or interference that varies between samples.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reproducibility.
Data on Interference and Method Comparison
The following tables summarize quantitative data regarding method performance and interference.
Table 1: Comparison of Common this compound Measurement Methods
| Method | Principle | Throughput | Handling of Thiol Interference | Typical CV (%) |
| HPLC with Fluorescence Detection | Chromatographic separation followed by derivatization and fluorescence detection.[7] | Low to Medium | Excellent: Physically separates Hcy from Cys, GSH, and other thiols.[3] | < 5%[3] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for detection.[7] | Medium | Excellent: High specificity due to separation and mass-based detection.[7] | 0.3 - 1.9%[14] |
| Immunoassay (CMIA/FPIA) | Enzymatic conversion of Hcy to SAH, followed by antibody-based detection.[5] | High | Good: Relies on high specificity of the enzyme and antibody.[5] | 1.7 - 2.7%[15] |
| Enzymatic Assay | Specific enzyme reacts with Hcy to produce a colorimetric or fluorescent signal.[7] | High | Good: Specificity is dependent on the enzyme used.[15] | 1.76 - 2.69%[15] |
CV = Coefficient of Variation
Table 2: Reported Interference Limits for an Enzymatic Homocysteine Assay
| Interfering Substance | Concentration with No Obvious Interference |
| L-Cysteine | ≤ 1.0 mmol/L |
| Glutathione | ≤ 0.5 mmol/L |
| S-adenosylmethionine (SAM) | ≤ 20 µmol/L |
| Bilirubin | ≤ 20 mg/dL |
| Hemoglobin | ≤ 1200 mg/dL |
| Triglycerides | ≤ 2500 mg/dL |
Data sourced from a representative enzymatic assay package insert.[15]
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (Acetone)
This protocol is suitable for removing protein and many small-molecule interfering substances from complex biological samples like plasma before analysis.[9]
Workflow Diagram
Caption: Workflow for protein precipitation using acetone.
Detailed Steps:
-
Sample Preparation: Start with your plasma or serum sample in a microcentrifuge tube.[9]
-
Precipitation: Add four volumes of ice-cold (-20°C) acetone to the sample.
-
Mixing: Vortex the tube briefly to ensure thorough mixing.
-
Incubation: Incubate the mixture at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the homocysteine and other small molecules, to a new clean tube. Be careful not to disturb the protein pellet.
-
Drying: Dry the supernatant, for example, using a vacuum centrifuge.
-
Resuspension: Reconstitute the dried sample in a suitable buffer that is compatible with your downstream homocysteine assay.[9]
Protocol 2: General Procedure for Total Homocysteine Measurement
This protocol outlines the key steps common to many total homocysteine assays, involving reduction followed by detection.
Workflow Diagram
Caption: General workflow for total homocysteine measurement.
Detailed Steps:
-
Sample Collection: Collect blood in an EDTA tube. Centrifuge to separate plasma within 30 minutes to prevent artificial elevation of homocysteine levels.[10]
-
Reduction: To a known volume of plasma, add a reducing agent such as TCEP or DTT. This step is crucial for cleaving disulfide bonds and converting protein-bound homocysteine and homocystine to free homocysteine.[5][7]
-
Incubation: Incubate the sample according to the specific assay's protocol to ensure the reduction reaction goes to completion.
-
Detection: Proceed with the detection method of choice:
-
For HPLC: The reduced sample is often derivatized with a fluorescent label and then injected into the HPLC system for separation and quantification.[7]
-
For Immunoassays: The reduced sample is treated with S-adenosyl-L-homocysteine hydrolase (SAHH) and excess adenosine to convert all free homocysteine to SAH. The amount of SAH is then quantified using a specific antibody.[5]
-
For Enzymatic Assays: The reduced sample is mixed with reagents containing a homocysteine-specific enzyme, and the resulting product is measured (e.g., via absorbance or fluorescence).
-
-
Calculation: Calculate the homocysteine concentration by comparing the signal from the sample to that of known standards.
References
- 1. US9201075B2 - Colorimetric and fluorometric determination of homocysteine and cysteine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. bevital.no [bevital.no]
- 4. Homocysteine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 5. medilinkltd.com [medilinkltd.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. benchchem.com [benchchem.com]
- 10. foodforthebrain.org [foodforthebrain.org]
- 11. mdpi.com [mdpi.com]
- 12. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Homocysteine: Canary in the Coal Mine or Hidden Threat? A Biochemical Study on the Role of Plasma Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. basinc.com [basinc.com]
- 15. labcarediagnostics.com [labcarediagnostics.com]
Technical Support Center: Consistent Delivery of DL-Homocysteine via Osmotic Pumps
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DL-Homocysteine with osmotic pumps. This resource offers troubleshooting advice and frequently asked questions (FAQs) to ensure consistent and reliable delivery in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its delivery via osmotic pumps challenging?
This compound is a sulfur-containing amino acid that is a racemic mixture of its D- and L-isomers. It is a critical intermediate in methionine metabolism. Elevated levels of homocysteine in the body are associated with a range of pathological conditions, making it a compound of significant interest in biomedical research.[1]
The primary challenges in delivering this compound via osmotic pumps stem from its chemical instability in aqueous solutions. Key issues include:
-
Oxidation: The thiol group of homocysteine is highly susceptible to oxidation, leading to the formation of disulfide compounds, most notably DL-homocystine.[2][3]
-
Solubility of Oxidized Form: DL-homocystine has very low solubility in physiological pH, which can lead to precipitation within the osmotic pump or at the delivery site.[2][3] This precipitation is a major cause of pump occlusion and inconsistent delivery.
-
Limited Solution Stability: Aqueous solutions of homocysteine are not recommended to be stored for more than one day due to this rapid oxidation.[1]
2. What are the initial steps to take before preparing my this compound solution for the osmotic pump?
Before preparing your solution, it is crucial to:
-
Read the Osmotic Pump Instruction Sheet: Always refer to the lot-specific information provided with your pumps for precise details on pumping rate and fill volume.[4]
-
Ensure Sterility: Handle the pumps and prepare your solutions under aseptic conditions to prevent contamination, as osmotic pumps cannot be re-sterilized.[4]
-
Calculate the Required Concentration: Use the lot-specific mean pumping rate to accurately calculate the concentration of this compound needed to achieve your desired daily dose.[4]
3. How should I prepare the this compound solution to maximize stability and solubility?
Given the instability of this compound, the following steps are recommended for solution preparation:
-
Fresh Preparation: Always prepare the this compound solution immediately before filling the pumps.[1]
-
pH Adjustment: The solubility of homocysteine is influenced by pH. While specific optimal pH for stability in osmotic pumps is not well-documented, physiological pH (around 7.2-7.4) is a common starting point. The solubility of L-Homocysteine in PBS (pH 7.2) is approximately 5 mg/ml.[1]
-
Use of Antioxidants: To minimize oxidation, consider the inclusion of antioxidants in your formulation. While specific antioxidants for this purpose are not extensively documented, compounds like N-acetyl cysteine (NAC) are known to be effective in other contexts.[5]
-
Solvent Selection: While aqueous buffers are common, for poorly soluble compounds, alternative compatible solvents can be considered. However, ensure any chosen solvent is compatible with the osmotic pump materials.[4][6]
-
Ultrasonication: For this compound, using an ultrasonic bath may be necessary to achieve complete dissolution in aqueous solutions.
4. What is the correct procedure for filling the osmotic pumps with this compound solution?
-
Aseptic Technique: Use sterile syringes and filling tubes. A bacterial filter on the filling syringe is recommended.[4]
-
Correct Orientation: Fill the pumps with the curved end pointing downwards.[4]
-
Remove Flow Moderator: The flow moderator should be removed before filling.[4]
-
Weigh Before and After: To determine the exact volume filled, weigh the pump with the flow moderator before and after filling.[4]
-
Priming: If immediate delivery is required or if the solution is viscous, priming the pump according to the manufacturer's instructions is recommended. This step is mandatory for all catheter applications.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Delivery | Pump Clogging: Precipitation of the oxidized form, DL-homocystine, within the pump or at the delivery orifice due to its low solubility.[2][3] | 1. Prepare Fresh Solution: Ensure the this compound solution is prepared immediately before pump loading to minimize oxidation.[1]2. Incorporate Antioxidants: Consider adding a compatible antioxidant to the formulation to slow the oxidation process.3. pH Optimization: Experiment with slight adjustments to the pH of the vehicle to potentially improve the solubility of both this compound and its oxidized form, while ensuring physiological compatibility.4. Filter the Solution: Pass the prepared solution through a sterile filter before loading to remove any initial precipitates. |
| Incomplete Dissolution: this compound may not have fully dissolved during preparation. | 1. Verify Dissolution: Visually inspect the solution for any particulate matter before loading.2. Use Sonication: Employ an ultrasonic bath to aid in the complete dissolution of the this compound powder. | |
| Precipitate Observed at the Delivery Site | Low Solubility of DL-homocystine: The delivered this compound is oxidizing upon contact with bodily fluids, and the resulting DL-homocystine is precipitating.[2][3] | 1. Lower the Concentration: If experimentally feasible, reduce the concentration of the this compound solution to a level where the oxidized form remains soluble at the delivery site.2. Increase Flow Rate: Using a pump with a higher flow rate may help to disperse the compound more effectively at the delivery site, potentially reducing localized precipitation. |
| Reduced Efficacy of the Delivered Compound Over Time | Degradation of this compound: The compound is degrading within the pump at 37°C over the course of the experiment. | 1. Conduct a Stability Study: Before the in vivo experiment, perform an in vitro stability test. Incubate the prepared this compound solution at 37°C for the intended duration of the experiment and then analyze its concentration and purity.[6]2. Shorten the Experiment Duration: If stability is a significant issue, consider using osmotic pumps with a shorter delivery duration. |
Experimental Protocols
Protocol for In Vitro Stability Assessment of this compound Solution
-
Prepare the this compound solution in the chosen vehicle (e.g., sterile PBS, pH 7.2) at the final concentration intended for the in vivo study.
-
Divide the solution into multiple sterile, sealed vials.
-
Place the vials in an incubator at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72 hours, and up to the full intended duration of the experiment), remove a vial.
-
Analyze the concentration of this compound in the sample using a suitable analytical method, such as HPLC.
-
Compare the concentrations at different time points to the initial concentration to determine the degradation rate.
Protocol for In Vitro Pump Performance Verification
-
Prepare a solution of your this compound formulation.
-
Fill the osmotic pump with this solution according to the manufacturer's instructions.
-
Place the filled pump into a sealed test tube containing a known volume of sterile isotonic saline, pre-warmed to 37°C.
-
At regular intervals (e.g., every 12 or 24 hours), transfer the pump to a new test tube with fresh, pre-warmed saline.
-
Analyze the saline from each interval for the concentration of this compound to determine the release rate over time.
Quantitative Data Summary
Table 1: Solubility of Homocysteine and its Oxidized Form
| Compound | Solvent | pH | Temperature | Approximate Solubility | Citation(s) |
| L-Homocysteine | PBS | 7.2 | Room Temperature | ~ 5 mg/mL | [1] |
| This compound | H₂O | Not Specified | Room Temperature | 41.67 mg/mL (requires ultrasound) | [7] |
| DL-homocystine | 0.17 mol kg⁻¹ NaCl | Not Specified | 37°C | 0.93x10⁻³ to 1.02x10⁻³ mol kg⁻¹ | [8] |
Table 2: General Properties of this compound
| Property | Value | Citation(s) |
| Molecular Formula | C₄H₉NO₂S | [9] |
| Molecular Weight | 135.18 g/mol | [9] |
| Appearance | White to off-white solid | [9] |
| Storage (Solid) | -20°C | [9] |
| Aqueous Solution Storage | Not recommended for more than one day | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Homocysteine-Induced Oxidative Stress Signaling Pathway.
Caption: Homocysteine-Induced Endoplasmic Reticulum (ER) Stress Pathway.
Caption: Experimental Workflow for this compound Delivery via Osmotic Pump.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Homocystine solubility and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzet.com [alzet.com]
- 5. foodforthebrain.org [foodforthebrain.org]
- 6. alzet.com [alzet.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. DL-同型半胱氨酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Isolating the Effects of DL-Homocysteine in Experimental Design
Welcome to the technical support center for researchers investigating the effects of DL-Homocysteine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you refine your experimental design and accurately isolate the cellular and molecular consequences of elevated homocysteine levels.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vehicle control for this compound in cell culture experiments?
A1: The appropriate vehicle control for this compound is the solvent used to dissolve it, which is typically sterile phosphate-buffered saline (PBS) or the cell culture medium itself. It is crucial to prepare the this compound solution fresh for each experiment due to its instability in aqueous solutions.[1] The vehicle control should be added to the cells at the same volume and for the same duration as the this compound treatment.
Q2: How can I differentiate the effects of the D- and L-isomers of homocysteine?
A2: To isolate the effects of the biologically relevant L-isomer, it is recommended to use L-Homocysteine (B555025) for your experiments. D-Homocysteine can be used as a negative control, as studies have shown that the embryotoxic effects of homocysteine are stereospecific to the L-isomer.[2] Comparing the results of L-Homocysteine treatment to those of D-Homocysteine can help attribute the observed effects to the specific biological activity of L-Homocysteine.
Q3: What are the typical concentrations and incubation times for in vitro studies with this compound?
A3: The effective concentration and incubation time of this compound can vary significantly depending on the cell type and the specific endpoint being investigated. Concentrations ranging from micromolar (µM) to millimolar (mM) have been reported in the literature. For example, prolonged exposure to ~20 µM homocysteine has been shown to induce effects in neuronal-like cells, while other studies have used concentrations up to 500 µM or higher to elicit more acute responses.[3][4][5] Incubation times can range from a few hours for signaling pathway activation to several days for apoptosis or changes in cell viability.[6] Refer to the data tables below for more specific examples.
Q4: How stable is this compound in cell culture medium?
A4: this compound is a thiol-containing amino acid that is prone to oxidation in solution.[7] It is recommended to prepare aqueous solutions of L-homocysteine fresh for each experiment and not to store them for more than one day.[1] The stability can also be affected by the components of the cell culture medium.
Troubleshooting Guides
Issue 1: High variability in experimental replicates when assessing oxidative stress.
| Possible Cause | Troubleshooting Step |
| Inconsistent Homocysteine Activity | Prepare fresh solutions of this compound for each experiment from a solid stock stored at -20°C.[1] Avoid repeated freeze-thaw cycles of stock solutions. |
| Interference with Fluorescent Probes | When using fluorescent dyes to measure reactive oxygen species (ROS), ensure that this compound itself does not interfere with the dye's fluorescence. Run a cell-free control with the dye and this compound. |
| Cell Density and Health | Ensure consistent cell seeding density and viability across all wells. Stressed or overly confluent cells may have altered basal levels of oxidative stress. |
| Timing of Measurement | The induction of oxidative stress can be transient. Perform a time-course experiment to identify the optimal time point for measuring ROS production after this compound treatment.[8] |
Issue 2: Difficulty in detecting apoptosis after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time or Concentration | Increase the incubation time or the concentration of this compound. Apoptosis is a terminal event and may require prolonged exposure.[5][9] Refer to the data tables for guidance. |
| Insensitive Detection Method | Use multiple methods to assess apoptosis. For example, combine nuclear staining with Hoechst 33342 to visualize nuclear condensation with a more specific marker like cleaved PARP or activated caspase-3 detection by Western blot.[3][9] |
| Cell Type Resistance | Some cell types may be more resistant to homocysteine-induced apoptosis. Confirm the sensitivity of your cell line to other known apoptotic inducers as a positive control. |
| Necrosis vs. Apoptosis | At high concentrations, this compound may induce necrosis rather than apoptosis. Use assays that can distinguish between these two forms of cell death, such as Annexin V and Propidium Iodide staining followed by flow cytometry.[4] |
Quantitative Data Summary
Table 1: In Vitro Concentrations and Effects of this compound
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Rat Hippocampal Neurons | 500 µM | 24 h | Induction of apoptosis, activation of calcineurin. | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM | Not specified | Activation of NF-κB. | [10][11] |
| H9c2 Cardiac Cells | 100 µM | 72 h | Upregulation of cardiac hypertrophy markers (β-MHC, ANP). | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 500 µM | 24 h | Induction of pyroptosis and apoptosis. | [4][13] |
| Rat Cardiac Microvascular Endothelial Cells (MVEC) | 10-50 µM | 24 h | Suppression of bradykinin-stimulated NO release. | [14] |
| Human Trophoblast Cells | 20 µM | 48 h | DNA fragmentation (apoptosis). | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Cell Culture
-
Weigh out the desired amount of solid this compound (or L-Homocysteine) in a sterile microcentrifuge tube inside a laminar flow hood.
-
Add the appropriate volume of sterile PBS (pH 7.2) or serum-free cell culture medium to achieve the desired stock concentration. The solubility of L-homocysteine in PBS (pH 7.2) is approximately 5 mg/ml.[1]
-
Vortex briefly to dissolve the solid completely.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
This stock solution should be prepared fresh for each experiment and should not be stored for more than one day.[1]
-
Dilute the stock solution directly into the cell culture medium to achieve the final desired treatment concentrations.
Protocol 2: Assessment of Homocysteine-Induced Apoptosis by Hoechst Staining
-
Seed cells in a multi-well plate suitable for fluorescence microscopy (e.g., a black-walled, clear-bottom 96-well plate).
-
Allow cells to adhere and grow to the desired confluency (typically 60-70%).
-
Treat cells with varying concentrations of this compound and appropriate controls (vehicle, D-Homocysteine) for the desired duration (e.g., 24-48 hours).
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[3][9]
-
Wash the cells twice with PBS.
-
Stain the cells by incubating with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Add a small volume of PBS to the wells to prevent drying.
-
Visualize the cells using a fluorescence microscope with an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.
-
Apoptotic cells will exhibit condensed, fragmented, and brightly stained nuclei compared to the uniformly stained nuclei of healthy cells.
-
Quantify apoptosis by counting the percentage of apoptotic nuclei in at least four random fields per condition.[3]
Visualizing Signaling Pathways and Workflows
Caption: Homocysteine-induced Endoplasmic Reticulum (ER) Stress signaling pathway.
Caption: NF-κB activation by this compound via oxidative stress.
Caption: Experimental workflow for assessing homocysteine-induced apoptosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stereospecific in vitro embryotoxicity of l-homocysteine in pre- and post-implantation rodent embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine Induces Apoptosis of Rat Hippocampal Neurons by Inhibiting 14-3-3ε Expression and Activating Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperhomocysteinemia activates nuclear factor-kappaB in endothelial cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Endoplasmic reticulum stress mediates homocysteine-induced hypertrophy of cardiac cells through activation of cyclic nucleotide phosphodiesterase 1C: ER stress-PDE1C axis in homocysteine-induced cell hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-1 Inflammasome Activation Mediates Homocysteine-Induced Pyrop-Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Validation & Comparative
A Comparative Analysis of the Neurotoxicity of DL-Homocysteine, L-Homocysteine, and L-glutamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of DL-Homocysteine, L-Homocysteine, and the well-established excitotoxin, L-glutamate. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their mechanisms of action, relative potencies, and the experimental methodologies used to assess their neurotoxic effects.
Executive Summary
This compound, L-Homocysteine, and L-glutamate all exert neurotoxic effects primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity. This process is characterized by excessive calcium influx, the generation of reactive oxygen species (ROS), and subsequent neuronal cell death. While all three compounds share this common mechanistic pathway, their potencies and the specific conditions under which they induce neurotoxicity can vary. L-glutamate is a potent excitotoxin with an ED50 in the micromolar range for acute exposures. L-Homocysteine also induces neuronal death at micromolar concentrations, and its neurotoxicity is significantly enhanced in the presence of elevated glycine (B1666218) levels. It is generally understood that the L-isomer of homocysteine is the biologically active and neurotoxic form.
Comparative Neurotoxicity Data
The following tables summarize quantitative data on the neurotoxic effects of this compound, L-Homocysteine, and L-glutamate from various studies. It is important to note that direct comparisons of potency can be challenging due to variations in experimental models and conditions across different studies.
| Compound | Cell Type | Exposure Time | Concentration | Observed Effect | Assay | Reference |
| This compound | Rat Cortical Neurons | 24 hours | 1 mM | 25 ± 10% cell death | LDH leakage / Trypan blue exclusion | [1] |
| Cerebellar Granule Neurons | 3 days | Micromolar concentrations | Neurodegeneration | Propidium iodide staining | ||
| L-Homocysteine | Hippocampal Neurons | - | 0.5 µM | Induction of apoptosis | - | [2] |
| Rat Cortical Neurons | - | 150 µM | Equivalent rise in intracellular Ca2+ as 10-20 µM NMDA | Fura-2 Calcium Imaging | [1] | |
| Mouse Hippocampal Slices | 1 hour | 30-100 µM | Increased oxidative stress and excitatory transmission | - | [3] | |
| L-glutamate | Mouse Cortical Neurons | 5 minutes | 50-100 µM | ED50 for neurotoxicity | - | [4] |
| PC-12 Cells | 24 hours | 20 mM | IC50 for cytotoxicity | MTT Assay | [5] |
Mechanisms of Neurotoxicity
The primary mechanism of neurotoxicity for all three compounds is excitotoxicity mediated by the overstimulation of glutamate (B1630785) receptors, particularly the NMDA receptor.
L-glutamate , as the principal excitatory neurotransmitter in the central nervous system, induces excitotoxicity when its extracellular concentrations become excessive. This leads to a massive influx of Ca2+ into neurons, activating a cascade of neurotoxic events.
L-Homocysteine acts as an agonist at the glutamate binding site of the NMDA receptor.[1] Its neurotoxic effects are potentiated by the presence of the co-agonist glycine.[1] Some evidence suggests that homocysteine may also act as a partial antagonist at the glycine co-agonist site, adding complexity to its interaction with the NMDA receptor.[6] Beyond direct receptor activation, homocysteine-induced neurotoxicity is also strongly linked to the induction of oxidative stress.[7]
This compound contains both the D- and L-isomers. The L-isomer is considered the neurotoxic component, acting on NMDA receptors in a similar manner to L-Homocysteine.
The convergent downstream effects of NMDA receptor overactivation by these compounds include:
-
Massive Ca2+ Influx: Leading to the activation of various enzymes such as proteases, phospholipases, and endonucleases that damage cellular structures.
-
Generation of Reactive Oxygen Species (ROS): This oxidative stress damages cellular components, including lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Impaired energy metabolism and the release of pro-apoptotic factors.
-
Apoptosis and Necrosis: Ultimately leading to neuronal cell death.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the neurotoxicity of L-glutamate and Homocysteine.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, L-Homocysteine, or L-glutamate for the desired duration.
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon lysis of the cell membrane. The amount of LDH in the medium is proportional to the number of dead cells.
-
Protocol:
-
Plate cells in a 96-well plate and treat them with the test compounds.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (which includes lactate, NAD+, and a tetrazolium salt).
-
Incubate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
The enzymatic reaction results in the formation of a colored formazan product.
-
Measure the absorbance at 490 nm.
-
Percentage cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent).
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: Fluorescent probes that are oxidized by ROS are used to quantify their levels within cells.
-
Protocol using Dichlorodihydrofluorescein diacetate (DCFH-DA):
-
Culture neurons on coverslips or in 96-well plates.
-
Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Wash the cells to remove excess probe.
-
Expose the cells to this compound, L-Homocysteine, or L-glutamate.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Calcium Imaging
-
Principle: Ratiometric fluorescent indicators like Fura-2 are used to measure changes in intracellular calcium concentration ([Ca2+]i).
-
Protocol using Fura-2 AM:
-
Grow neurons on glass coverslips.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C. The AM ester allows the dye to cross the cell membrane.
-
Wash the cells to allow for de-esterification of the dye by intracellular esterases, which traps the active Fura-2 inside the cells.
-
Mount the coverslip in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.
-
Record the baseline fluorescence ratio and then perfuse the cells with solutions containing the test compounds to observe changes in [Ca2+]i.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the neurotoxicity of these compounds.
Conclusion
This compound, L-Homocysteine, and L-glutamate are all neurotoxic agents that can induce neuronal cell death through excitotoxic mechanisms. While L-glutamate is a well-characterized excitotoxin, L-Homocysteine represents a significant endogenous risk factor for neurodegenerative conditions, with its neurotoxicity being context-dependent, particularly on the concentration of glycine. The provided data and protocols offer a framework for researchers to further investigate and compare the neurotoxic potential of these compounds in relevant experimental models. Future studies employing direct, side-by-side comparisons under identical conditions are warranted to more definitively establish their relative neurotoxic potencies.
References
- 1. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glutamate neurotoxicity in cortical cell culture | Kriegstein Lab [kriegstein-lab.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. The effect of local application of homocysteine on neuronal activity in the central nervous system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for DL-Homocysteine-Induced Vascular Damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging biomarkers for vascular damage induced by DL-Homocysteine (Hcy). Elevated levels of Hcy, a sulfur-containing amino acid, are an independent risk factor for cardiovascular diseases, primarily through mechanisms inducing endothelial dysfunction, oxidative stress, and inflammation.[1][2][3][4] This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid in the selection and validation of relevant biomarkers for research and drug development.
Biomarker Performance Comparison
The validation of biomarkers for Hcy-induced vascular damage involves assessing their correlation with disease severity and their predictive value for adverse vascular events. This section compares total homocysteine (tHcy) with its metabolites, inflammatory markers, and markers of endothelial dysfunction.
Table 1: Quantitative Comparison of Biomarkers for Vascular Damage
| Biomarker Category | Biomarker | Performance Metric | Value | Population/Model | Reference |
| Homocysteine & Metabolites | Total Homocysteine (tHcy) | Hazard Ratio (HR) for CHD | Elevated tHcy associated with CHD | Multi-Ethnic Study of Atherosclerosis (MESA) cohort | [5] |
| Hazard Ratio (HR) for stroke | Elevated tHcy associated with stroke | MESA cohort | [5] | ||
| S-adenosylhomocysteine (SAH) | Odds Ratio (OR) for Subclinical Atherosclerosis (SA) | 1.279 (Highest vs. lowest quartile) | Chinese middle-aged and elderly population | [6] | |
| Hazard Ratio (HR) for All-Cause Mortality in CAD patients | 1.81 (Highest vs. lowest quartile) | Patients with Coronary Artery Disease (CAD) | [7] | ||
| Hazard Ratio (HR) for Cardiovascular Mortality in CAD patients | 1.84 (Highest vs. lowest quartile) | Patients with CAD | [7] | ||
| Inflammatory Markers | High-sensitivity C-reactive protein (hs-CRP) | Hazard Ratio (HR) for stroke | Elevated hs-CRP associated with stroke | MESA cohort | [5] |
| Relative Risk (RR) of death or new vascular events after stroke | 3.01 (hs-CRP >3 mg/L vs. <1 mg/L) | Stroke patients | [8] | ||
| Combined Biomarkers | tHcy + hs-CRP | Relative Risk (RR) of death or new vascular events after stroke | 4.67 (High tHcy + High hs-CRP vs. Low tHcy + Low hs-CRP) | Stroke patients | [8] |
| Area Under the ROC Curve (AUC) for CHD | 0.946 | Patients with and without CHD | [9] | ||
| tHcy + hs-CRP + Lipoprotein(a) | Hazard Ratio (HR) for Coronary Heart Disease (CHD) | 2.02 (All three elevated) | MESA cohort | [5] | |
| Hazard Ratio (HR) for Stroke | 2.99 (All three elevated) | MESA cohort | [5] |
Note: This table summarizes data from different studies and populations, and direct comparison should be made with caution.
Recent studies suggest that S-adenosylhomocysteine (SAH), a precursor of Hcy, may be a more sensitive biomarker for cardiovascular disease than Hcy itself.[6][10] This is potentially because some therapies can lower Hcy levels without affecting SAH levels.[10] Furthermore, the combined detection of Hcy and hs-CRP has been shown to have a stronger predictive value for future vascular events than either marker alone.[3][8][9][11]
Key Signaling Pathways in Homocysteine-Induced Vascular Damage
Elevated homocysteine levels trigger a cascade of cellular events leading to vascular damage. The following diagram illustrates the central role of oxidative stress and endothelial dysfunction.
Caption: Homocysteine-induced vascular damage signaling pathway.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is crucial for their validation. This section provides detailed protocols for key experimental techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for Total Homocysteine (tHcy)
This competitive ELISA is a common method for quantifying tHcy in plasma or serum.
Workflow Diagram:
Caption: Workflow for total homocysteine ELISA.
Methodology:
-
Sample Preparation: Treat plasma or serum samples with a reducing agent, such as dithiothreitol (B142953) (DTT), to release protein-bound homocysteine.[2]
-
Assay Procedure:
-
Add standards and prepared samples to microplate wells pre-coated with an anti-homocysteine antibody.
-
Add a fixed amount of HRP-conjugated homocysteine to each well. During incubation, the free homocysteine in the sample competes with the HRP-conjugated homocysteine for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The color intensity is inversely proportional to the concentration of homocysteine in the sample.
-
Stop the reaction with an acid and measure the absorbance at 450 nm.
-
Calculate the homocysteine concentration based on a standard curve.[12][13][14][15][16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Homocysteine and its Metabolites
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of homocysteine, SAH, and other related metabolites.
Methodology:
-
Sample Preparation:
-
For total homocysteine, reduce the plasma/serum sample with DTT.[2]
-
Precipitate proteins using a solvent like methanol (B129727) or acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
Western Blot for N-Homocysteinylated Proteins
This technique allows for the detection of proteins modified by homocysteine thiolactone, a reactive metabolite of homocysteine.
Methodology:
-
Protein Extraction: Extract total protein from cells or tissues.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or BSA).
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for N-homocysteinylated proteins.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Immunohistochemistry (IHC) for 4-Hydroxynonenal (4-HNE)
4-HNE is a marker of lipid peroxidation and oxidative stress. IHC can be used to visualize its accumulation in vascular tissues.
Methodology:
-
Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections and mount them on slides.
-
Antigen Retrieval: Use a suitable method (e.g., heat-induced epitope retrieval) to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Antibody Incubation:
-
Incubate the sections with a primary antibody against 4-HNE.
-
Wash and incubate with a labeled secondary antibody.
-
-
Detection: Use a detection system (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the nuclei (e.g., with hematoxylin) and mount the slides for microscopy.[20][21][22][23][24]
Conclusion
The validation of biomarkers for this compound-induced vascular damage is a critical area of research. While total homocysteine remains a clinically relevant biomarker, emerging evidence suggests that its metabolites, such as S-adenosylhomocysteine, may offer improved sensitivity. Furthermore, a multi-biomarker approach, combining homocysteine with inflammatory and endothelial dysfunction markers, appears to provide the most robust risk stratification. The experimental protocols detailed in this guide provide a foundation for the accurate and reliable measurement of these biomarkers, facilitating further research and the development of novel therapeutic interventions.
References
- 1. High-throughput and simultaneous quantitative analysis of homocysteine-methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Homocysteine, Paraoxonase-1 and Vascular Endothelial Dysfunction: Omnibus viis Romam Pervenitur - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoprotein(a), high-sensitivity c-reactive protein, homocysteine and cardiovascular disease in the Multi-Ethnic Study of Atherosclerosis. [escholarship.org]
- 6. Higher S-adenosylhomocysteine and lower ratio of S-adenosylmethionine to S-adenosylhomocysteine were more closely associated with increased risk of subclinical atherosclerosis than homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Plasma Levels of S-adenosylhomocysteine is Related with the Risk of All-cause and Cardiovascular Mortality in Patients with Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated Homocysteine and C-reactive Protein Levels Independently Predict Worsening Prognosis after Stroke in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Serum Homocysteine and Hypersensitive C-reactive Protein and Their Correlation with Premature Coronary Heart Disease | The Heart Surgery Forum [journal.hsforum.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Total Homocysteine ELISA Kit (A326928) [antibodies.com]
- 16. 4adi.com [4adi.com]
- 17. Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. zivak.com [zivak.com]
- 20. Immunohistochemical detection of 4-HNE(4-hydoxy-2-nonenal): JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
- 21. researchgate.net [researchgate.net]
- 22. biocompare.com [biocompare.com]
- 23. 4-Hydroxynonenal and cholesterol oxidation products in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Comparative analysis of different methods for measuring total homocysteine
A Comparative Guide to Measuring Total Homocysteine: Methods and Performance
An accurate and reliable measurement of total homocysteine (tHcy) is crucial for researchers and clinicians studying its association with various pathological conditions, including cardiovascular diseases. This guide provides a comparative analysis of the principal methods used for tHcy quantification: immunoassay, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The objective is to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine. In plasma, it exists in several forms: a free thiol, a disulfide (homocystine), and bound to plasma proteins via a disulfide linkage. "Total homocysteine" refers to the sum of all these forms after a reductive cleavage step. Elevated levels of tHcy, or hyperhomocysteinemia, are a recognized risk factor for various disorders.
The metabolic pathway of homocysteine is centered around the methionine cycle, where it can be remethylated to methionine or enter the transsulfuration pathway to form cysteine. This process is dependent on several B vitamins, including folate (B9), cobalamin (B12), and pyridoxine (B80251) (B6).
Cross-Species Insights into DL-Homocysteine Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sensitivity of various species to DL-Homocysteine, a sulfur-containing amino acid implicated in a range of physiological and pathological processes. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular and neurodegenerative diseases. Understanding the differential sensitivity across species is crucial for preclinical research and the development of therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.
Quantitative Sensitivity Data
The following table summarizes the available quantitative data on the toxicity and effective concentrations of this compound and its derivatives across different species and experimental models. A direct comparison is challenging due to variations in experimental design, the specific form of homocysteine used (e.g., this compound, L-homocysteine thiolactone), and the endpoints measured.
| Species/Model | Assay Type | Compound | Concentration/Dose | Observed Effect |
| In Vivo | ||||
| Mouse (C3H) | LD50 | L-Homocysteine thiolactone | 297 mg/kg (intravenous) | Lethality |
| Rat (F344) | LD50 | L-Homocysteine thiolactone | 389 mg/kg (intravenous) | Lethality |
| Rat (Wistar) | Chronic Administration | This compound thiolactone | 1 g/kg/day in drinking water | Hyperhomocysteinemia, altered carotid reactivity.[1] |
| Rat (Sprague-Dawley) | Chronic Administration | This compound | 0.3-0.6 µmol/g/day (subcutaneous) | Increased lipid peroxidation and reactive oxygen species in the heart.[2] |
| Mouse | Chronic Administration | This compound | 1.8 g/L in drinking water | Plasma total homocysteine levels elevated to 146 µmol/L.[3] |
| Rabbit | Chronic Administration | L-Homocysteine | 60 µmol/kg (intravenous injections) | Atherogenic transformations in the aorta.[4] |
| Zebrafish (embryo) | Microcirculation Assay | This compound | 50 µM | Significant reduction in peripheral microcirculation.[2] |
| In Vitro | ||||
| Human Glioblastoma (T98G) | Cytotoxicity (MTT Assay) | This compound | 50 µM | Significant decrease in cell viability to 78%.[5] |
| Human Endothelial Cells (ECV304) | Cytotoxicity | This compound | 100 µM (with 10 µM copper) | Inhibition of cell growth and decreased cellular glutathione. |
| Human Cervical Cancer (HeLa) | Cytotoxicity | This compound | 500 µM | Signs of cell toxicity (decreased glutathione, retarded growth). |
| Rat Cardiomyocytes (H9C2) | Cytotoxicity | This compound | 0.1 - 5 mM | Concentration-dependent reduction in cell viability, induction of necrosis and apoptosis. |
| Rat Astrocytes | Cytotoxicity | This compound | ≥ 2 mM | Time and dose-dependent gliotoxic effect.[6] |
| Rat Cortical Neurons | Neurotoxicity | L-Homocysteine | 10-100 µM (in the presence of elevated glycine) | Neurotoxic damage mediated by overstimulation of the NMDA receptor.[3][7][8] |
Key Experimental Protocols
In Vivo Homocysteine Administration in Rodents
This protocol outlines a general procedure for inducing hyperhomocysteinemia in mice or rats through dietary supplementation, a common method for studying the long-term effects of elevated homocysteine.
Objective: To induce a state of chronic hyperhomocysteinemia for studying its physiological and pathological effects.
Materials:
-
Rodents (e.g., C57BL/6 mice or Wistar rats).
-
Standard rodent chow.
-
This compound or L-methionine.
-
Drinking water bottles.
-
Animal balance.
-
Blood collection supplies (e.g., EDTA tubes, syringes).
-
Analytical equipment for measuring plasma homocysteine levels (e.g., HPLC or immunoassay).
Procedure:
-
Animal Acclimation: House animals in a controlled environment (temperature, light/dark cycle) for at least one week before the experiment. Provide free access to standard chow and water.
-
Baseline Measurement: Collect baseline blood samples from the tail vein or another appropriate site to determine initial plasma homocysteine concentrations.
-
Dietary Intervention:
-
Homocysteine in Drinking Water: Dissolve this compound in the drinking water at a concentration of 0.9-1.8 g/L.[3] This method has been shown to elevate plasma total homocysteine levels significantly.
-
Methionine-Enriched Diet: Supplement the standard chow with L-methionine (e.g., 10 g/kg of diet).[9] This approach increases the metabolic precursor to homocysteine.
-
-
Treatment Period: Maintain the animals on the supplemented diet for a specified period, which can range from a few weeks to several months, depending on the research question.[3][9]
-
Monitoring: Monitor the animals' health, body weight, and food/water consumption regularly.
-
Endpoint Analysis:
-
At the end of the treatment period, collect terminal blood samples for final plasma homocysteine measurement.
-
Perform tissue harvesting for histological, biochemical, or molecular analysis as required by the study's objectives.
-
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of this compound on cultured cells.
Objective: To determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
Cultured cells of interest (e.g., T98G, H9C2, HeLa).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of homocysteine. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflow
Homocysteine-Induced Neurotoxicity Signaling Pathway
Elevated homocysteine levels can induce neurotoxicity through multiple mechanisms, with the overstimulation of the N-methyl-D-aspartate (NMDA) receptor being a key pathway. This leads to excessive calcium influx, oxidative stress, and ultimately, neuronal cell death.[11][12][13]
Caption: Homocysteine-induced NMDA receptor-mediated neurotoxicity pathway.
General Workflow for Assessing this compound Toxicity
The following diagram illustrates a typical experimental workflow for investigating the toxic effects of this compound, from initial in vitro screening to in vivo validation.
Caption: A typical experimental workflow for this compound toxicity assessment.
References
- 1. Homocysteine contributes to atherogenic transformation of the aorta in rabbits in the absence of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homocysteine-induced peripheral microcirculation dysfunction in zebrafish and its attenuation by L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Treatment of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Homocysteine-induced sustained GluN2A NMDA receptor stimulation leads to mitochondrial ROS generation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homocysteine-NMDA receptor-mediated activation of extracellular signal-regulated kinase leads to neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard Against Homocysteine Toxicity: A Comparative Analysis of Antioxidant Efficacy
For Immediate Release
In the intricate landscape of cellular health, the amino acid DL-Homocysteine emerges as a notable antagonist, implicated in a spectrum of pathologies through the induction of oxidative stress and apoptosis. This guide offers a comprehensive comparison of the efficacy of various antioxidants in mitigating the cytotoxic effects of this compound. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide a clear and objective evaluation of potential therapeutic agents.
At a Glance: Comparative Efficacy of Antioxidants
The following table summarizes the quantitative outcomes of key studies investigating the protective effects of various antioxidants against this compound-induced toxicity.
| Antioxidant | Model System | Homocysteine Concentration | Antioxidant Concentration | Key Efficacy Metrics | Source |
| Astaxanthin | H9c2 cardiomyocytes | 8 mM | 1, 2, 4 µM | Cell viability increased from 52.6% to 87.9%, 95.4%, and 99.8% respectively.[1] | [Fan et al., 2017] |
| Curcumin | Porcine Coronary Arteries | Not specified | Not specified | Blocked a 2-fold increase in superoxide (B77818) anion production.[2] | [Ao et al., 2010] |
| hUVECs | 2.5 mmol/L | 6.25 ng/ml | Significantly increased cell viability and reduced IL-8 secretion.[3] | [Wang et al., 2016] | |
| Resveratrol (B1683913) | SH-SY5Y neuroblastoma cells | 100 µM | 1-5 µM | Reduced oxidative stress and genotoxic damage.[4] | [Mocan et al., 2019] |
| Rats | 1g/kg/day methionine | 20mg/kg/day | Significantly decreased lipid peroxidation and DNA fragmentation in the brain.[5] | [Ates et al., 2013] | |
| Folic Acid | Avian Embryos | 200 mM | 0.1 µg | Prevented neural tube and heart defects.[6][7] | [Rosenquist et al., 1996] |
| N-Acetylcysteine (NAC) | Patients with CAD | Hyperhomocysteinemia | 600 mg/day | Decreased plasma homocysteine and improved endothelium-dependent dilation.[8] | [Yavuz et al., 2007] |
| Quercetin (B1663063) | Rats | 1 mg/kg BW daily | 50 mg/kg BW daily | Decreased plasma MDA levels and increased GSH and CAT levels.[9] | [Karatas et al., 2011] |
| Vitamin E | Rats | Methionine + Cholesterol Diet | Intramuscular injections | Prevented collagen accumulation and aortic damage.[10] | [Durak et al., 2013] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The protective effects of these antioxidants are rooted in their ability to modulate specific signaling pathways disrupted by this compound. The following diagrams, generated using Graphviz, illustrate these intricate molecular interactions and the experimental approaches used to evaluate them.
Signaling Pathway of Homocysteine-Induced Cardiotoxicity and Astaxanthin's Intervention
Caption: Astaxanthin mitigates homocysteine-induced cardiotoxicity by scavenging ROS.
Curcumin's Protective Role in Homocysteine-Induced Endothelial Dysfunction
Caption: Curcumin protects endothelial cells by inhibiting NF-κB activation.
Experimental Workflow for Assessing Antioxidant Efficacy in a Cell-Based Model
Caption: A typical in vitro workflow for evaluating antioxidant protection.
Detailed Experimental Protocols
A clear understanding of the methodologies is paramount for the replication and validation of scientific findings. Below are detailed protocols for key experiments cited in this guide.
Induction of Homocysteine Toxicity in H9c2 Cardiomyocytes and Assessment of Astaxanthin's Protective Effect
-
Cell Culture: H9c2 rat cardiomyocytes are cultured in DMEM-F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Homocysteine and Astaxanthin Preparation: A stock solution of this compound is prepared in sterile PBS. Astaxanthin is dissolved in DMSO to create a stock solution.
-
Experimental Procedure:
-
H9c2 cells are seeded in 96-well plates.
-
After reaching approximately 80% confluency, cells are pre-treated with varying concentrations of Astaxanthin (e.g., 1, 2, and 4 µM) for 6 hours.[1]
-
Following pre-treatment, the cells are exposed to a final concentration of 8 mM this compound for 72 hours.[1]
-
Control groups include untreated cells, cells treated with only Astaxanthin, and cells treated with only this compound.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Cells are seeded in 6-well plates and treated as described above.
-
After treatment, cells are washed with PBS and incubated with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.
-
Evaluation of Curcumin's Effect on Homocysteine-Induced Endothelial Injury in hUVECs
-
Cell Culture: Human umbilical vein endothelial cells (hUVECs) are cultured in endothelial cell growth medium.
-
Experimental Groups:
-
Assessment of Cell Viability (MTT Assay): Performed as described in the protocol above.
-
Measurement of IL-8 Secretion (ELISA):
-
The cell culture supernatant is collected after the treatment period.
-
The concentration of IL-8 is determined using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Western Blot for NF-κB Expression:
-
Total protein is extracted from the cells.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against NF-κB p65, followed by a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.
-
This guide provides a foundational comparison of the efficacy of various antioxidants against this compound toxicity. The presented data and protocols offer valuable insights for researchers aiming to develop novel therapeutic strategies to combat the detrimental effects of hyperhomocysteinemia. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the superiority of one antioxidant over another.
References
- 1. Astaxanthin Attenuates Homocysteine-Induced Cardiotoxicity in Vitro and in Vivo by Inhibiting Mitochondrial Dysfunction and Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin blocks homocysteine-induced endothelial dysfunction in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin protects endothelial cells against homocysteine induced injury through inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol protects against homocysteine-induced cell damage via cell stress response in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of resveratrol on blood homocysteine level, on homocysteine induced oxidative stress, apoptosis and cognitive dysfunctions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homocysteine induces congenital defects of the heart and neural tube: Effect of folic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homocysteine induces congenital defects of the heart and neural tube: effect of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of folic acid and N-acetylcysteine on plasma homocysteine levels and endothelial function in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of quercetin on homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin E attenuates homocysteine and cholesterol induced damage in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Homocysteine vs. Homocysteine Thiolactone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distinct biological activities of homocysteine and its metabolites is crucial for accurate experimental design and interpretation. This guide provides an objective comparison of DL-Homocysteine and its highly reactive derivative, Homocysteine Thiolactone, supported by experimental data, detailed protocols, and pathway visualizations.
While both this compound and Homocysteine Thiolactone are related to the metabolism of the amino acid methionine, their effects in biological assays differ significantly. Homocysteine Thiolactone, a cyclic thioester, is notably more reactive and cytotoxic than homocysteine. This increased toxicity is primarily attributed to its ability to covalently modify proteins through a process called N-homocysteinylation, a reaction not observed with this compound.
Quantitative Comparison of Biological Effects
The following tables summarize the quantitative differences in the biological activities of this compound and Homocysteine Thiolactone based on available experimental data.
| Biological Assay | Test System | This compound | Homocysteine Thiolactone | Reference |
| Induction of Apoptosis | Human Umbilical Vein Endothelial Cells (HUVECs) | 1% of apoptotic cells at 200 µM | 30% of apoptotic cells at 200 µM | [1] |
| Na+/K+-ATPase Activity | Rat Brain Cortex Homogenates | 8.60% increase (not statistically significant) | 25.12% increase (statistically significant) | [2] |
Key Differences in Mechanism of Action
The primary mechanistic difference lies in the chemical reactivity of the two molecules.
This compound: A standard amino acid that participates in metabolic pathways such as the methionine cycle and the transsulfuration pathway. Its pathological effects at elevated concentrations are often linked to oxidative stress and disruption of normal cellular signaling.
Homocysteine Thiolactone: A highly reactive cyclic thioester formed from an error-editing reaction by methionyl-tRNA synthetase. Its key mechanism of toxicity is the N-homocysteinylation of proteins, where it acylates the ε-amino groups of lysine (B10760008) residues. This modification can lead to protein damage, aggregation, and altered function.[3][4]
Signaling Pathways and Metabolic Fate
The metabolic pathways of homocysteine and the formation of homocysteine thiolactone are critical to understanding their biological roles.
References
Head-to-Head Study: DL-Homocysteine's Pro-Inflammatory Profile Compared to Established Agents
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the pro-inflammatory effects of DL-Homocysteine against well-established inflammatory agents such as Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the relative inflammatory potential of these molecules. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Comparative Analysis of Pro-Inflammatory Activity
The pro-inflammatory potential of this compound, LPS, and TNF-α was evaluated by their ability to induce the expression and secretion of key inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β). The following tables summarize the quantitative data from various studies. It is important to note that experimental conditions such as cell type, agent concentration, and incubation time vary between studies, which should be considered when making direct comparisons.
Table 1: Induction of Interleukin-6 (IL-6) Secretion
| Pro-Inflammatory Agent | Cell Type | Concentration | Incubation Time | IL-6 Production (Fold Increase vs. Control) | Reference |
| This compound | Human Monocytic Cells (Mono Mac 6) | 50 µM | Not Specified | 1.7 | [1] |
| Human Monocytic Cells (Mono Mac 6) | 200 µM | Not Specified | 3.5 | [1] | |
| Human Saphenous Vein Endothelial Cells | 0.1-5 mM | 24 hours | Significant increase | [2] | |
| Lipopolysaccharide (LPS) | Human Monocytes | 0.2 ng/mL | Not Specified | ED50 for IL-6 production | [3] |
| Human Lung Mucoepidermoid Carcinoma (H292) | Not Specified | Not Specified | Markedly increased | [4] | |
| Human Macrophages (THP-1) | Not Specified | Not Specified | Increased | [4] | |
| TNF-α | Human Umbilical Vein Endothelial Cells (HUVEC) | Stimulatory Concentrations | Not Specified | Enhanced IL-6 production in the presence of PAR agonists | [5] |
Table 2: Induction of Tumor Necrosis Factor-alpha (TNF-α) Expression/Secretion
| Pro-Inflammatory Agent | Cell Type | Concentration | Incubation Time | TNF-α Production (Fold Increase vs. Control) | Reference |
| This compound | Monocyte-derived Macrophages | 0.1-5 mM | Not Specified | Stimulated production | [2] |
| Rat Hippocampus (in vivo) | 11 mmol/kg | Not Specified | Strong TNF-α expression | [6] | |
| Lipopolysaccharide (LPS) | Mouse Macrophages (RAW 264.7) | 100 ng/mL | 2 hours | ~6-fold increase in mRNA | [2][7] |
| Mouse Macrophages (RAW 264.7) | 100 ng/mL | 4 hours | ~56-fold increase in protein | [2][7] | |
| Human Lung Mucoepidermoid Carcinoma (H292) | Not Specified | Not Specified | Markedly increased | [4] | |
| Human Macrophages (THP-1) | Not Specified | Not Specified | Increased | [4] |
Table 3: Induction of Interleukin-1β (IL-1β) Secretion
| Pro-Inflammatory Agent | Cell Type | Concentration | Incubation Time | IL-1β Production | Reference |
| This compound | Murine Macrophages | 50 µM & 100 µM (with ATP) | Not Specified | Significant increase | [8] |
| Human Peripheral Blood Monocytes | 0.1-5 mM | Not Specified | Stimulated production | [2] | |
| Lipopolysaccharide (LPS) | Human Monocytes (THP-1, LPS-primed) | 1 µg/mL (with ATP) | 3 hours | Significant increase | [9][10] |
| Human Monocytic Cells (in vitro) | Not Specified | Not Specified | Required for optimal IL-23 co-expression | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
Measurement of Cytokine Secretion by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol outlines the general procedure for quantifying cytokine concentrations in cell culture supernatants.
-
Cell Culture and Stimulation:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages, THP-1 monocytes) in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compounds (this compound, LPS, TNF-α) for a specified duration (e.g., 1-2 hours).
-
For some experiments, stimulate the cells with a pro-inflammatory agent like LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours) to induce cytokine release.[12][13]
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.
-
Add cell culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[14]
-
Measurement of NF-κB Activation by Western Blot for Phosphorylated IκBα
This protocol describes the detection of IκBα phosphorylation, a key indicator of canonical NF-κB pathway activation.
-
Cell Lysis and Protein Quantification:
-
After cell treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an ECL reagent and an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH).[14]
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Comparative signaling pathways of this compound, LPS, and TNF-α leading to NF-κB activation.
Caption: Experimental workflow for measuring cytokine release using ELISA.
Caption: Experimental workflow for Western blot analysis of phosphorylated IκBα.
References
- 1. Frontiers | The TNF-α/TNFR2 Pathway: Targeting a Brake to Release the Anti-tumor Immune Response [frontiersin.org]
- 2. Effect of homocysteine on cytokine production by human endothelial cells and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Interleukin-6 production by endothelial cells via stimulation of protease-activated receptors is amplified by endotoxin and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. The synergistic effect of homocysteine and lipopolysaccharide on the differentiation and conversion of raw264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles: Acute vs. Chronic DL-Homocysteine Exposure
A Guide for Researchers, Scientists, and Drug Development Professionals
Elevated levels of the amino acid DL-Homocysteine (Hcy), a condition known as hyperhomocysteinemia (HHcy), are recognized as a significant risk factor for a multitude of complex disorders, including cardiovascular and neurodegenerative diseases. The underlying pathological mechanisms are intricate and involve substantial alterations in cellular gene expression. This guide provides a comparative overview of the differential gene expression profiles observed following acute (short-term) versus chronic (long-term) exposure to this compound, offering insights into the dynamic cellular responses to this metabolic stressor. The data presented herein is synthesized from in vitro cell culture experiments and in vivo animal models to provide a comprehensive perspective for researchers in the field.
Data Presentation: Comparative Gene Expression
The cellular response to this compound is markedly different depending on the duration of exposure. Acute exposure tends to trigger a rapid stress and inflammatory response, while chronic exposure leads to more sustained changes, often related to cellular remodeling, metabolic reprogramming, and persistent stress pathway activation.
Acute Exposure: Time-Dependent Gene Expression Changes (In Vitro Model)
The following table summarizes time-dependent gene expression changes in various murine brain cell types treated with moderate levels of homocysteine (50 µM) over a 96-hour period. This model highlights the dynamic nature of the early cellular response. Data is presented as fold change relative to untreated controls.
| Gene | Cell Type | 24 hr | 48 hr | 72 hr | 96 hr | Primary Function |
| Pro-Inflammatory Markers | ||||||
| TNFα | Microglia | ↑ | ↑↑ (peak) | ↓ | ↓ | Cytokine, Inflammation |
| MMP9 | Astrocytes | ↑ | ↑↑ (peak) | ↓ | ↓ | Matrix Metalloproteinase, Tissue Remodeling |
| Anti-Inflammatory Markers | ||||||
| IL1Ra | Microglia | ↑ | ↑ | ↑↑ (peak) | ↓ | IL-1 Receptor Antagonist |
| Cell Structure & Function | ||||||
| Occludin | Endothelial Cells | ↔ | ↓ | ↓↓ (nadir) | ↑ | Tight Junction Protein |
| Aquaporin 4 | Astrocytes | ↔ | ↓ | ↓↓ (nadir) | ↑ | Water Channel |
| GSK3β | Neuronal Cells | ↑ | ↑ | ↑↑ (peak) | ↓ | Kinase (Tau Phosphorylation) |
| PPP2CA | Neuronal Cells | ↑ | ↑ | ↑↑ (peak) | ↓ | Phosphatase (Tau Phosphorylation) |
Data synthesized from a study on cultured murine brain cells[1][2]. Arrows indicate general trends: ↔ (no significant change), ↑ (increase), ↓ (decrease). Double arrows indicate peak or nadir of expression change.
Chronic Exposure: Sustained Gene Expression Changes (In Vivo Models)
Chronic hyperhomocysteinemia, modeled through genetic modifications (e.g., Mthfr or Cbs deficiency) or specialized diets in mice, results in a different and more stable pattern of gene expression changes. This reflects the long-term adaptation and pathology associated with the condition.
| Gene | Model | Organ | Change | Primary Function & Implication |
| ER Stress Markers | ||||
| GRP78/BiP | Diet-Induced & In Vitro | Liver, Endothelial Cells | ↑ | ER Chaperone, Unfolded Protein Response (UPR) activation[3][4][5][6] |
| GADD153/CHOP | Diet-Induced & In Vitro | Liver, Endothelial Cells | ↑ | Pro-apoptotic transcription factor in ER Stress[3][4][5] |
| Herp | In Vitro | Neuronal Cells | ↑ | ER stress-responsive protein[3][7] |
| Lipid Metabolism | ||||
| SREBP-1/2 | Diet-Induced & In Vitro | Liver | ↑ (Activation) | Transcription factors for cholesterol/triglyceride synthesis[4][6] |
| Redox & Oxidative Stress | ||||
| Heme oxygenase 1 | CBS-deficient mice | Liver | ↑ | Antioxidant response, marker of oxidative stress[8] |
| Paraoxonase 1 (PON1) | CBS-deficient mice | Liver | ↓ | Protects lipoproteins from oxidation[8] |
| Neuronal Function | ||||
| Itpr1 | Mthfr-deficient mice | Brain | Altered | Inositol 1,4,5-triphosphate receptor, Calcium signaling[9] |
| Plp | Mthfr-deficient mice | Brain | Altered | Proteolipid protein, Myelination[9] |
Data synthesized from studies on genetic and diet-induced hyperhomocysteinemia models in mice[3][4][5][6][7][8][9].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing acute and chronic hyperhomocysteinemia in research models.
Acute Exposure Model: In Vitro Cell Culture
This protocol describes the treatment of cultured cells to observe short-term gene expression changes.
-
Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) or other desired cell lines (e.g., astrocytes, microglia) are cultured to 80-90% confluency in appropriate media (e.g., M199 for HUVECs) supplemented with fetal bovine serum and antibiotics.
-
Preparation of Homocysteine : A stock solution of this compound (e.g., 100 mM) is prepared in sterile phosphate-buffered saline (PBS) or culture medium. The pH should be adjusted to 7.4. The solution should be freshly prepared for each experiment to prevent oxidation.
-
Treatment : The culture medium is replaced with fresh medium containing the desired final concentration of this compound (e.g., 50 µM for moderate, 100 µM - 1 mM for higher stress levels). Control cells receive medium with an equivalent volume of the vehicle (PBS).
-
Time-Course Incubation : Cells are incubated for various time points (e.g., 24, 48, 72, 96 hours) to capture the temporal dynamics of gene expression[1][2].
-
RNA Isolation : At each time point, cells are washed with PBS, and total RNA is isolated using a suitable method, such as TRIzol reagent or a column-based kit, according to the manufacturer's instructions.
-
Gene Expression Analysis : RNA quality and quantity are assessed (e.g., via spectrophotometry or bioanalyzer). Gene expression is then quantified using methods like quantitative real-time PCR (qRT-PCR) for specific genes or genome-wide approaches like microarray or RNA-sequencing (RNA-seq).
Chronic Exposure Model: In Vivo Diet-Induced Hyperhomocysteinemia in Mice
This protocol outlines a common method for inducing a chronic state of moderate hyperhomocysteinemia in a mouse model.
-
Animal Model : Male C57BL/6 mice (e.g., 6 weeks of age) are typically used[10][11].
-
Dietary Regimen :
-
Control Group : Mice are fed a standard rodent chow diet.
-
HHcy Group : Mice are fed a specially formulated diet deficient in folate, vitamin B6, and vitamin B12, and supplemented with a high concentration of methionine (e.g., 1.2% - 2.0%)[10][11][12]. This diet disrupts the normal metabolism of homocysteine, leading to its accumulation in the plasma.
-
-
Duration : The specialized diet is provided for an extended period, typically 6 to 11 weeks, to establish a stable, chronic hyperhomocysteinemic state[10][11].
-
Monitoring : Plasma homocysteine levels are periodically measured (e.g., via ELISA or HPLC) to confirm the induction of hyperhomocysteinemia. Moderate HHcy is generally considered to be in the range of 30-100 µmol/L in mice[2][11].
-
Tissue Collection : At the end of the study period, mice are euthanized, and target organs (e.g., brain, liver, aorta) are harvested.
-
Gene Expression Analysis : RNA is isolated from the collected tissues and analyzed using qRT-PCR, microarray, or RNA-seq to determine the gene expression profile associated with chronic HHcy.
Mandatory Visualization: Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental designs.
Caption: Experimental workflow for comparative gene expression analysis.
Caption: Homocysteine-induced Endoplasmic Reticulum (ER) Stress Pathway.
Caption: Homocysteine-induced Inflammatory Signaling Pathway.
References
- 1. Hyperhomocysteinemia-Induced Gene Expression Changes in the Cell Types of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperhomocysteinemia-Induced Gene Expression Changes in the Cell Types of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperhomocysteinemia, endoplasmic reticulum stress, and alcoholic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homocysteine-induced endoplasmic reticulum stress and growth arrest leads to specific changes in gene expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homocysteine causes neuronal leptin resistance and endoplasmic reticulum stress | PLOS One [journals.plos.org]
- 8. Altered gene expression in liver from a murine model of hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microarray analysis of brain RNA in mice with methylenetetrahydrofolate reductase deficiency and hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic diet-induced hyperhomocysteinemia impairs eNOS regulation in mouse mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of hyperhomocysteinemia models vascular dementia by induction of cerebral microhemorrhages and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
